molecular formula C4H4FN3 B1450326 6-Fluoropyrazin-2-amine CAS No. 1246466-74-9

6-Fluoropyrazin-2-amine

Cat. No.: B1450326
CAS No.: 1246466-74-9
M. Wt: 113.09 g/mol
InChI Key: ZNMQPABEROSXEJ-UHFFFAOYSA-N
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Description

6-Fluoropyrazin-2-amine is a useful research compound. Its molecular formula is C4H4FN3 and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Fluoro-pyrazin-2-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMQPABEROSXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246466-74-9
Record name 6-fluoropyrazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Introduction: The Significance of 6-Fluoropyrazin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoropyrazin-2-amine

This compound is a heterocyclic organic compound featuring a pyrazine ring scaffold. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The strategic incorporation of a fluorine atom onto this scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic fate. Fluorine's high electronegativity can enhance binding affinity to target proteins and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is an aromatic heterocycle with a distinct arrangement of nitrogen, carbon, hydrogen, and fluorine atoms.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₄H₄FN₃PubChem[1]
Molecular Weight 113.10 g/mol -
Monoisotopic Mass 113.038925 DaPubChem[1]
SMILES C1=C(N=C(C=N1)F)NPubChem[1]
InChI Key ZNMQPABEROSXEJ-UHFFFAOYSA-NPubChem[1]
PubChem CID 75539484PubChem[1]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility and formulation to absorption and distribution in the body. While specific experimental data for this compound is not extensively published, we can infer its likely properties and outline the standard methods for their determination.

Table 2: Summary of Physicochemical Properties

PropertyExperimental ValuePredicted ValueMethodological Principle
Melting Point Not available-Differential Scanning Calorimetry (DSC)
Boiling Point Not available-Ebulliometry / Thermogravimetric Analysis (TGA)
Water Solubility Not availableLog P (predicted): 0.0Shake-flask method (OECD 105)
pKa (basic) Not available~2-3Potentiometric Titration / UV-Vis Spectroscopy
Melting Point: A Gauge of Purity and Lattice Energy

The melting point is a critical parameter for assessing the purity of a crystalline solid. It reflects the strength of the crystal lattice forces.

DSC is the gold-standard technique for accurately determining the melting point and enthalpy of fusion. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality: A sharp melting peak is indicative of a high-purity sample. Impurities typically cause a depression and broadening of the melting endotherm.

Solubility: The Key to Bioavailability and Formulation

Solubility, particularly in aqueous and lipid-like environments, is a crucial determinant of a drug's absorption and distribution.

This method (following OECD Guideline 105) determines the saturation concentration of the compound in a given solvent.

  • System Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, n-octanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Insight: The amino group is expected to contribute to aqueous solubility through hydrogen bonding, while the fluorinated pyrazine ring provides lipophilic character. The predicted XlogP of 0.0 suggests a balance between hydrophilic and lipophilic properties.[1]

Acidity/Basicity (pKa): Understanding Ionization State

The pKa value defines the extent of ionization of a molecule at a given pH. For this compound, the basicity of the nitrogen atoms is the most relevant parameter. The pKa of the conjugate acid (pKaH) is used to quantify this.[2]

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve compound in water/co-solvent C Add standardized acid (e.g., HCl) titrant A->C B Calibrate pH electrode B->C D Record pH after each addition C->D Iterate E Plot pH vs. volume of titrant D->E F Determine equivalence point E->F G Calculate pKa from half-equivalence point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Expert Insight: The pyrazine nitrogens are weakly basic due to the aromatic system. The electron-withdrawing effect of the fluorine atom is expected to further decrease the basicity of the ring nitrogens, leading to a low pKa value for the conjugate acid, likely in the range of 2-3. The exocyclic amino group will also contribute to the overall basicity.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring. These protons will exhibit coupling to each other (H-H coupling) and to the adjacent fluorine atom (H-F coupling), likely resulting in complex splitting patterns such as a doublet of doublets. A broad signal corresponding to the -NH₂ protons would also be expected, the chemical shift of which is solvent and concentration-dependent.

  • ¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is highly characteristic. The chemical shifts will be influenced by the nitrogen and fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • N-H Stretching: Primary amines typically show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at an m/z corresponding to the molecular weight of the compound (approximately 113).

  • High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement (e.g., 113.0389, calculated for C₄H₄FN₃). PubChem lists predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 114.04620.[1]

Stability and Reactivity

Understanding a compound's stability is critical for storage and handling, while its reactivity profile informs its synthetic utility.

  • Thermal Stability: Pyrazine derivatives are generally thermally stable.[3] Stability can be formally assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.

  • Chemical Reactivity: The pyrazine ring is electron-deficient. The presence of the strongly electronegative fluorine atom further deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SₙAr) .[4] The fluorine atom can act as a good leaving group when attacked by a nucleophile, making this compound a valuable building block for synthesizing more complex substituted pyrazines.[5] The amino group can undergo typical amine reactions, such as acylation and alkylation.

Safety and Handling

Table 3: Anticipated GHS Hazard Classifications

Hazard ClassGHS CategoryStatement
Acute Toxicity, Oral Category 4Harmful if swallowed
Skin Corrosion/Irritation Category 2Causes skin irritation
Serious Eye Damage/Irritation Category 1 / 2Causes serious eye damage/irritation
STOT - Single Exposure Category 3May cause respiratory irritation

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

References

A Technical Guide to the Spectroscopic Characterization of 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Fluoropyrazin-2-amine. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies used to identify and characterize this compound. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound.

Molecular Structure and Expected Spectroscopic Features

This compound (C₄H₄FN₃) is a heterocyclic aromatic compound with a molecular weight of approximately 113.09 g/mol .[1] Its structure, featuring a pyrazine ring substituted with an amino group and a fluorine atom, gives rise to a unique spectroscopic fingerprint. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), specific vibrational modes of its functional groups, and a distinct fragmentation pattern upon ionization make it amenable to characterization by NMR, IR, and MS, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the chemical environment of fluorine in this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyrazine ring and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the fluorine atom, as well as the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Doublet1HH-3 or H-5
~7.6 - 8.0Doublet1HH-3 or H-5
~5.0 - 6.0Broad Singlet2H-NH₂

Rationale: The aromatic protons are expected to be in the downfield region due to the deshielding effect of the pyrazine ring nitrogens. They will likely appear as doublets due to coupling with each other. The amino protons will typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly attached to electronegative atoms (N and F) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~155 - 165 (d, ¹JCF)C-6
~150 - 160C-2
~130 - 140C-3 or C-5
~125 - 135C-3 or C-5

Rationale: The carbon atom bonded to fluorine (C-6) will show a large coupling constant (¹JCF) and will be significantly downfield. The carbon bearing the amino group (C-2) will also be downfield. The remaining two carbons of the pyrazine ring will have distinct chemical shifts.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2] The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Multiplicity
~ -60 to -90Multiplet

Rationale: The chemical shift is referenced to a standard like CFCl₃. The fluorine signal is expected to be a multiplet due to coupling with the aromatic protons on the pyrazine ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C=N and C=C bonds of the aromatic ring, and the C-F bond.

Table 4: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration
3300 - 3500N-H stretching (asymmetric and symmetric)
1600 - 1650N-H bending (scissoring)
1500 - 1600C=N and C=C stretching (aromatic ring)
1250 - 1350C-N stretching (aromatic amine)
1000 - 1200C-F stretching

Rationale: Primary amines typically show two distinct N-H stretching bands.[3] The aromatic ring vibrations will be observed in the 1500-1600 cm⁻¹ region. The C-N stretch for an aromatic amine is typically in the 1250-1335 cm⁻¹ range.[3] The C-F stretch will give a strong absorption band in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern will be influenced by the stability of the pyrazine ring and the nature of the substituents.

Table 5: Predicted Mass Spectrometry Data for this compound

Predicted m/zInterpretation
113Molecular ion [M]⁺
114[M+H]⁺ (in case of soft ionization techniques like ESI)[4]
86Loss of HCN from the molecular ion
69Further fragmentation

Rationale: The molecular ion is expected to be observed. A common fragmentation pathway for pyrazines involves the loss of HCN.[5] The predicted collision cross-section for the [M+H]⁺ ion is 116.9 Ų.[4]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data is not widely published, this guide provides a robust framework of predicted data and detailed experimental protocols. By following these methodologies, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring its unambiguous identification and paving the way for its application in drug discovery and other scientific endeavors. The principles and protocols outlined herein are grounded in established spectroscopic theory and best practices, providing a self-validating approach to the characterization of novel compounds.

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical physicochemical properties of 6-Fluoropyrazin-2-amine, a key building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility and stability is paramount for ensuring the integrity, efficacy, and safety of novel therapeutics. This document synthesizes established principles with field-proven methodologies to offer a robust framework for its characterization.

Executive Summary

This compound is a fluorinated heterocyclic amine of significant interest in drug discovery due to its prevalence in a variety of biologically active molecules. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, these benefits are intrinsically linked to the compound's solubility and stability, which dictate its behavior from early-stage screening to formulation. This guide will detail the experimental determination of these properties, explore potential degradation pathways, and provide validated analytical methods for quantification.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental and physiological environments.

PropertyPredicted/Known ValueSignificance in Drug Development
Molecular Formula C₄H₄FN₃[3]Defines the elemental composition and molecular weight.
Molecular Weight 113.09 g/mol Influences diffusion rates and membrane permeability.
XlogP (Predicted) 0.0[3]Indicates a relatively balanced lipophilicity and hydrophilicity, suggesting potential for good oral absorption.
pKa (Predicted) ~2-3 (for the pyrazine nitrogen) and ~1-2 (for the amine)The basicity of the pyrazine and amine functionalities will significantly impact solubility in aqueous media at different pH values. The electron-withdrawing fluorine atom is expected to decrease the basicity compared to 2-aminopyrazine.

Diagram 1: Logical Relationship of Physicochemical Properties

G Molecular Structure Molecular Structure pKa pKa Molecular Structure->pKa logP logP Molecular Structure->logP Solubility Solubility Biological Activity Biological Activity Solubility->Biological Activity Stability Stability Stability->Biological Activity pKa->Solubility logP->Solubility

Caption: Interplay of key physicochemical properties influencing biological activity.

Solubility Profiling

The solubility of this compound in both aqueous and organic solvents is a critical parameter for its handling, formulation, and bioavailability.

Aqueous Solubility

The pH-dependent solubility of ionizable compounds like this compound is of particular importance. Given its predicted pKa values, the compound's solubility is expected to be higher in acidic conditions due to the protonation of the pyrazine and amino groups.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers at pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers).

  • Sample Preparation: Add an excess of this compound to each buffer solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Diagram 2: Workflow for Aqueous Solubility Determination

G A Prepare pH Buffers (2-10) B Add Excess Compound A->B C Equilibrate (24-48h) B->C D Filter (0.22 µm) C->D E Quantify by HPLC-UV D->E F Plot Solubility vs. pH E->F

Caption: Step-by-step workflow for determining pH-dependent aqueous solubility.

Organic Solvent Solubility

Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological assays.

Experimental Protocol: Organic Solvent Solubility Determination

  • Solvent Selection: Choose a range of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, toluene).

  • Sample Preparation: Prepare saturated solutions of this compound in each solvent at a defined temperature.

  • Equilibration and Quantification: Follow a similar procedure to the aqueous solubility determination, using an appropriate analytical method for quantification (e.g., HPLC-UV or gravimetric analysis after solvent evaporation).

SolventPredicted SolubilityRationale
DMSO HighAprotic, polar solvent capable of disrupting crystal lattice forces.
Methanol/Ethanol Moderate to HighPolar, protic solvents that can hydrogen bond with the amine and pyrazine nitrogens.
Acetonitrile ModeratePolar, aprotic solvent.
Toluene LowNon-polar solvent, unlikely to effectively solvate the polar functional groups.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is essential for predicting its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods.[4][5][6] Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7][8]

Diagram 3: Overview of Forced Degradation Stress Conditions

G This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound->Base Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal Stress Thermal Stress This compound->Thermal Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress

Caption: Key stress conditions applied in forced degradation studies.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively reported, inferences can be drawn from the chemistry of pyrazines and fluorinated aromatic compounds.[9][10][11]

  • Hydrolysis: The pyrazine ring is generally stable to hydrolysis. However, under forcing acidic or basic conditions, nucleophilic attack on the ring could occur, potentially leading to ring-opening. The C-F bond is typically strong and less susceptible to hydrolysis than other carbon-halogen bonds.

  • Oxidation: The pyrazine ring and the amino group are susceptible to oxidation. N-oxidation of the pyrazine nitrogens is a possible pathway.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially involving radical mechanisms or rearrangements.

Experimental Protocols for Forced Degradation

The goal of these studies is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

1. Acid and Base Hydrolysis:

  • Conditions: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).
  • Timepoints: Sample at various time intervals (e.g., 2, 4, 8, 24 hours).
  • Analysis: Neutralize the samples before analysis by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Conditions: Treat a solution of the compound with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature or slightly elevated temperatures.
  • Timepoints and Analysis: Monitor the reaction over time and analyze the samples by HPLC.

3. Thermal Degradation:

  • Conditions: Expose the solid compound to dry heat (e.g., 80-100°C) and a solution of the compound to the same temperature.
  • Timepoints and Analysis: Analyze samples at various time points to assess degradation.

4. Photostability:

  • Conditions: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.
  • Analysis: Compare the chromatograms of the exposed and control samples.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential degradants.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the standard approach for the analysis of this type of compound.

Typical HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the parent compound and any less polar degradants, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis spectral scan of the compound (likely in the 250-300 nm range).
Injection Volume 10 µL
Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). This is demonstrated through peak purity analysis using a photodiode array (PDA) detector or by mass spectrometry (LC-MS).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful application in drug discovery and development. The methodologies and theoretical considerations outlined in this guide provide a robust framework for the systematic characterization of this important building block. By applying these principles, researchers can ensure the generation of reliable and reproducible data, thereby accelerating the development of novel and effective therapeutics.

References

The Advent of Bioisosteric Innovation: A Technical Guide to the Discovery and History of Fluorinated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Pyrazine Scaffolds and Fluorine Chemistry

In the landscape of medicinal chemistry, the pyrazine core stands as a privileged scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. Its unique electronic properties and ability to participate in various biological interactions have cemented its role in a number of approved pharmaceuticals.[1] Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its target.[2] This guide delves into the historical confluence of these two critical areas of chemical science: the discovery and development of fluorinated pyrazines.

A Tale of Two Chemistries: The Foundations

The story of fluorinated pyrazines is not one of a single, sudden discovery, but rather the gradual and deliberate intersection of two burgeoning fields of organic chemistry.

The Early Days of Pyrazine Synthesis

The history of pyrazine synthesis dates back to the 19th century, with early methods often involving the condensation of α-dicarbonyl compounds with 1,2-diamines.[3] These classical approaches, while foundational, laid the groundwork for the creation of a diverse array of pyrazine derivatives. A significant milestone in pyrazine chemistry was the discovery and development of Pyrazinamide, a nicotinamide analogue first synthesized in 1936.[4] Although not a fluorinated compound itself, its later success as a first-line treatment for tuberculosis highlighted the therapeutic potential of the pyrazine core and spurred further investigation into its derivatives.[4][5][6]

The Dawn of Organofluorine Chemistry

The synthesis of the first organofluorine compounds predates the widespread use of pyrazines in medicine. Early methods for introducing fluorine into organic molecules were often harsh and limited in scope. A pivotal moment in aromatic fluorination was the development of the Balz-Schiemann reaction in 1927.[4] This method, which involves the thermal decomposition of diazonium tetrafluoroborate salts, provided a more reliable means of introducing fluorine onto an aromatic ring.[4] The advent of such reactions set the stage for the eventual fluorination of heterocyclic systems, including pyrazines.

The Convergence: The Emergence of Fluorinated Pyrazines

While a definitive "first" synthesis of a simple fluorinated pyrazine is not prominently documented as a singular breakthrough, the convergence of pyrazine chemistry and fluorination technology in the mid-20th century made their creation inevitable. The logical application of established fluorination techniques to aminopyrazine precursors, which were becoming more readily available, marked the quiet beginning of this important class of compounds.

Key Synthetic Strategies for Fluorinating the Pyrazine Ring

The introduction of fluorine onto the pyrazine ring can be achieved through several key synthetic strategies, each with its own mechanistic underpinnings and practical considerations. The choice of method is often dictated by the desired regioselectivity and the nature of the substituents already present on the pyrazine core.

1. Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the displacement of a leaving group, typically a halogen such as chlorine, from an electron-deficient pyrazine ring with a fluoride source like potassium fluoride.[3] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates this reaction.

  • Experimental Protocol: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine

    • Materials: 2-Chloropyrazine, anhydrous potassium fluoride (spray-dried), and a high-boiling point aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).

    • Procedure:

      • In a flame-dried flask under an inert atmosphere, combine 2-chloropyrazine and an excess of anhydrous potassium fluoride.

      • Add the anhydrous solvent and heat the mixture to a high temperature (typically 150-220 °C).

      • Monitor the reaction progress by gas chromatography or thin-layer chromatography.

      • Upon completion, cool the reaction mixture and pour it into water.

      • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by distillation or column chromatography to yield 2-fluoropyrazine.[3]

Nucleophilic Aromatic Substitution for 2-Fluoropyrazine Synthesis

2. Electrophilic C-H Fluorination

More modern approaches involve the direct fluorination of C-H bonds on the pyrazine ring using electrophilic fluorinating agents.[3] Reagents such as Selectfluor® (F-TEDA-BF4) have made this transformation more accessible and are often employed in late-stage fluorination strategies.

Case Study: Favipiravir (T-705) - A Modern Fluorinated Pyrazine

A prominent example of a contemporary fluorinated pyrazine is Favipiravir, an antiviral drug with broad-spectrum activity against RNA viruses.[7] Its discovery and development highlight the strategic importance of the fluoropyrazine scaffold in modern medicinal chemistry.

History and Discovery:

Favipiravir was discovered by Toyama Chemical Co., Ltd. in Japan.[7] It emerged from a screening program aimed at identifying novel antiviral agents. The inclusion of the fluorine atom at the 6-position of the pyrazine ring was a deliberate design choice to enhance the compound's biological activity and pharmacokinetic properties.[8]

Synthesis of Favipiravir:

Several synthetic routes to Favipiravir have been developed. An early and notable synthesis involves a multi-step sequence starting from a substituted pyrazine.[8]

  • Key Synthetic Steps:

    • Diazotization and Fluorination: A key step involves the conversion of an amino group on the pyrazine ring to a diazonium salt, followed by a Schiemann-type reaction or the use of other fluorinating agents to introduce the fluorine atom.

    • Functional Group Interconversions: The synthesis also involves the manipulation of other functional groups on the pyrazine ring, such as the conversion of a carboxylic acid to a carboxamide.

G cluster_0 Favipiravir Synthesis Pathway node_A Aminopyrazine Precursor node_B Diazotization node_A->node_B NaNO2, HBF4 node_C Fluorination (e.g., Schiemann Reaction) node_B->node_C Heat node_D Fluorinated Pyrazine Intermediate node_C->node_D node_E Amidation & Other Modifications node_D->node_E node_F Favipiravir node_E->node_F

Generalized Synthetic Pathway to Favipiravir

The Impact of Fluorination on Pyrazine-Containing Drugs

The introduction of fluorine into the pyrazine scaffold can have a profound impact on the resulting molecule's drug-like properties.

PropertyEffect of FluorinationRationale
Metabolic Stability Generally increasedThe high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.
Lipophilicity Can be increased or decreasedA single fluorine atom can increase lipophilicity, while a trifluoromethyl group often decreases it. This allows for fine-tuning of a drug's solubility and membrane permeability.
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity.
pKa Modulation Can alter the basicity of the pyrazine nitrogensThe electron-withdrawing nature of fluorine can decrease the basicity of the pyrazine ring, which can influence a drug's absorption and distribution.

Future Perspectives

The journey of fluorinated pyrazines is far from over. As synthetic methodologies for selective fluorination continue to advance, medicinal chemists will have an even greater ability to precisely tailor the properties of pyrazine-based drug candidates. The exploration of novel fluorinated pyrazine analogs of existing drugs, as seen with Pyrazinamide, offers a promising avenue for developing next-generation therapeutics with improved efficacy and safety profiles.[9] The continued synergy between heterocyclic chemistry and fluorine science will undoubtedly lead to the discovery of new and innovative medicines built upon the versatile fluorinated pyrazine scaffold.

References

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Amino Group in 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoropyrazin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its amino group, which is significantly modulated by the electronic properties of the pyrazine ring and the fluorine substituent. This guide provides an in-depth analysis of the amino group's reactivity, exploring its nucleophilic character, participation in modern cross-coupling reactions, and its transformation via classical diazotization chemistry. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their synthetic endeavors.

Introduction to this compound: A Structural and Electronic Overview

This compound is an aromatic amine where the foundational reactivity of the amino group is influenced by two key structural features: the π-deficient pyrazine ring and the highly electronegative fluorine atom.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step in predicting its behavior in a chemical reaction.

PropertyValueSource
Molecular Formula C₄H₄FN₃[1]
Molecular Weight 113.09 g/mol -
Monoisotopic Mass 113.038925 Da[1]
pKa (of conjugate acid) ~2.5-3.5 (Estimated)[2][3]
Appearance Off-white to yellow crystalline powder-

Note: The pKa is an estimation based on related aminopyrazines and the electron-withdrawing effects of fluorine. The actual value may vary.

The Electronic Landscape: A Tale of Two Effects

The reactivity of the amino group in this compound is a direct consequence of the electron density at the nitrogen atom. This density is significantly reduced by two synergistic electronic effects:

  • π-Deficient Pyrazine Core: Pyrazine, with its two nitrogen atoms, is an electron-poor (π-deficient) heteroaromatic system.[4] This inherent property withdraws electron density from the entire ring system, including the exocyclic amino group, thereby decreasing its nucleophilicity compared to anilines.[5]

  • Inductive Effect of Fluorine: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[6][7] This effect further depletes electron density from the pyrazine ring and, consequently, from the amino group, making it a weaker nucleophile and a weaker base.[6]

This electronic environment dictates that reactions requiring a nucleophilic amino group will often necessitate more forcing conditions or specialized reagents compared to more electron-rich aromatic amines.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; bgcolor="transparent";

}

Figure 1: Structure and electronic effects.

Nucleophilic Reactivity: Amide and Sulfonamide Formation

Despite its attenuated nucleophilicity, the amino group readily undergoes acylation and sulfonylation, which are fundamental transformations in drug discovery for introducing diverse side chains.

Mechanism and Reagent Selection

The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl (or sulfonyl) carbon. Due to the reduced nucleophilicity of this compound, standard coupling conditions may be sluggish. The choice of coupling reagent is therefore critical.

  • Standard Reagents (e.g., EDCI/HOBt): May require elevated temperatures and longer reaction times.

  • High-Potency Reagents (e.g., HATU, HBTU, BOP): These uronium/phosphonium-based reagents are often preferred as they generate highly activated esters, leading to faster and more efficient conversions at room temperature.

The addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-(6-fluoropyrazin-2-yl)benzamide

This protocol details a representative amide coupling using HATU, a reliable choice for this substrate.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve benzoic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.

  • Nucleophilic Addition: Add this compound (1.0 eq.) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

graph "Amide_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; bgcolor="transparent";

}

Figure 2: Amide coupling workflow.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[8] It allows for the arylation of the amino group of this compound, providing access to complex N-aryl pyrazine structures that are prevalent in pharmaceuticals.[9][10]

Mechanistic Considerations and Catalyst Selection

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12]

Causality in Component Selection:

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) catalyst.

  • Ligand: The choice of phosphine ligand is paramount. For electron-poor heteroaromatic amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. These ligands promote the crucial, often rate-limiting, reductive elimination step.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine within the palladium coordination sphere.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-6-fluoropyrazin-2-amine

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and 4-bromoanisole (1.2 eq.).

  • Solvent and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed toluene via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

digraph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", bgcolor="transparent"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 3: Simplified Buchwald-Hartwig catalytic cycle.

Diazotization and Sandmeyer-Type Reactions

The transformation of the amino group into a diazonium salt opens up a vast and powerful avenue of synthetic possibilities, allowing its replacement with a wide range of substituents. This is achieved through the Sandmeyer reaction and its variants.[13][14]

The Diazotization Process

Reacting the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄, HBF₄) at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺).[15] Heteroaromatic diazonium salts are often less stable than their aniline-derived counterparts, making strict temperature control imperative.

The Sandmeyer Reaction: Radical-Nucleophilic Substitution

The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group.[14][15][16] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species.[17] The aryl radical then abstracts the X group from the Cu(II)X₂ complex to form the final product and regenerate the Cu(I) catalyst.[17]

This reaction is exceptionally useful for installing groups that are difficult to introduce via other methods.

Experimental Protocol: Synthesis of 2-Chloro-6-fluoropyrazine

Step-by-Step Methodology:

  • Diazonium Salt Formation: Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl. Cool this solution to 0 °C.

  • Addition and Decomposition: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification: Cool the mixture, extract with a suitable solvent like dichloromethane or ether, wash the organic layer, dry, and purify by distillation or chromatography.

Comparative Reactivity and Summary

The reactivity of the amino group in this compound is best understood in context.

CompoundKey FeaturesRelative NucleophilicityPreferred Reaction Conditions
Aniline Electron-donating benzene ringHighMild conditions often suffice for acylation and coupling.
2-Aminopyridine π-deficient pyridine ringModerateRequires more forcing conditions than aniline.[18]
2-Aminopyrazine Very π-deficient pyrazine ringLowOften requires strong coupling agents or catalysts.[19]
This compound Very π-deficient ring + F atomVery LowRequires highly active coupling agents (HATU) or robust catalytic systems (Buchwald-Hartwig with specialized ligands).

Conclusion

The amino group of this compound, while electronically deactivated, is a versatile functional handle for molecular elaboration. Its successful manipulation hinges on a rational selection of reagents and conditions tailored to overcome its reduced nucleophilicity. Standard acylations are best performed with high-potency coupling agents, while C-N bond formation is efficiently achieved via modern palladium-catalyzed methods like the Buchwald-Hartwig amination. Furthermore, classical diazotization followed by Sandmeyer reactions provides a robust platform for introducing a diverse array of substituents. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively utilize this important synthetic building block.

References

An In-depth Technical Guide on the Role of Fluorine in Modifying Pyrazine Ring Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine and its derivatives represent a cornerstone in the architecture of numerous functional molecules, from life-saving pharmaceuticals to advanced agrochemicals and materials.[1] The strategic introduction of fluorine atoms into the pyrazine scaffold has emerged as a powerful tool in medicinal chemistry and materials science.[2][3] This is attributed to fluorine's unique electronic properties, which can profoundly modulate the physicochemical and biological characteristics of the parent molecule.[3][4] The judicious incorporation of fluorine can enhance metabolic stability, increase lipophilicity, and favorably alter the pKa of drug candidates, thereby improving their therapeutic efficacy.[2][5] This guide provides a comprehensive technical overview of the multifaceted role of fluorine in modifying pyrazine ring reactivity, intended for researchers, scientists, and professionals in drug development.

The Electronic Influence of Fluorine on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[6][7] This inherent electron deficiency makes the pyrazine ring generally resistant to electrophilic aromatic substitution and more susceptible to nucleophilic attack compared to benzene.[6][8] The introduction of a highly electronegative fluorine atom further perturbs the electronic landscape of the pyrazine ring, primarily through a strong inductive electron-withdrawing effect (-I effect). This effect significantly lowers the electron density of the ring, further deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Impact on Physicochemical Properties

The electronic modulation by fluorine directly translates into significant changes in the physicochemical properties of pyrazine derivatives, which are critical for drug design and development.

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the basicity of the pyrazine nitrogen atoms. This reduction in pKa can be crucial for optimizing the ionization state of a drug molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][9]

  • Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent.[10] While a single fluorine atom can increase lipophilicity, the overall impact is influenced by the degree and pattern of fluorination.[10][11] Increased lipophilicity can enhance membrane permeability and improve oral bioavailability.[12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] Introducing fluorine at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and half-life of a drug.[2][13]

A summary of the general effects of fluorine substitution on the key physicochemical properties of pyrazine derivatives is presented in the table below.

PropertyEffect of FluorinationRationaleImplication in Drug Discovery
pKa DecreaseInductive electron withdrawal by fluorine reduces the electron density on the nitrogen atoms, making them less basic.Optimization of ionization at physiological pH for improved ADME properties.[9][14]
Lipophilicity (LogP/LogD) Generally IncreasesThe low polarizability of the C-F bond can increase the molecule's affinity for nonpolar environments.[9][10]Enhanced membrane permeability and bioavailability.[12]
Metabolic Stability IncreasesThe high strength of the C-F bond makes it resistant to enzymatic cleavage.[5]Reduced metabolic degradation, leading to a longer in vivo half-life.[2][13]

Modifying Reactivity: A Tale of Two Substitutions

The pronounced electronic effects of fluorine dramatically alter the reactivity of the pyrazine ring, particularly in aromatic substitution reactions. The outcomes for nucleophilic and electrophilic aromatic substitution are starkly different.

Activating Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further amplified by fluorine's inductive effect, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[6][15] This is arguably the most significant impact of fluorine on pyrazine reactivity. For an SNAr reaction to proceed efficiently, a good leaving group (such as a halide) and the presence of electron-withdrawing groups on the aromatic ring are typically required.[15][16][17] In the context of fluorinated pyrazines, the fluorine atom itself can act as a leaving group, albeit less readily than heavier halogens in some contexts. However, its primary role is often as an activating group.

The mechanism of SNAr on a fluorinated pyrazine typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17] The presence of electron-withdrawing groups, including the pyrazine nitrogens and the fluorine atom, stabilizes this negatively charged intermediate, thereby accelerating the reaction.

Caption: Generalized workflow for SNAr on a fluoropyrazine.

Experimental Protocol: Nucleophilic Aromatic Fluorination (Halex Reaction)

A common strategy for synthesizing fluoropyrazines is the halogen exchange (Halex) reaction, a type of SNAr where a chloro- or bromopyrazine is treated with a fluoride salt.[1]

Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine:

  • Materials: 2-Chloropyrazine, Potassium Fluoride (KF), a high-boiling point polar aprotic solvent (e.g., DMSO, Sulfolane), Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional).

  • Procedure:

    • To a dry reaction vessel, add 2-chloropyrazine (1.0 equiv) and anhydrous potassium fluoride (2.0-3.0 equiv).

    • Add the solvent (e.g., DMSO) and the phase-transfer catalyst (if used, 0.1 equiv).

    • Heat the reaction mixture to a high temperature (e.g., 150-220 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2-fluoropyrazine.

Deactivating Electrophilic Aromatic Substitution (SEAr)

In stark contrast to SNAr, the pyrazine ring is highly deactivated towards electrophilic aromatic substitution (SEAr).[6][8] The two nitrogen atoms act as strong electron-withdrawing groups, and in the acidic conditions often required for SEAr, they become protonated, further deactivating the ring. The addition of a fluorine atom exacerbates this deactivation. Consequently, direct SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on fluoropyrazines are generally challenging and often require harsh reaction conditions with low yields.[6]

Modern Synthetic Approaches: C-H Functionalization

Given the limitations of classical SEAr, modern synthetic strategies have focused on the direct functionalization of C-H bonds. This atom-economical approach avoids the need for pre-functionalized substrates.[1]

Direct C-H Fluorination

The direct conversion of a C-H bond to a C-F bond on a pyrazine ring is a highly desirable transformation. This is typically achieved using powerful electrophilic fluorinating reagents.

Experimental Protocol: Palladium-Catalyzed C-H Fluorination

Transition-metal catalysis, particularly with palladium, has been employed for the directed C-H fluorination of various heterocycles.[1]

  • Materials: Pyrazine substrate (with a directing group if regioselectivity is desired), Pd(OAc)₂ (catalyst), Electrophilic fluorinating agent (e.g., Selectfluor®, N-fluorobenzenesulfonimide (NFSI)), Oxidant (e.g., AgOAc, PhI(OAc)₂), Solvent (e.g., DCE, MeCN).

  • Procedure:

    • To a Schlenk tube, add the pyrazine substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and the electrophilic fluorinating agent (1.5-2.0 equiv).

    • Add the oxidant (1.5-2.0 equiv) and the solvent.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

    • Stir the mixture for the specified time (typically 12-24 hours).

    • Monitor the reaction by LC-MS or GC-MS.

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Caption: Schematic of direct C-H fluorination of pyrazine.

Other C-H Functionalization Strategies

Beyond direct fluorination, transition-metal-catalyzed C-H functionalization allows for the introduction of various other groups onto the fluoropyrazine scaffold.[18][19] These reactions often employ a directing group to control regioselectivity and can proceed via different mechanisms, including electrophilic C-H metallation.[20]

Spectroscopic Characterization: The Role of ¹⁹F NMR

Fluorine-19 NMR spectroscopy is an indispensable tool for the characterization of fluorinated pyrazines.[21][22] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.[22][23] Key advantages of ¹⁹F NMR include:

  • High Sensitivity: Allows for the analysis of small sample quantities.

  • Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing detailed structural information.[23][24]

  • Spin-Spin Coupling: Coupling between ¹⁹F and other nuclei (e.g., ¹H, ¹³C) provides valuable information about molecular connectivity.[21]

Computational methods, such as density functional theory (DFT), can be used to predict ¹⁹F NMR shifts with high accuracy, aiding in the identification and characterization of novel fluorinated compounds.[25][26]

Applications in Medicinal Chemistry

The unique properties imparted by fluorine make fluorinated pyrazines highly valuable scaffolds in drug discovery.[2][13] Numerous FDA-approved drugs contain fluorinated heterocyclic moieties, highlighting the success of this strategy.[9][27] The introduction of fluorine into a pyrazine-containing drug candidate can lead to:

  • Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with biological targets.

  • Improved Pharmacokinetic Profile: As discussed, fluorination can enhance metabolic stability and membrane permeability.[28]

  • Modulated Potency and Selectivity: Fine-tuning of electronic properties can optimize the interaction with the target receptor or enzyme.[28]

Conclusion

The incorporation of fluorine into the pyrazine ring is a powerful and versatile strategy for modulating its reactivity and physicochemical properties. By leveraging the strong electron-withdrawing nature of fluorine, chemists can activate the pyrazine ring for nucleophilic substitution, enabling the synthesis of a diverse array of functionalized molecules. While electrophilic substitution remains a challenge, modern C-H functionalization methodologies are providing new avenues for the direct and efficient modification of the fluoropyrazine core. The profound impact of fluorine on properties such as pKa, lipophilicity, and metabolic stability solidifies its importance in the design of novel pharmaceuticals and advanced materials. As synthetic methods continue to evolve and our understanding of fluorine's effects deepens, the role of fluorinated pyrazines in science and technology is set to expand even further.

References

Methodological & Application

protocol for Suzuki-Miyaura coupling with 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 6-Fluoropyrazin-2-amine

Authored by a Senior Application Scientist

Introduction: Synthesizing Privileged Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Its development, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, has fundamentally transformed the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3] This palladium-catalyzed reaction couples organoboron compounds (boronic acids or esters) with organic halides or triflates, providing a powerful tool for constructing biaryl and heteroaryl structures that are prevalent in bioactive molecules.[4][5]

This guide focuses on a substrate of significant interest in medicinal chemistry: this compound. Pyrazine rings are key components in numerous FDA-approved drugs, and their functionalization is a critical step in drug development. However, nitrogen-containing heterocycles, especially those with multiple nitrogen atoms and amine substituents like this compound, present unique challenges. The Lewis-basic nitrogen atoms of the pyrazine ring and the exocyclic amine can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[6][7][8] Therefore, a robust and well-understood protocol is essential for researchers aiming to incorporate this valuable scaffold into their molecular designs. This document provides a detailed protocol, explains the mechanistic rationale behind the procedural choices, and offers troubleshooting guidance for the successful Suzuki-Miyaura coupling of this compound.

The Catalytic Heart: Mechanism and Critical Parameters

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[9] Understanding this cycle is paramount to optimizing reaction conditions and troubleshooting unexpected outcomes. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln Active Catalyst oa_complex R¹-Pd(II)Lₙ-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)Lₙ-R² Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² Coupled Product trans_complex->product start R¹-X (this compound derivative) start->oa_complex boronic R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->trans_complex

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Palladium Catalyst & Ligand Selection: The choice of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the ancillary ligand is pivotal. For electron-deficient and potentially coordinating heteroaromatics like this compound, bulky and electron-rich phosphine ligands are often required. Ligands such as SPhos, XPhos, and P(t-Bu)₃ are highly effective as they facilitate both the initial oxidative addition of the C-F or a C-Halogen bond to the Pd(0) center and the final reductive elimination step.[6][10] Modern pre-catalysts, which are air-stable and readily generate the active Pd(0) species, offer improved reliability.[6][11]

  • The Role of the Base: A base is essential for the activation of the boronic acid.[12] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) complex.[13][14] The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[15] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[12]

  • Organoboron Reagent: Both arylboronic acids and their corresponding esters (e.g., pinacol esters) are effective coupling partners.[16][17] Boronic esters often exhibit greater stability, making them easier to handle and store, and can help mitigate side reactions like protodeboronation, which is a particular concern with some heteroaryl boron reagents.[18]

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water.[19] Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are used to dissolve the organic components and the catalyst, while water is often necessary to solubilize the inorganic base.[4] Thoroughly degassing the solvents before use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like the homocoupling of the boronic acid.[3]

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization for specific coupling partners may be necessary.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents (Ethyl acetate, brine, MgSO₄ or Na₂SO₄, silica gel)

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 1. Add Solids to Flask (Amine, Boronic Acid, Base, Catalyst) setup2 2. Seal and Purge (Septum, 3x Vacuum/Inert Gas Cycles) setup1->setup2 setup3 3. Add Degassed Solvents (via Syringe) setup2->setup3 reaction1 4. Heat to Temperature (e.g., 80-110 °C) setup3->reaction1 reaction2 5. Monitor Progress (TLC or LC-MS) reaction1->reaction2 workup1 6. Cool and Quench (Add Water) reaction2->workup1 workup2 7. Extract with Organic Solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 8. Wash, Dry, and Concentrate workup2->workup3 workup4 9. Purify (Flash Column Chromatography) workup3->workup4 product Pure Product workup4->product

Caption: A flowchart outlining the key steps of the experimental protocol.

Step-by-Step Procedure
  • Flask Preparation: To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[19]

  • Reaction: Place the flask in a preheated oil bath or heat using a microwave reactor to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[19]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 20 mL).[10]

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[4]

Data Presentation: Optimized Conditions

The following table presents representative, optimized conditions for the coupling of this compound with various arylboronic acids, demonstrating the method's versatility.

Coupling Partner (Arylboronic Acid)Pd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001288
4-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.0)Toluene/H₂O (5:1)110892
3-Cyanophenylboronic acidXPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1001675
2-Methylphenylboronic acidPd₂(dba)₃ (4)P(t-Bu)₃ (8)K₃PO₄ (3.0)DME/H₂O (5:1)852465
Pyridin-3-ylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1101871

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong or soluble base. 3. Low reaction temperature.1. Ensure rigorous exclusion of oxygen via proper degassing and inert atmosphere techniques. Use a fresh catalyst source or a more stable pre-catalyst. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in increments of 10 °C.
Protodeboronation 1. Presence of excess water or protic sources. 2. Boronic acid instability under reaction conditions.[18]1. Use anhydrous solvents and dry reagents thoroughly. 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester). Use milder bases like KF.
Dehalogenation of Starting Material 1. Reaction temperature is too high. 2. Base is too strong. 3. Presence of hydride sources (e.g., from solvent degradation).[3]1. Lower the reaction temperature. 2. Use a weaker base. 3. Ensure high-purity solvents are used.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[3]1. Improve degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.
Poor Product Recovery 1. Product is water-soluble. 2. Product is volatile. 3. Inefficient extraction or purification.1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Use caution during solvent removal; avoid high vacuum or excessive heat. 3. Use a different solvent for extraction or optimize the eluent system for chromatography.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Fluoropyrazin-2-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This guide provides an in-depth technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of 6-Fluoropyrazin-2-amine, a critical building block in contemporary drug discovery. The strategic incorporation of the fluoropyrazine moiety can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel pharmaceutical candidates.

Introduction: The Significance of C-N Bond Formation and Fluorinated Heterocycles

The synthesis of aryl amines is a fundamental pursuit in medicinal chemistry, as this moiety is a ubiquitous feature in a vast array of pharmaceuticals.[5][6] The Buchwald-Hartwig amination has revolutionized this field by providing a versatile and highly tolerant method for constructing C(sp²)–N bonds, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[1][7]

The substrate at the heart of this guide, this compound, is of particular interest. The pyrazine core is a privileged scaffold in numerous bioactive molecules, and the introduction of a fluorine atom can profoundly influence a drug candidate's properties.[3][4] Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins.[3] Consequently, the efficient and predictable coupling of this compound with various aryl and heteroaryl partners is a critical capability in the modern drug discovery laboratory.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted pathway consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amide_Complex Ar-Pd(II)-NR'R''(L) Amine_Coordination->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Amine Amine (HNR'R'') Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl > OTf.[8]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Optimizing the Reaction: Key Parameters and Considerations

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. Heteroaromatic amines can be challenging substrates due to their potential to coordinate with the palladium center and deactivate the catalyst.[12] Therefore, a systematic approach to optimization is crucial.

ParameterOptions & ConsiderationsRationale & Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂, Pre-formed Palladacycles (e.g., G3, G4)Pre-formed palladacycles often offer superior activity and reproducibility as they bypass the in-situ formation of the active Pd(0) species.[13] For challenging couplings, these are often the catalysts of choice.
Ligand Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1][7] For electron-deficient heteroaromatic amines, ligands like XPhos or BrettPhos are often effective.[9] NHC ligands are also powerful alternatives.[5][14][15]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[8] For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures.[8][16]
Solvent Toluene, Dioxane, THF, t-BuOHAprotic, non-polar to moderately polar solvents are typical. Toluene and dioxane are widely used. The choice of solvent can influence solubility and reaction kinetics.[8]
Temperature Room Temperature to >100 °CWhile some modern catalyst systems operate at lower temperatures, couplings involving heteroaromatic amines often require elevated temperatures (80-110 °C) to achieve reasonable reaction rates.[13]

Experimental Protocol: Synthesis of N-Aryl-6-Fluoropyrazin-2-amine

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination of this compound with 4-bromotoluene.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - 4-Bromotoluene - Pd Precatalyst & Ligand - Base - Solvent start->reagents inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm heating Heat Reaction Mixture (e.g., 100 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:
  • This compound

  • 4-Bromotoluene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-bromotoluene (1.2 equiv), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 equiv, 2 mol%) and add it to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to the sealed vessel. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(p-tolyl)-6-fluoropyrazin-2-amine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Side Reactions

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions:

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor quality reagents.

    • Solution: Use a pre-catalyst, ensure the reaction is truly anaerobic, screen different ligands or bases, and increase the reaction temperature.

  • Hydrodehalogenation of Aryl Halide:

    • Cause: A common side reaction where the aryl halide is reduced.[1]

    • Solution: This can sometimes be mitigated by adjusting the ligand, base, or solvent.

  • Homocoupling of Aryl Halide:

    • Cause: Formation of a biaryl product.

    • Solution: This is less common but can be addressed by optimizing catalyst and ligand loading.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, and its application to fluorinated heteroaromatic substrates like this compound is of paramount importance in drug discovery. By understanding the reaction mechanism and systematically optimizing key parameters, researchers can efficiently construct novel molecular architectures with enhanced pharmacological potential. The protocol provided herein serves as a robust starting point for the exploration of this critical transformation.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazine-Based Kinase Inhibitors Utilizing 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic use of 6-Fluoropyrazin-2-amine as a versatile starting material for the synthesis of potent kinase inhibitors. We provide an in-depth exploration of synthetic methodologies, focusing on palladium-catalyzed cross-coupling reactions, and offer detailed, step-by-step protocols for the synthesis of a representative FMS-like Tyrosine Kinase 3 (FLT3) inhibitor. Furthermore, this document outlines robust protocols for the in vitro and cell-based evaluation of these synthesized compounds, providing researchers, scientists, and drug development professionals with a practical framework for advancing novel kinase inhibitor discovery programs.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for interacting with the hinge region of the kinase ATP-binding pocket.[3] The incorporation of a fluorine atom, as in this compound, offers significant advantages in drug design. Fluorine's high electronegativity can modulate the pKa of the amine group, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic and pharmacodynamic properties.[4][5][6]

This application note will use the synthesis and evaluation of an FMS-like Tyrosine Kinase 3 (FLT3) inhibitor as a representative example. FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[7] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[8][9]

Synthetic Strategies for Kinase Inhibitor Scaffolds from this compound

The 2-amino-6-fluoropyrazine core allows for sequential, regioselective functionalization through common and robust synthetic transformations. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the pyrazine ring can be further elaborated via palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

Two powerful and widely used reactions for building kinase inhibitor scaffolds from this compound are:

  • Suzuki-Miyaura Cross-Coupling: This reaction is ideal for forming a carbon-carbon bond at the 6-position of the pyrazine ring by coupling with an aryl or heteroaryl boronic acid. This is a common strategy to introduce moieties that occupy the solvent-exposed region of the kinase active site.[10][11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, typically by reacting an aryl halide with an amine.[3][12] In the context of our starting material, this reaction can be employed to introduce a substituted aniline or other amine-containing fragments.

Visualization of the Synthetic Workflow

The following diagram illustrates a general, two-step synthetic approach to a kinase inhibitor scaffold starting from this compound.

G A This compound B Step 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) A->B Introduce diversity at C6 C Intermediate: 6-Arylpyrazin-2-amine B->C D Step 2: Buchwald-Hartwig Amination (Substituted Aryl Halide, Pd Catalyst, Base) C->D Introduce diversity at N2 E Final Kinase Inhibitor Scaffold D->E

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocol: Synthesis of a Representative FLT3 Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical but representative FLT3 inhibitor, (6-(4-carboxyphenyl)pyrazin-2-yl)(2-methoxyphenyl)amine (FLT3-Py-Inhibitor-1) , starting from this compound.

Reaction Scheme

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Saponification A This compound plus1 + B 4-(Methoxycarbonyl)phenylboronic acid arrow1 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80 °C C Methyl 4-(6-aminopyrazin-2-yl)benzoate D Methyl 4-(6-aminopyrazin-2-yl)benzoate plus2 + E 1-bromo-2-methoxybenzene arrow2 Pd2(dba)3, XPhos, NaOtBu Toluene, 100 °C F Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate G Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate arrow3 LiOH, THF/H2O Room Temperature H FLT3-Py-Inhibitor-1

Caption: Synthetic scheme for FLT3-Py-Inhibitor-1.

Step 1: Suzuki Coupling to Synthesize Methyl 4-(6-aminopyrazin-2-yl)benzoate

Rationale: This step introduces the carboxyphenyl moiety, which can form important interactions in the solvent-exposed region of the kinase active site. A palladium catalyst with a dppf ligand is chosen for its efficiency in coupling with electron-deficient heteroaryl halides.[10]

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0113.0910.01.13 g
4-(Methoxycarbonyl)phenylboronic acid1.2179.9912.02.16 g
Pd(dppf)Cl20.05816.640.5408 mg
Potassium Carbonate (K2CO3)2.0138.2120.02.76 g
1,4-Dioxane---40 mL
Water---10 mL

Procedure:

  • To a 100 mL round-bottom flask, add this compound, 4-(methoxycarbonyl)phenylboronic acid, Pd(dppf)Cl2, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a solid.

Step 2: Buchwald-Hartwig Amination to Synthesize Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate

Rationale: This step introduces the 2-methoxyphenylamine moiety, which is designed to interact with the hinge region of the kinase. A bulky, electron-rich phosphine ligand like XPhos is used to promote the efficient coupling of the aminopyrazine with the aryl bromide.[13][14]

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-(6-aminopyrazin-2-yl)benzoate1.0229.235.01.15 g
1-Bromo-2-methoxybenzene1.1187.045.51.03 g
Pd2(dba)30.02915.720.192 mg
XPhos0.04476.620.295 mg
Sodium tert-butoxide (NaOtBu)1.496.107.0673 mg
Toluene---25 mL

Procedure:

  • To a flame-dried Schlenk tube, add Pd2(dba)3, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, followed by methyl 4-(6-aminopyrazin-2-yl)benzoate and 1-bromo-2-methoxybenzene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Step 3: Saponification to Yield FLT3-Py-Inhibitor-1

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can improve solubility and provide an additional interaction point with the target kinase or surrounding solvent.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate1.0335.364.01.34 g
Lithium Hydroxide (LiOH)3.023.9512.0287 mg
Tetrahydrofuran (THF)---20 mL
Water---10 mL
1M Hydrochloric Acid (HCl)---As needed

Procedure:

  • Dissolve the ester in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, FLT3-Py-Inhibitor-1.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • 1H and 13C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[15]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Evaluation of Synthesized Kinase Inhibitors

Once synthesized and characterized, the inhibitory activity of the compounds against the target kinase must be evaluated. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of the synthesized compound against the purified kinase enzyme and to calculate the IC50 value.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[5][7] The light output is directly proportional to kinase activity.

Materials:

  • Purified recombinant FLT3 kinase enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test inhibitor (e.g., FLT3-Py-Inhibitor-1) in DMSO, then further dilute in kinase buffer. The final DMSO concentration should be ≤1%.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).

  • Add 2 µL of FLT3 enzyme (e.g., 10 ng) to each well.

  • Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP, 0.2 µg/µL substrate) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a dose-response curve fitting software.

Cell-Based FLT3 Phosphorylation Assay

Objective: To assess the ability of the inhibitor to block FLT3 autophosphorylation in a cellular context.[16]

Principle: This assay measures the level of phosphorylated FLT3 in a leukemia cell line that harbors an activating FLT3 mutation (e.g., MV4-11). Inhibition of FLT3 activity will lead to a decrease in its phosphorylation state, which can be detected by Western blotting or ELISA.[16][17]

Materials:

  • MV4-11 or MOLM-13 human AML cell lines (which have FLT3-ITD mutations)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed MV4-11 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a serial dilution of the inhibitor for 2-4 hours. Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-FLT3 and total FLT3.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition.

  • Calculate the percent inhibition of phosphorylation relative to the DMSO control and determine the cellular IC50 value.

Visualization of the FLT3 Signaling Pathway

The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by our synthesized compound.

G cluster_0 Cell Membrane FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) Dimerization->Downstream Inhibitor FLT3-Py-Inhibitor-1 Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Application Note: Strategic Use of 6-Fluoropyrazin-2-amine in the Synthesis of Medically-Relevant Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to central nervous system disorders.[1] This application note provides a detailed guide on the strategic utilization of 6-Fluoropyrazin-2-amine as a versatile starting material for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. We will explore a robust and efficient synthetic pathway, elucidate the underlying reaction mechanisms, and provide a comprehensive, step-by-step protocol. This guide is designed to empower researchers in drug discovery and development to leverage this methodology for the creation of novel chemical entities.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[1] Their structural resemblance to purine bases allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. This has led to their investigation and development as antidepressant, anticancer, antiviral, antifungal, and anti-inflammatory agents.

The strategic synthesis of these scaffolds with diverse substitution patterns is crucial for modulating their biological activity and pharmacokinetic properties. The choice of starting materials and the synthetic route employed are pivotal in achieving the desired chemical diversity and optimizing the efficiency of the synthesis.

The Strategic Advantage of this compound

While various synthetic routes to pyrazolo[3,4-b]pyridines exist, the use of this compound as a precursor offers several distinct advantages:

  • Latent Pyridine Ring: The pyrazine ring serves as a masked precursor to the pyridine ring in the final product, with the fluorine atom providing a handle for subsequent functionalization.

  • Convergent Synthesis: This approach allows for a convergent synthesis strategy, where the pyrazole and pyridine rings are constructed in a controlled manner.

  • Access to Novel Analogs: The unique electronic properties of the fluoropyrazine starting material can lead to novel substitution patterns and potentially improved biological activities.

Proposed Synthetic Pathway & Mechanism

The synthesis of pyrazolo[3,4-b]pyridines from this compound is proposed to proceed via a multi-step sequence involving the initial formation of an aminopyrazole intermediate, followed by cyclocondensation to construct the fused pyridine ring.

Overall Reaction Scheme

G start This compound intermediate 5-Amino-1H-pyrazole derivative start->intermediate Step 1: Amination & Rearrangement step1 Hydrazine Hydrate product Pyrazolo[3,4-b]pyridine intermediate->product Step 2: Cyclocondensation step2 1,3-Dicarbonyl Compound (e.g., Acetylacetone)

Caption: Proposed two-step synthesis of pyrazolo[3,4-b]pyridines.

Mechanistic Insights

Step 1: Formation of the Aminopyrazole Intermediate

The reaction is initiated by the nucleophilic attack of hydrazine on the fluoropyrazine ring. The electron-withdrawing nature of the pyrazine nitrogen atoms and the fluorine substituent facilitates this addition-elimination reaction. A subsequent ring-opening and recyclization cascade is proposed to yield the 5-aminopyrazole derivative.

Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Core

This step follows a well-established pathway for the synthesis of pyridines from 1,3-dicarbonyl compounds and amines.[2] The reaction proceeds through the following key stages:

  • Initial Condensation: The more nucleophilic amino group of the pyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily dehydrates to form an enamine.

  • Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, where the pyrazole ring attacks the remaining carbonyl group.

  • Final Dehydration and Aromatization: A final dehydration step leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydration & Enamine Formation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization aminopyrazole 5-Aminopyrazole hemiaminal Hemiaminal Intermediate aminopyrazole->hemiaminal dicarbonyl 1,3-Dicarbonyl dicarbonyl->hemiaminal enamine Enamine hemiaminal->enamine - H2O cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate product Pyrazolo[3,4-b]pyridine cyclized_intermediate->product - H2O

Caption: Mechanistic pathway for the cyclocondensation step.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Hydrazine HydrateReagent GradeCommercially Available
Acetylacetone≥99%Commercially Available
EthanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Sodium BicarbonateACS GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
Magnesium SulfateAnhydrousCommercially Available
Protocol: Synthesis of a Model Pyrazolo[3,4-b]pyridine

Step 1: Synthesis of 5-Amino-1H-pyrazole Intermediate

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1H-pyrazole derivative.

Step 2: Synthesis of the Pyrazolo[3,4-b]pyridine

  • Dissolve the 5-amino-1H-pyrazole derivative (1.0 eq) in glacial acetic acid (5 mL/mmol) in a round-bottom flask.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:2).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazolo[3,4-b]pyridine.

Data and Expected Results

StepProductExpected YieldAnalytical Characterization
15-Amino-1H-pyrazole derivative70-85%¹H NMR, ¹³C NMR, LC-MS
2Pyrazolo[3,4-b]pyridine60-75%¹H NMR, ¹³C NMR, HRMS, FT-IR

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Step 1Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Formation of side products in Step 2Impure starting materialPurify the aminopyrazole intermediate thoroughly before proceeding.
Difficulty in purificationCo-eluting impuritiesOptimize the mobile phase for column chromatography or try a different purification technique like recrystallization.

Conclusion

This application note outlines a strategic and efficient synthetic route to valuable pyrazolo[3,4-b]pyridine scaffolds utilizing this compound as a key starting material. The detailed mechanistic insights and step-by-step protocols provide a solid foundation for researchers to synthesize a diverse library of these medically important compounds. The adaptability of this method allows for the introduction of various substituents on both the pyrazole and the newly formed pyridine ring, making it a powerful tool in the arsenal of medicinal chemists and drug discovery professionals.

References

Application Notes & Protocols: A Detailed Guide to the N-alkylation of 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental procedure for the N-alkylation of 6-Fluoropyrazin-2-amine, a critical transformation in the synthesis of various pharmacologically relevant compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, validated protocol.

Introduction: The Significance of N-Alkylated Pyrazines

This compound is a key building block in medicinal chemistry. The introduction of alkyl groups at the amino position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. N-alkylated aminopyrazines are integral scaffolds in a range of therapeutic agents, making their efficient and selective synthesis a topic of considerable interest.

This guide will focus on two primary, reliable methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with aldehydes. The choice between these methods will depend on the desired alkyl group and the available starting materials.

Chemical Reaction and Workflow Overview

The overall transformation involves the substitution of a hydrogen atom on the primary amine of this compound with an alkyl group.

reaction_overview sub This compound product N-Alkyl-6-fluoropyrazin-2-amine sub->product Base, Solvent reagent Alkylating Agent (Alkyl Halide or Aldehyde) reagent->product

Caption: General scheme for the N-alkylation of this compound.

Part 1: Direct N-Alkylation using Alkyl Halides

This method is a classic and straightforward approach for introducing alkyl groups. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:
  • Base: A base is crucial to deprotonate the amine, increasing its nucleophilicity. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is often preferred to avoid competition with the amine as a nucleophile. It is also easily removed during work-up.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and the inorganic base, and they do not participate in the reaction. DMF, in particular, is excellent at solvating cations, which can accelerate SN2 reactions.

  • Temperature: The reaction is often heated to increase the rate of reaction, especially for less reactive alkyl halides. However, excessive heat should be avoided to minimize side reactions.

Detailed Experimental Protocol:

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundStarting material
Alkyl Halide (e.g., Benzyl Bromide)Alkylating agent
Potassium Carbonate (K₂CO₃)Base
N,N-Dimethylformamide (DMF)Solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing the reaction
Heating mantle/oil bathFor temperature control
ThermometerTo monitor reaction temperature
CondenserTo prevent solvent loss during heating
TLC plates (Silica gel 60 F₂₅₄)To monitor reaction progress
Ethyl acetate, HexaneSolvents for extraction and chromatography
Saturated aq. NaHCO₃, BrineFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Rotary evaporatorTo remove solvent
Silica gel for column chromatographyFor purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq.) and N,N-Dimethylformamide (DMF, approximately 0.1 M concentration of the amine).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Then, add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-alkyl-6-fluoropyrazin-2-amine.

direct_alkylation_workflow start Start setup 1. Combine this compound, K₂CO₃, and DMF start->setup add_reagent 2. Add Alkyl Halide setup->add_reagent react 3. Heat and Monitor by TLC add_reagent->react workup 4. Aqueous Work-up and Extraction react->workup purify 5. Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Workflow for Direct N-Alkylation.

Part 2: Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for preparing secondary amines from aldehydes. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride [NaB(OAc)₃H] is the reagent of choice for reductive amination. It is a mild and selective reducing agent that is stable in anhydrous acidic conditions, which are often used to catalyze imine formation. It does not reduce the aldehyde starting material, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively dissolve the reactants and the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more readily reduced.

Detailed Experimental Protocol:

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundStarting material
Aldehyde (e.g., Benzaldehyde)Alkylating agent precursor
Sodium triacetoxyborohydride [NaB(OAc)₃H]Reducing agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Solvent
Acetic Acid (glacial)Catalyst
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing the reaction
Nitrogen or Argon atmosphereTo maintain anhydrous conditions
TLC plates (Silica gel 60 F₂₅₄)To monitor reaction progress
Saturated aq. NaHCO₃, BrineFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Rotary evaporatorTo remove solvent
Silica gel for column chromatographyFor purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.) and the aldehyde (1.1 eq.).

  • Solvent Addition: Add anhydrous DCM or DCE (approximately 0.1 M concentration of the amine).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

reductive_amination_workflow start Start setup 1. Combine this compound, Aldehyde, and Solvent start->setup add_catalyst 2. Add Acetic Acid setup->add_catalyst add_reductant 3. Add NaB(OAc)₃H add_catalyst->add_reductant react 4. Stir and Monitor by TLC add_reductant->react workup 5. Aqueous Work-up and Extraction react->workup purify 6. Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Workflow for Reductive Amination.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound and related aminopyridines: These compounds can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[5] Avoid creating dust.

    • Alkyl Halides (e.g., Benzyl Bromide): These are often lachrymatory and corrosive. Handle with extreme care.

    • Solvents (DMF, DCM, DCE): These are volatile and have associated health risks. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final N-alkylated product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the primary method for structural elucidation.

    • In the ¹H NMR spectrum, the disappearance of the broad NH₂ signal and the appearance of a new set of signals corresponding to the alkyl group are expected. For an N-benzyl derivative, a new singlet for the benzylic CH₂ protons would typically appear around 4.3-5.3 ppm.[6]

    • ¹³C NMR will show new signals for the alkyl group carbons.

    • ¹⁹F NMR can be used to confirm the presence of the fluorine atom on the pyrazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents, insufficient heating, or improper base/solvent.Check the quality of reagents. Increase reaction temperature or time. Ensure the base and solvent are appropriate and anhydrous if necessary.
Formation of dialkylated product Amine is too reactive, or excess alkylating agent was used.Use a milder alkylating agent or reductive amination. Use a smaller excess of the alkylating agent (e.g., 1.05 eq.).
Difficult purification Product and starting material have similar polarity.Optimize the eluent system for column chromatography. Consider derivatization to change polarity or recrystallization.

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Pyrazines in Modern Agrochemicals

The pyrazine moiety is a critical pharmacophore in a multitude of biologically active compounds, including a significant number of commercial agrochemicals.[1][2] Its presence can confer desirable properties such as enhanced binding to target enzymes and improved metabolic stability. The strategic incorporation of a fluorine atom, as seen in 6-Fluoropyrazin-2-amine, offers a powerful tool for fine-tuning the physicochemical and biological properties of lead compounds. Fluorine's high electronegativity can profoundly influence a molecule's acidity, basicity, and dipole moment, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This often translates to increased efficacy and better selectivity for the target pest or weed.[3]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of novel agrochemicals. We will delve into key synthetic transformations, providing detailed, field-proven protocols that underscore the causality behind experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1246466-74-9[4]
Molecular Formula C₄H₄FN₃[4]
Molecular Weight 113.09 g/mol [4]
Appearance Pale brown solid[4]
Purity ≥95%[4]
SMILES Nc1cncc(F)n1[4]
InChIKey ZNMQPABEROSXEJ-UHFFFAOYSA-N[4]

Key Synthetic Applications & Protocols

This compound offers three primary handles for synthetic diversification: the reactive fluorine atom, the nucleophilic amino group, and the potential for C-H functionalization or cross-coupling at other positions on the pyrazine ring. The electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom makes the C-F bond susceptible to nucleophilic aromatic substitution (SNAr).[5] The amino group can readily participate in amide bond formations, a key linkage in many herbicides and fungicides.[6][7] Furthermore, while not explicitly derivatized at other positions in this guide, the pyrazine core can be amenable to various C-C and C-N bond-forming cross-coupling reactions.[8]

Protocol 1: Synthesis of Pyrazine Carboxamides via Amide Bond Formation

The formation of an amide bond is a cornerstone of agrochemical synthesis, with many commercial herbicides and fungicides featuring this functional group.[6][7] This protocol details the coupling of this compound with a carboxylic acid chloride to yield a herbicidal pyrazine carboxamide.

Causality of Experimental Choices:

  • Acyl Chloride Formation: Thionyl chloride is a common and effective reagent for converting carboxylic acids to their more reactive acyl chloride derivatives. The reaction is typically performed in an inert solvent like toluene and refluxed to drive it to completion. Excess thionyl chloride is removed under vacuum to prevent side reactions in the subsequent amidation step.[9]

  • Amidation: The reaction of the amine with the acyl chloride is carried out in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[10] Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Experimental Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Carboxylic Acid + SOCl₂ in Toluene B Reflux (1-2 h) A->B C Evaporate excess SOCl₂ B->C D Crude Acyl Chloride C->D F Add Acyl Chloride dropwise at RT D->F To Amidation Step E This compound + Pyridine in Acetone E->F G Stir (2-4 h) F->G H Work-up & Purification G->H I Final Product: Pyrazine Carboxamide H->I

Caption: Workflow for pyrazine carboxamide synthesis.

Detailed Step-by-Step Protocol:

  • Acyl Chloride Synthesis: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Amidation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetone, followed by the addition of pyridine (1.2 eq) as a base.

  • To this stirred solution, add a solution of the crude acyl chloride (1.05 eq) in anhydrous acetone dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(6-fluoropyrazin-2-yl)carboxamide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Thiols

The fluorine atom on the pyrazine ring is activated towards nucleophilic attack, providing a route to introduce sulfur-containing moieties, which are prevalent in many fungicides.[11][12] This protocol outlines the SNAr reaction of this compound with a thiol nucleophile.

Causality of Experimental Choices:

  • Thiolate Formation: Thiols are generally not nucleophilic enough to displace the fluoride directly. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the thiol and form the more nucleophilic thiolate anion.[13] Anhydrous polar aprotic solvents like DMF or DMSO are ideal for this reaction as they solvate the cation without interfering with the nucleophile.

  • SNAr Reaction: The electron-deficient pyrazine ring facilitates the addition-elimination mechanism of SNAr.[5] The reaction is often heated to increase the rate of substitution. The choice of temperature depends on the reactivity of the specific thiol.

Experimental Workflow Diagram:

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: SNAr Reaction A Thiol + Base (e.g., NaH) in DMF B Stir at 0 °C to RT A->B C Formation of Thiolate B->C D Add this compound C->D To SNAr Step E Heat (e.g., 60-80 °C) D->E F Monitor by TLC E->F G Work-up & Purification F->G H Final Product: 6-(Thioalkyl/aryl)pyrazin-2-amine G->H

Caption: Workflow for SNAr with thiol nucleophiles.

Detailed Step-by-Step Protocol:

  • Thiolate Generation: To a flame-dried, three-necked flask under an inert atmosphere, add the desired thiol (1.1 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add a base such as potassium carbonate (1.5 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • SNAr Reaction: Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(thio-substituted)-pyrazin-2-amine.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the fluorine atom provides a site for SNAr, other positions on the pyrazine ring can be functionalized via cross-coupling reactions if a suitable halide (e.g., bromo or chloro) is present. This protocol provides a general method for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-6-fluoropyrazin-2-amine with an arylboronic acid. This reaction is invaluable for creating C-C bonds and introducing aryl or heteroaryl moieties.[14][15][16]

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is essential for the catalytic cycle.[14] The choice of ligand can significantly impact the reaction's efficiency and scope.

  • Base and Solvent: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required for the transmetalation step of the catalytic cycle.[15] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[15]

Experimental Workflow Diagram:

G A Combine 5-Bromo-6-fluoropyrazin-2-amine, Arylboronic Acid, Base (K₂CO₃), and Pd Catalyst in Dioxane/Water B Degas the mixture A->B C Heat under Inert Atmosphere (e.g., 80-100 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to RT, Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Final Product: 5-Aryl-6-fluoropyrazin-2-amine F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-6-fluoropyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-6-fluoropyrazin-2-amine.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in these application notes for amide bond formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling provide a solid foundation for the exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents. The strategic functionalization of this fluorinated pyrazine core allows for the systematic modulation of biological activity, offering a promising avenue for the development of next-generation herbicides and fungicides.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoropyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Fluoropyrazin-2-amine Derivatives in Modern Drug Discovery

The pyrazine scaffold is a privileged N-heterocyclic motif integral to a multitude of biologically active compounds, finding applications as pharmaceuticals, agrochemicals, and flavoring agents.[1] Within this class, this compound and its derivatives have emerged as critical building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.[2] This is exemplified by the potent antiviral agent Favipiravir (T-705), where the 6-fluoro-substituent is crucial for its activity against a broad spectrum of RNA viruses.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound derivatives. The protocols detailed herein are designed to be robust, scalable, and validated, with a focus on explaining the underlying chemical principles to empower effective process optimization.

Synthetic Strategy: A Multi-Step Approach to this compound

For the large-scale synthesis of this compound, a common and effective strategy commences with the readily available and cost-effective starting material, 2-aminopyrazine.[3] The overall workflow involves a series of transformations to introduce the desired functional groups, culminating in the target this compound.

G cluster_0 Synthetic Workflow A 2-Aminopyrazine B Halogenation A->B Introduction of Halogens C Cyanation B->C Installation of Cyano Group D Fluorination (SNA_r_) C->D Nucleophilic Aromatic Substitution E Amine Introduction (Buchwald-Hartwig or S_N_Ar) D->E C-N Bond Formation F This compound Derivative E->F Final Product

Caption: High-level overview of the synthetic workflow.

A key intermediate in many reported syntheses is 3,6-dichloropyrazine-2-carbonitrile.[5] This intermediate provides a versatile platform for the sequential introduction of the fluorine atom and the amine group. The synthetic approach detailed below leverages this strategy.

Part 1: Synthesis of the Key Intermediate: 3,6-Dichloropyrazine-2-carbonitrile

This multi-step synthesis begins with 2-aminopyrazine and proceeds through chlorination and cyanation to yield the crucial dichloronitrile intermediate.

Step 1.1: Chlorination of 2-Aminopyrazine

The initial step involves the chlorination of 2-aminopyrazine. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile has been shown to be effective, though optimizing reaction conditions is key to minimizing the formation of impurities and polymers.[5]

Protocol 1: Chlorination of 2-Aminopyrazine

  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reactor with 2-aminopyrazine and acetonitrile.

  • Reagent Addition: Slowly add N-chlorosuccinimide (NCS) to the reaction mixture while maintaining the temperature below 25 °C. Note: An excess of NCS can lead to over-chlorination.[5]

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 1.2: Bromination and Cyanation

Following chlorination, the next steps involve bromination and subsequent palladium-catalyzed cyanation to introduce the nitrile group.

Protocol 2: Bromination and Palladium-Catalyzed Cyanation

  • Bromination: Treat the chlorinated pyrazine derivative with N-bromosuccinimide (NBS) in a solvent such as dichloromethane to yield the corresponding bromo-chloro-pyrazine.[5]

  • Palladium-Catalyzed Cyanation: In a glovebox or under an inert atmosphere, combine the bromo-chloro-pyrazine, sodium cyanide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) iodide co-catalyst in a suitable solvent.[5]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by HPLC.

  • Work-up and Purification: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude nitrile by column chromatography.

An alternative to this multi-step sequence to the dichloronitrile is a Sandmeyer-type reaction on a suitable amino-chloro-pyrazine precursor.[5]

Part 2: Synthesis of this compound Derivatives

With the 3,6-dichloropyrazine-2-carbonitrile intermediate in hand, the subsequent steps focus on the introduction of the fluorine and amine functionalities.

Step 2.1: Nucleophilic Aromatic Substitution (SNA_r_) for Fluorination

The introduction of the fluorine atom is typically achieved via a nucleophilic aromatic substitution (SNA_r_) reaction, where one of the chloro substituents is displaced by a fluoride ion. The high electronegativity of the fluorine atom in the pyrazine ring makes it susceptible to nucleophilic attack.[6]

G cluster_0 S_N_Ar Mechanism for Fluorination A 3,6-Dichloropyrazine-2-carbonitrile B Nucleophilic Attack by F⁻ A->B Fluoride Source (e.g., KF) C Meisenheimer Complex (Stabilized Intermediate) B->C D Elimination of Cl⁻ C->D E 6-Chloro-3-fluoropyrazine-2-carbonitrile D->E

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Protocol 3: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

  • Reaction Setup: In a dry reaction vessel, combine 3,6-dichloropyrazine-2-carbonitrile with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[7]

  • Reaction Conditions: Heat the mixture to a temperature between 60-140 °C.[7] The optimal temperature will depend on the specific substrate and should be determined empirically.

  • Reaction Monitoring: Monitor the formation of the fluorinated product by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. The crude product can be purified by distillation or column chromatography.

Step 2.2: Introduction of the Amine Group

The final step involves the introduction of the amine group. This can be achieved through another SNA_r_ reaction or, for less reactive systems, a palladium-catalyzed Buchwald-Hartwig amination.[8][9]

Option A: Nucleophilic Aromatic Substitution (SNA_r_)

If the remaining chloro-substituent is sufficiently activated, a direct displacement with ammonia or an ammonia equivalent can be performed.

Protocol 4: Amination via SNA_r_

  • Reaction Setup: Dissolve the 6-chloro-3-fluoropyrazine-2-carbonitrile in a suitable solvent and treat it with a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide).

  • Reaction Conditions: The reaction may proceed at room temperature or require heating. Monitor the reaction by HPLC.

  • Work-up and Purification: After completion, extract the product and purify by recrystallization or column chromatography.

Option B: Buchwald-Hartwig Amination

For substrates where direct SNA_r_ is sluggish, the Buchwald-Hartwig amination offers a powerful alternative for forming the C-N bond.[8][9] This reaction utilizes a palladium catalyst with a suitable phosphine ligand.

Protocol 5: Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere, combine the fluorinated pyrazine halide, an amine source (or an ammonia equivalent like benzophenone imine), a palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).[8]

  • Reaction Conditions: Heat the reaction mixture and monitor by HPLC.

  • Work-up and Purification: Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the product by column chromatography.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the synthesized this compound derivatives.

Table 1: Analytical Methods for Quality Control

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[10] Mobile Phase: Acetonitrile/water gradient with a buffer like formic acid.[10] Detection: UV at 270 nm.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of molecular weight.Capillary column suitable for aromatic compounds. Mass spectral analysis for fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and isomeric purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for N-H, C-F, and C≡N bonds.

Safety and Handling Considerations

Pyrazine derivatives and the reagents used in their synthesis require careful handling to minimize exposure and ensure a safe working environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[11][12]

  • Handling of Reagents:

    • Pyrazines: Many pyrazine derivatives can be irritating to the skin, eyes, and respiratory system.[13][14] Avoid direct contact and inhalation.

    • Organotin Reagents: If using organotin compounds, be aware of their high toxicity and take extreme precautions to avoid exposure.[15]

    • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The large-scale synthesis of this compound derivatives is a challenging yet critical endeavor for the advancement of pharmaceutical research and development. The protocols and insights provided in these application notes offer a robust framework for the successful and scalable production of these valuable compounds. By understanding the underlying chemical principles and adhering to best practices in synthesis, analysis, and safety, researchers can confidently produce high-quality materials for their drug discovery programs.

References

Application Notes: Leveraging 6-Fluoropyrazin-2-amine for the Rapid Synthesis of Privileged Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the strategic incorporation of fluorine and nitrogen-rich heterocyclic scaffolds is a proven method for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2][3] 6-Fluoropyrazin-2-amine has emerged as a highly valuable and versatile building block for the construction of diverse compound libraries. This trifunctional scaffold offers three distinct points for chemical modification, enabling the rapid generation of novel molecular architectures. This guide provides an in-depth analysis of the strategic application of this compound in compound library synthesis, complete with detailed experimental protocols for key chemical transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] Its two nitrogen atoms act as hydrogen bond acceptors and modulate the electronics and solubility of the parent molecule.[6] The introduction of a fluorine atom further enhances the utility of this scaffold. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1][7][8] This strategic combination of a pyrazine core and a fluorine substituent makes fluorinated pyrazines, such as this compound, powerful starting materials for drug discovery programs.[9]

The this compound Scaffold: A Trifunctional Linchpin

This compound (CAS No. 1246466-74-9) is a pale brown solid with the molecular formula C₄H₄FN₃.[10] Its power as a library-building tool stems from its three distinct functional handles, which allow for controlled, sequential, or parallel diversification.

  • The Amino Group (-NH₂): Serves as a nucleophile or a handle for amide bond formation, sulfonylation, or as a directing group. It can also be a coupling partner in C-N cross-coupling reactions.

  • The Fluorine Atom (-F): While stable, the C-F bond is activated by the electron-withdrawing pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.

  • Aromatic C-H Bonds: The carbon atoms at positions 3 and 5 can be functionalized through C-H activation or by first converting them into a halide (e.g., -Br or -Cl) to enable cross-coupling reactions. For library synthesis, it is common to start with a pre-functionalized analog, such as a bromo- or chloro-derivative, to exploit robust cross-coupling chemistry.

G scaffold   p1 Position 2: Amino Group (Amidation, C-N Coupling) p2 Position 6: Fluoro Group (SNAr, C-F Coupling) p3 Positions 3/5: C-H/C-X (C-C/C-N Coupling) G start Start: Reagent Dispensing reagents 1. Add 5-bromo-6-fluoropyrazin-2-amine, boronic acid, Pd(dppf)Cl₂, and Na₂CO₃ to microwave vial. start->reagents solvent 2. Add 1,4-Dioxane and Water reagents->solvent purge 3. Seal vial and purge with N₂ or Ar solvent->purge microwave 4. Microwave Irradiation (100-120 °C, 15-30 min) purge->microwave workup 5. Quench, Dilute with EtOAc, and perform aqueous wash microwave->workup purify 6. Dry, concentrate, and purify (Chromatography/Prep-HPLC) workup->purify end End: Purified Compound purify->end G start Start: Inert Atmosphere Setup reagents 1. In glovebox, add 5-bromo-6-fluoropyrazin-2-amine, Pd precatalyst, and base to Schlenk tube. start->reagents solvent 2. Add anhydrous solvent and amine coupling partner. reagents->solvent heat 3. Seal tube and heat with stirring (80-100 °C) solvent->heat monitor 4. Monitor reaction by TLC or LC-MS heat->monitor workup 5. Cool, quench with aq. NH₄Cl, and extract with organic solvent monitor->workup purify 6. Dry, concentrate, and purify (Flash Chromatography) workup->purify end End: Purified Product purify->end G cluster_0 Step 1: C-C Coupling cluster_1 Step 2: C-N Coupling Scaffold 5-Bromo-6-fluoropyrazin-2-amine Suzuki Suzuki Coupling (Protocol 1) Scaffold->Suzuki LibA Library A (Boronic Acids) R¹-B(OH)₂ LibA->Suzuki Intermediate Intermediate Library (5-Aryl Derivatives) Suzuki->Intermediate Amidation Amide Coupling Intermediate->Amidation LibB Library B (Carboxylic Acids) R²-COOH LibB->Amidation Final Final Compound Library (R¹ and R² Diversity) Amidation->Final

References

Application Notes and Protocols: Enzymatic Reactions Involving 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Metabolic Landscape of a Novel Pyrazinamide Analog

6-Fluoropyrazin-2-amine is a fluorinated structural analog of pyrazinamide (PZA), a first-line antituberculosis drug renowned for its potent sterilizing activity.[1][2] The introduction of a fluorine atom onto the pyrazine ring is a strategic chemical modification intended to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, and to enhance its metabolic stability and pharmacokinetic profile.[3][4] Understanding the enzymatic fate of this compound is critical for its development as a potential therapeutic agent, as metabolism dictates its activation, detoxification, potential for drug-drug interactions, and overall safety profile.

To date, the specific enzymatic reactions involving this compound have not been extensively documented in peer-reviewed literature. Therefore, this guide provides a predictive framework for its metabolism, grounded in the well-established pathways of its parent compound, pyrazinamide, and general principles of xenobiotic metabolism for fluorinated heterocyclic amines.[1][5] We present detailed protocols designed to enable researchers to investigate these predicted pathways, determine key kinetic parameters, and build a comprehensive metabolic profile for this promising compound.

Part 1: Predicted Metabolic Pathways of this compound

The metabolic fate of this compound is likely governed by several key enzyme families responsible for processing heterocyclic compounds. The primary predicted pathways are hydrolysis, oxidation, and conjugation.

Pathway 1: Hydrolytic Activation via Amidases

The bioactivation of pyrazinamide is initiated by a mycobacterial pyrazinamidase; however, in humans, it is primarily metabolized in the liver by amidases that hydrolyze the amide bond to form pyrazinoic acid (POA).[1][6] It is highly probable that this compound is also a substrate for hepatic amidases, leading to the formation of its corresponding carboxylic acid, 6-Fluoropyrazinoic acid. The strong electron-withdrawing effect of the fluorine atom may influence the susceptibility of the amide bond to enzymatic cleavage.[7]

sub This compound met 6-Fluoropyrazinoic Acid sub->met Hydrolysis enzyme Hepatic Amidase (e.g., Microsomal) [EC 3.5.1.4] enzyme->sub

Caption: Predicted hydrolytic pathway of this compound.

Pathway 2: Oxidative Metabolism via Xanthine Oxidase (XO) and Cytochrome P450 (CYP) Enzymes

Xanthine Oxidase (XO): POA, the metabolite of PZA, is further oxidized by xanthine oxidase to 5-hydroxy-pyrazinoic acid.[1] Similarly, both this compound and its metabolite, 6-Fluoropyrazinoic acid, could serve as substrates for XO. The fluorine atom at the 6-position would sterically and electronically hinder oxidation at that site, potentially directing oxidation to other positions on the pyrazine ring.

Cytochrome P450 (CYP) Enzymes: CYPs are the primary enzymes responsible for the phase I metabolism of a vast number of drugs.[8] For heterocyclic amines, CYP-mediated reactions typically involve hydroxylation of the aromatic ring or oxidation of the amino group. However, fluorine substitution is a well-established strategy to block sites of CYP-mediated oxidation, which can significantly increase a drug's metabolic stability and half-life.[4][9] Therefore, while CYP metabolism is possible, the fluorine atom at the 6-position likely makes this compound more resistant to oxidation at that site compared to PZA.

Pathway 3: Conjugation via N-Acetyltransferases (NATs)

The exocyclic primary amine of this compound makes it a candidate for N-acetylation, a common phase II conjugation reaction catalyzed by N-acetyltransferases (NATs).[10] This reaction involves the transfer of an acetyl group from acetyl-CoA to the amine, typically leading to a more water-soluble and readily excretable metabolite.[11] Both NAT1 and the polymorphically expressed NAT2 are known to acetylate aromatic amines and could be involved in the metabolism of this compound.[12][13][14]

cluster_oxidation Oxidation (Phase I) cluster_conjugation Conjugation (Phase II) sub This compound met_xo Oxidized Metabolite (e.g., Hydroxypyrazine) sub->met_xo Hydroxylation met_nat N-acetyl-6-fluoropyrazin-2-amine sub->met_nat N-Acetylation enzyme_xo Xanthine Oxidase [EC 1.17.3.2] enzyme_xo->sub enzyme_cyp CYP450 Isoforms (e.g., CYP1A2, 3A4) [EC 1.14.14.1] enzyme_cyp->sub enzyme_nat N-Acetyltransferase (NAT1/NAT2) [EC 2.3.1.5] enzyme_nat->sub

Caption: Predicted oxidative and conjugation pathways for this compound.

Part 2: Experimental Protocols for Metabolic Investigation

The following protocols provide a robust framework for systematically evaluating the predicted metabolic pathways of this compound in vitro.

Protocol 1: In Vitro Hydrolysis in Human Liver Microsomes

This assay determines if this compound is hydrolyzed by hepatic amidases and allows for the determination of kinetic parameters.

1. Objective: To quantify the formation of 6-Fluoropyrazinoic acid from this compound in a human liver microsomal matrix.

2. Materials:

  • This compound (Substrate)

  • 6-Fluoropyrazinoic acid (Metabolite Standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally related stable-isotope labeled compound)

  • 96-well plates, incubator, centrifuge

3. Methodology:

  • Prepare Substrate Solutions: Serially dilute this compound in phosphate buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Reaction Setup: In a 96-well plate, combine phosphate buffer and the HLM suspension (final protein concentration 0.5-1.0 mg/mL). Pre-warm the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the substrate solution to each well to start the reaction. The final reaction volume should be 200 µL. Include control wells without substrate (blank) and without microsomes (stability control).

  • Incubation: Incubate the plate at 37°C with gentle shaking. Collect time points (e.g., 0, 5, 15, 30, 60 minutes) by transferring aliquots of the reaction mixture to a new plate.

  • Terminate Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold ACN containing the Internal Standard to the collected aliquots.

  • Sample Processing: Centrifuge the terminated reaction plate at 4000 x g for 15 minutes at 4°C to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the formation of 6-Fluoropyrazinoic acid.[15]

4. Data Analysis:

  • Plot the concentration of the metabolite formed versus time to determine the initial velocity (V₀) at each substrate concentration.

  • Fit the velocity data against substrate concentration to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[16][17]

ParameterDescriptionSignificance in Drug Development
Kₘ (Michaelis Constant)Substrate concentration at which the reaction rate is half of Vₘₐₓ.Indicates the affinity of the enzyme for the substrate. A lower Kₘ suggests higher affinity.[18]
Vₘₐₓ (Maximum Velocity)The maximum rate of the reaction when the enzyme is saturated with the substrate.Reflects the catalytic efficiency of the enzyme.
CLᵢₙₜ (Intrinsic Clearance)Vₘₐₓ / KₘRepresents the metabolic clearance of the drug independent of physiological factors. A key parameter for predicting in vivo clearance.[19]
Protocol 2: Susceptibility to Xanthine Oxidase

This fluorometric assay determines if this compound or its metabolites are substrates for Xanthine Oxidase.

1. Objective: To measure the activity of purified Xanthine Oxidase in the presence of this compound.

2. Materials:

  • Xanthine Oxidase Activity Assay Kit (e.g., Abcam ab102522, Cayman Chemical 10010895).[20] These kits typically include:

    • Assay Buffer

    • Xanthine Oxidase Enzyme

    • Substrate (Xanthine or Hypoxanthine)

    • Fluorometric Probe (e.g., Amplex Red, ADHP)

    • Horseradish Peroxidase (HRP)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

3. Methodology:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol.[21][22]

  • Reaction Setup: Add assay buffer, the fluorometric probe, HRP, and Xanthine Oxidase enzyme to each well.

  • Initiate Reaction: Add either the kit's positive control substrate (Xanthine) or the test compound (this compound) to initiate the reaction. Include wells with no substrate as a negative control.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes.

4. Data Analysis:

  • Calculate the rate of increase in fluorescence over time.

  • A significant increase in fluorescence in the presence of this compound compared to the negative control indicates that it is a substrate for XO.

  • The assay can be adapted to test for inhibition by running the reaction with Xanthine as the substrate in the presence of varying concentrations of this compound.

Protocol 3: Cytochrome P450 Isoform Screening and Inhibition

This high-throughput assay identifies which CYP isoforms metabolize this compound and assesses its potential to inhibit major drug-metabolizing enzymes.

1. Objective: To determine the CYP isoform(s) responsible for the metabolism of this compound and to measure its inhibitory potential (IC₅₀) against key CYPs.

2. Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[23]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • CYP-specific fluorogenic probe substrates (e.g., EFC for CYP2B6, BFC for CYP3A4).[24][25]

  • Known CYP-specific inhibitors (for positive control).

  • This compound.

  • 96-well or 384-well plates (black for fluorescence assays).

  • Fluorescence microplate reader.

3. Methodology (IC₅₀ Determination):

  • Prepare Reagents: Prepare a master mix containing buffer, NADPH regenerating system, and the specific CYP enzyme (or HLMs). Prepare serial dilutions of this compound (test inhibitor) and a known inhibitor.

  • Incubation Setup: To the plate, add the inhibitor solutions followed by the master mix. Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add the specific fluorogenic probe substrate to all wells to start the reactions.

  • Kinetic Measurement: Monitor the increase in fluorescence over time (typically 15-30 minutes) using a plate reader.

  • Metabolite Depletion Assay (Alternative): To confirm substrate activity, incubate this compound with HLMs and NADPH, and measure the depletion of the parent compound over time using LC-MS/MS.

4. Data Analysis:

  • Calculate the reaction rate for each inhibitor concentration.

  • Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Caption: Workflow for CYP450 inhibition (IC₅₀) determination.

Conclusion

This guide provides a predictive but scientifically grounded approach to understanding the enzymatic reactions involving this compound. By leveraging the known metabolic pathways of its close analog, pyrazinamide, and established principles of drug metabolism, we have outlined the most probable metabolic transformations. The detailed protocols provided herein offer a clear and actionable roadmap for researchers to empirically validate these predictions. Characterizing the interactions with amidases, xanthine oxidase, CYPs, and NATs will be instrumental in defining the pharmacokinetic and pharmacodynamic profile of this compound, paving the way for its potential development as a next-generation therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 6-Fluoropyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoropyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.

Introduction

This compound is a key building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. The primary synthetic routes involve either a Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination. The choice of strategy often depends on the available starting materials and the desired scale of the reaction. This guide will address common issues encountered in both methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This typically involves the reaction of a di-substituted pyrazine, such as 2-chloro-6-fluoropyrazine or 2,6-difluoropyrazine, with an ammonia source. The high electronegativity of the fluorine atom and the pyrazine ring's electron-withdrawing nature facilitate the nucleophilic attack.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is an excellent alternative, particularly when SNAr reactions are sluggish or require harsh conditions.[3][4] It typically involves the coupling of an aryl halide (e.g., 2-chloro-6-fluoropyrazine) with an amine.

Q2: My SNAr reaction is showing low conversion. What are the likely causes?

A2: Low conversion in SNAr reactions can be attributed to several factors:

  • Insufficient activation of the aromatic ring: The pyrazine ring is inherently electron-deficient, but if there are electron-donating groups present, the reaction can be slow.

  • Poor leaving group: While fluoride can be a good leaving group in SNAr, the reaction conditions must be optimized.[5]

  • Inappropriate solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the ammonia source and leave the nucleophile more reactive.

  • Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Q3: I am observing multiple products in my reaction mixture. How can I improve selectivity?

A3: The formation of multiple products is a common issue, especially when using a di-substituted pyrazine with two potential leaving groups.

  • In SNAr: If starting with 2,6-dichloropyrazine, for example, amination can occur at either position. Using a substrate with differentiated leaving groups (e.g., 2-chloro-6-fluoropyrazine) can provide better selectivity under carefully controlled conditions.

  • In Buchwald-Hartwig amination: The choice of ligand is critical for regioselectivity.[6] Some ligands can direct the amination to a specific position on the pyrazine ring.

Q4: What is the best way to introduce the amino group?

A4: The choice of ammonia source is crucial.

  • For SNAr: Aqueous or gaseous ammonia can be used, often in a sealed vessel at elevated temperatures and pressures. Using a protected amine, like benzophenone imine followed by hydrolysis, can sometimes offer better control.[3]

  • For Buchwald-Hartwig: Ammonia itself can be a challenging coupling partner due to its strong binding to the palladium catalyst.[3] Using an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiHMDS) or a protected amine, is a common strategy.[4]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination

If you are experiencing low yields with your Buchwald-Hartwig amination, consider the following troubleshooting steps.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Check Palladium Precatalyst and Ligand start->catalyst base Optimize Base start->base solvent Evaluate Solvent start->solvent temperature Adjust Temperature start->temperature catalyst_details • Inactive catalyst? Use a fresh batch or a more air-stable precatalyst. • Incorrect ligand? Screen different generations of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos). • Incorrect Pd:Ligand ratio? Typically 1:1 to 1:2. catalyst->catalyst_details base_details • Base too weak/strong? Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. • Insoluble base? Consider a soluble organic base like DBU for better homogeneity. base->base_details solvent_details • Inappropriate solvent? Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or THF are commonly used. solvent->solvent_details temperature_details • Temperature too low/high? Reactions are typically run at 80-110 °C. High temperatures can lead to catalyst decomposition. temperature->temperature_details

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Incomplete SNAr Reaction

For SNAr reactions that fail to go to completion, consider the following points.

ParameterTroubleshooting ActionRationale
Temperature Increase reaction temperature in increments of 10-20 °C.SNAr reactions often have a significant activation energy barrier that can be overcome with higher temperatures.
Concentration Increase the concentration of the ammonia source.According to Le Chatelier's principle, increasing the concentration of a reactant will drive the equilibrium towards the products.
Solvent Ensure the use of a polar aprotic solvent (e.g., DMSO, DMF).These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity.
Pressure If using gaseous ammonia, perform the reaction in a sealed pressure vessel.Increased pressure leads to a higher concentration of ammonia in the solution, accelerating the reaction rate.
Leaving Group Activation Consider using an additive like DABCO if the leaving group is not sufficiently labile.[7]DABCO can form a more reactive intermediate, facilitating the substitution.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of 2-Chloro-6-fluoropyrazine

This protocol is designed to be a starting point for optimization.

Buchwald_Hartwig_Protocol step1 Step 1: Reaction Setup step2 Step 2: Reagent Addition step1->step2 step1_details • Add 2-chloro-6-fluoropyrazine (1.0 eq), Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried flask. • Evacuate and backfill with an inert gas (e.g., Argon) three times. step1->step1_details step3 Step 3: Reaction step2->step3 step2_details • Add anhydrous, deoxygenated toluene. • Add the base (e.g., NaOtBu, 1.2-1.5 eq). • Add the ammonia source (e.g., benzophenone imine, 1.1 eq). step2->step2_details step4 Step 4: Workup step3->step4 step3_details • Heat the reaction mixture to 100 °C with vigorous stirring. • Monitor the reaction progress by TLC or LC-MS. step3->step3_details step5 Step 5: Purification step4->step5 step4_details • Cool the reaction to room temperature and quench with water. • If a protected amine was used, perform the deprotection step (e.g., acid hydrolysis). • Extract the product with an organic solvent (e.g., EtOAc). step4->step4_details step5_details • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. • Purify the crude product by column chromatography. step5->step5_details

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Protocol 2: High-Pressure SNAr with Ammonia

This protocol is suitable for small to medium-scale synthesis.

  • Reaction Setup: To a high-pressure reaction vessel, add 2,6-difluoropyrazine (1.0 eq) and a suitable solvent such as DMSO or NMP.

  • Ammonia Addition: Cool the vessel in a dry ice/acetone bath and carefully add an excess of liquid ammonia.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Place the vessel behind a blast shield and heat to the desired temperature (typically 100-150 °C).

  • Workup: After the reaction is complete (monitor by taking aliquots and analyzing by LC-MS), cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Purification: Dilute the reaction mixture with water and extract the product with a suitable organic solvent. Purify by column chromatography.

References

purification of 6-Fluoropyrazin-2-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 6-Fluoropyrazin-2-amine

Welcome to the technical support resource for the purification of this compound (C₄H₄FN₃, Mol. Wt.: 113.09 g/mol ). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable building block from complex reaction mixtures. Here, we synthesize field-proven insights and established methodologies to provide a self-validating framework for achieving high purity.

A Note on Safety First

Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used. This compound, like many aminopyridines and aminopyrazines, should be handled with care.

  • Hazards : Harmful if swallowed, causes skin irritation, and can cause serious eye damage. May also cause respiratory irritation.[1]

  • Handling Precautions : Always work in a well-ventilated chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[2][3] Avoid creating dust; handle as a solid where possible.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound? A1: The primary purification techniques are flash column chromatography on silica gel, recrystallization, and acid-base extraction.[5][6] The optimal choice depends on the reaction scale, the nature of the impurities, and the target purity. Sublimation can also be an effective method for final polishing if the compound is thermally stable and impurities are non-volatile.

Q2: My aminopyrazine derivative shows significant tailing or streaking on a silica gel TLC plate. What causes this and how can I fix it? A2: This is a classic issue when purifying basic compounds like amines on standard (acidic) silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution and asymmetrical peak shapes.[6] To resolve this, add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (eluent).[6][7] This neutralizes the acidic sites, leading to sharper bands and improved separation.

Q3: What are the likely impurities I'll encounter in a typical synthesis? A3: Impurities are highly dependent on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials : Such as a di-fluoro pyrazine precursor.

  • By-products : Resulting from side reactions or over-amination.

  • Positional Isomers : If the reaction is not perfectly regioselective.

  • Residual Solvents : From the reaction or initial work-up.

  • Reagents : Such as phase-transfer catalysts or inorganic salts.

Q4: How do I choose the best purification strategy for my specific sample? A4: A multi-step approach is often best. A typical workflow might involve an initial acid-base extraction to remove neutral or acidic impurities, followed by column chromatography for fine separation, and concluding with a recrystallization step to achieve high crystalline purity. The decision process can be visualized in the workflow diagram below.

Purification Strategy Decision Tree

G start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid liquid_workup Perform Aqueous Workup / Extraction is_solid->liquid_workup No impurity_type What is the main impurity type? is_solid->impurity_type Yes liquid_workup->impurity_type acid_base_extraction Acid-Base Extraction impurity_type->acid_base_extraction Neutral / Acidic chromatography Column Chromatography (TEA modified) impurity_type->chromatography Other Basic Amines wash Aqueous Wash / Brine Wash impurity_type->wash Highly Polar / Salts neutral_acidic Neutral / Acidic basic Other Basic Amines polar Highly Polar / Salts purity_check1 Assess Purity (TLC/LCMS) acid_base_extraction->purity_check1 chromatography->purity_check1 wash->purity_check1 is_pure Is purity >98%? purity_check1->is_pure recrystallize Recrystallization is_pure->recrystallize No final_product Pure this compound is_pure->final_product Yes yes Yes no No recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Product streaks/tails severely on the column. Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (0.5-2% triethylamine or 1% ammonium hydroxide) to the eluent system.[6][7] Alternatively, use a different stationary phase like alumina or amino-functionalized silica.[7]
Poor separation from an impurity (co-elution). Inappropriate eluent system polarity. Column overloaded.Optimize the eluent system using TLC first. Try a shallower polarity gradient or an isocratic elution. Reduce the amount of crude material loaded onto the column.[8]
Product does not elute from the column. Eluent is not polar enough. Irreversible adsorption to the silica.Gradually increase the eluent polarity (e.g., from 20% to 50% Ethyl Acetate in Hexane). If still retained, consider flushing with a highly polar system containing methanol and ammonia.
Low mass recovery after chromatography. Compound is unstable on silica. Compound is partially water-soluble and lost in workup.Deactivate the silica by pre-flushing the column with eluent containing TEA. Ensure aqueous layers during workup are thoroughly extracted multiple times.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. Solution is too supersaturated. Impurities are depressing the melting point.Add more hot solvent to ensure complete dissolution. Allow the solution to cool much more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation.
No crystals form, even in an ice bath. The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.Reduce the volume of the solvent by gentle heating or under a stream of nitrogen. Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool slowly.[5]
Low recovery of purified material. Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent required to dissolve the crude product.[5] Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purification using silica gel, modified with triethylamine to improve peak shape and recovery.

  • Eluent Selection : Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for this compound. A good starting point is a mixture of Ethyl Acetate and Hexane. Add 1% triethylamine (TEA) to the prepared eluent.

  • Column Packing : Prepare a slurry of silica gel in the least polar mobile phase (e.g., Hexane with 1% TEA). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution : Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity to facilitate the elution of the product.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure compound.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[6][8]

G cluster_prep Preparation cluster_loading Loading cluster_run Execution a Select Eluent via TLC (add 1% TEA) b Pack Column with Silica Slurry a->b c Dissolve Crude Sample d Adsorb onto Silica (Dry Loading) c->d e Add to Column Top d->e f Elute with Solvent g Collect Fractions f->g h Monitor Fractions by TLC g->h i Combine Pure Fractions h->i Fractions are pure j Evaporate Solvent i->j k Purified Product j->k

Caption: Experimental workflow for flash column chromatography.

Protocol 2: Purification by Acid-Base Extraction

This method is excellent for separating the basic this compound from neutral or acidic impurities.

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).

  • Acidic Extraction : Transfer the organic solution to a separatory funnel and extract it two to three times with an aqueous acidic solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Layer Separation : Combine the aqueous (acidic) layers. The organic layer can be discarded if it only contains neutral impurities.

  • Basification : Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >9. The this compound will deprotonate and may precipitate out as a solid or oil.

  • Back-Extraction : Extract the basified aqueous solution three to four times with fresh organic solvent (e.g., Ethyl Acetate or DCM). The neutral, purified amine will now move back into the organic layer.

  • Drying and Isolation : Combine the organic layers from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[5][6]

Protocol 3: Recrystallization
  • Solvent Screening : In test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, or water/alcohol mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution : Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required for complete dissolution.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection : Collect the purified crystals by vacuum filtration.

  • Washing & Drying : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.[9]

Purity Assessment

After purification, it is crucial to assess the final purity. Standard methods include:

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative purity data based on peak area percentage.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for assessing volatile impurities and confirming molecular weight.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure and identify impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value.[10]

  • Melting Point : A sharp melting point range close to the literature value indicates high purity.

By methodically applying these principles and protocols, researchers can confidently overcome the challenges associated with the purification of this compound.

References

common side reactions in the synthesis of 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoropyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and potential challenges.

Q1: What is the most common and industrially scalable synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 2,6-dichloropyrazine. The pyrazine ring is highly electron-deficient, making it susceptible to nucleophilic attack.[1] The synthesis proceeds via two main pathways:

  • Pathway A: Initial selective amination of 2,6-dichloropyrazine to form 2-amino-6-chloropyrazine, followed by a halogen exchange (Halex) reaction to replace the remaining chlorine with fluorine.

  • Pathway B: Initial fluorination of 2,6-dichloropyrazine to yield 2-chloro-6-fluoropyrazine, followed by amination.

Pathway A is often preferred due to the deactivating effect of the amino group, which can help temper the reactivity of the second SNAr step (fluorination) and prevent certain side reactions.

Q2: What are the most critical parameters to control during this synthesis?

A2: Control over reaction parameters is paramount to ensure high yield and purity. The most critical factors are:

  • Stoichiometry: Precise control of the amine nucleophile is crucial to prevent over-reaction (diamination).

  • Temperature: Temperature influences reaction rates and the activation of undesired pathways. Both amination and fluorination steps are highly sensitive to thermal conditions.

  • Solvent and Reagent Anhydrousness: The presence of water can lead to the formation of difficult-to-remove hydroxylated byproducts. Using dry solvents and reagents is essential.

  • Fluoride Source Activity: In the Halex reaction, the reactivity of the fluoride salt (e.g., spray-dried potassium fluoride) is critical for efficient chlorine displacement.[2]

Q3: What are the primary impurities I should anticipate and how can I detect them?

A3: The most common impurities are unreacted starting materials, intermediates, and side-products from competing reactions. These can be readily identified using LC-MS and NMR spectroscopy. The main species to monitor are:

  • 2,6-Dichloropyrazine (Starting Material)

  • 2-Amino-6-chloropyrazine (Intermediate)

  • 2,6-Diaminopyrazine (Side Product)

  • 6-Amino-pyrazin-2-ol (Hydrolysis Side Product)

The diagram below illustrates the main synthetic pathway and the origin of these common impurities.

Synthesis_Pathway start 2,6-Dichloropyrazine intermediate 2-Amino-6-chloropyrazine start->intermediate + NH₃ / Amine Source diamino 2,6-Diaminopyrazine start->diamino + Excess NH₃ product This compound intermediate->product + Fluoride Source (Halex) hydroxy 6-Amino-pyrazin-2-ol intermediate->hydroxy + H₂O, Heat Troubleshooting_Workflow start Problem Identified in Synthesis low_yield Low Yield / Complex Mixture start->low_yield diamino Diamino Byproduct Detected start->diamino chloro_impurity Chloro Impurity Detected start->chloro_impurity hydroxy_impurity Hydroxy Byproduct Detected start->hydroxy_impurity cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check TLC/LCMS for SM cause_degradation Product Degradation? low_yield->cause_degradation See Tarring? cause_excess_amine Excess Amine? diamino->cause_excess_amine cause_high_temp_amine High Temp (Amination)? diamino->cause_high_temp_amine cause_kf_inactive Inactive KF? chloro_impurity->cause_kf_inactive cause_no_ptc No PTC? chloro_impurity->cause_no_ptc cause_water Water Present? hydroxy_impurity->cause_water sol_time_temp Increase Time / Temp Optimize Reagents cause_incomplete->sol_time_temp sol_milder Use Milder Conditions cause_degradation->sol_milder sol_stoich Control Stoichiometry Slow Addition cause_excess_amine->sol_stoich sol_temp_amine Lower Reaction Temp cause_high_temp_amine->sol_temp_amine sol_activate_kf Activate KF (Spray-Dry) Use Anhydrous TBAF cause_kf_inactive->sol_activate_kf sol_add_ptc Add PTC (18-crown-6) cause_no_ptc->sol_add_ptc sol_anhydrous Use Anhydrous Solvents Inert Atmosphere cause_water->sol_anhydrous

References

preventing byproduct formation in 6-Fluoropyrazin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for reactions involving 6-Fluoropyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent the formation of common byproducts, thereby improving reaction efficiency, yield, and purity.

This document moves beyond simple protocols to explain the underlying chemical principles governing byproduct formation. By understanding the "why," you can make more informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and a series of actionable steps to resolve the issue.

Q1: My reaction is producing a significant amount of 6-Hydroxypyrazin-2-amine. What's causing this and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

The formation of 6-Hydroxypyrazin-2-amine is a classic case of hydrolysis , where the fluoride leaving group is displaced by a hydroxide ion or water molecule. The pyrazine ring is inherently electron-deficient, which activates the C-F bond towards nucleophilic attack. This issue is exacerbated by the presence of water under basic or harsh acidic conditions.[1][2]

Mechanistic Insight: Hydrolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Under basic conditions, the potent nucleophile OH⁻ attacks the C-F bond. Even under neutral or acidic conditions, water can act as a nucleophile, although the reaction is typically much slower unless significantly high temperatures are used.[3]

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Mitigation Strategies Problem 6-Hydroxypyrazin-2-amine Detected Cause Hydrolysis of C-F Bond Problem->Cause Likely Mechanism S1 Ensure Anhydrous Conditions: - Dry solvents (e.g., over molecular sieves) - Dry reagents Cause->S1 S2 Select Non-Aqueous Base: - Use K2CO3, Cs2CO3, or organic bases - Avoid NaOH, KOH, aqueous NaHCO3 Cause->S2 S3 Control Temperature: - Run reaction at the lowest effective temperature Cause->S3 S4 Use Aprotic Solvents: - e.g., THF, Dioxane, Toluene, DMF Cause->S4

Caption: Troubleshooting workflow for hydrolysis.

Actionable Solutions:

  • Ensure Rigorously Anhydrous Conditions:

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. If using solvents from a bottle, consider drying them over activated molecular sieves (3Å or 4Å) for at least 12 hours prior to use.

    • Reagents: Ensure all reagents, including your starting amine/alcohol and the base, are anhydrous. Hygroscopic bases like K₂CO₃ should be oven-dried before use.

    • Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimize Base Selection: The choice of base is critical. Avoid strong aqueous bases like NaOH or KOH.

    • Recommended Bases: Opt for non-nucleophilic, moderately strong bases that have low water solubility or are non-hygroscopic.

BaseTypical SolventRationale
Cesium Carbonate (Cs₂CO₃) THF, Dioxane, DMFExcellent choice for SNAr; high solubility in organic solvents enhances reactivity, allowing for lower temperatures.
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileA cost-effective and common choice. Must be thoroughly dried before use.
Sodium Hydride (NaH) THF, DMFA very strong, non-nucleophilic base. Reacts violently with water, ensuring anhydrous conditions but requires careful handling.
Organic Bases (e.g., DBU, DIPEA) Dichloromethane, THFUseful for acid-sensitive substrates. Less likely to promote hydrolysis but may be less effective for deprotonating weaker nucleophiles.[4]
  • Solvent Choice: Use aprotic solvents that do not participate in the reaction. Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions but must be of the highest purity to avoid water contamination.

Q2: I'm observing the formation of a high molecular weight, insoluble material in my reaction mixture. Could this be dimerization or polymerization?

A2: Analysis of Unwanted Oligomerization

Yes, the formation of insoluble, high-molecular-weight material strongly suggests dimerization or polymerization . Pyrazine derivatives can undergo self-condensation or dimerization, particularly under conditions that promote intermolecular reactions.[5][6] This can occur through several mechanisms, including:

  • Intermolecular SNAr: The amino group of one molecule of this compound can attack the C-F bond of another molecule, especially at elevated temperatures or in the presence of a strong base, leading to a dimer.

  • Catalyst-Mediated Coupling: In palladium-catalyzed reactions like Buchwald-Hartwig, undesired homocoupling of the starting material can sometimes occur.

Mechanistic Pathway for Dimerization

G cluster_0 Intermolecular SNAr Dimerization cluster_1 Control Strategy Start1 This compound (Molecule A) Product Dimer Byproduct Start1->Product Amino group attacks C-F bond of B Start2 This compound (Molecule B) Start2->Product Fluoride is displaced from B Control Use High Dilution Product->Control Prevented by

Caption: Dimerization via intermolecular SNAr.

Actionable Solutions:

  • Employ High Dilution: This is the most effective strategy to favor intramolecular or desired intermolecular reactions over undesired polymerization. By decreasing the concentration, you reduce the probability of two starting material molecules encountering each other. A typical starting concentration for sensitive substrates is 0.05 M to 0.1 M.

  • Control Reagent Addition: Instead of adding all reagents at once, use a syringe pump for the slow addition of either the this compound or the coupling partner. This maintains a low instantaneous concentration of the added reagent, suppressing side reactions.

  • Protect the Amino Group: If the amino group is not the desired reactive site (e.g., you are targeting a different position on the ring), consider protecting it. A Boc or Cbz group can be used and later removed.

  • Lower the Reaction Temperature: Dimerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.

Q3: My Buchwald-Hartwig amination is giving low yields and multiple unidentified byproducts. How can I optimize the catalytic system?

A3: Optimizing the Buchwald-Hartwig Catalytic System

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is highly sensitive to the interplay between the palladium precursor, ligand, base, and solvent.[7][8] Low yields and side products often stem from an inefficient catalytic cycle or catalyst decomposition.

The Buchwald-Hartwig Catalytic Cycle & Potential Pitfalls

G Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OA Step 1 Decomp Catalyst Decomposition (e.g., Pd black) Pd0->Decomp Poor Ligand Protection LE Ligand Exchange / Amine Coordination (Amine displaces X) OA->LE OA->Decomp Slow RE DE Deprotonation (Base removes H+ from Amine) LE->DE RE Reductive Elimination (Forms Ar-Amine bond, regenerates Pd(0)) DE->RE RE->Pd0 Cycle regeneration Product Desired Product (Ar-Amine) RE->Product

Caption: Key steps and failure points in the Buchwald-Hartwig cycle.

Actionable Solutions:

  • Ligand Selection is Paramount: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[9] For an electron-rich heterocycle like this compound, bulky, electron-rich phosphine ligands are essential.

    • Recommended Ligands: Start with "second-generation" or "third-generation" Buchwald ligands such as XPhos , SPhos , or RuPhos . These ligands are designed to promote fast reductive elimination, which is often the rate-limiting step and a primary source of byproduct formation.[10]

    • Ligand:Palladium Ratio: A ratio of 1.5:1 to 2.2:1 (Ligand:Pd) is typically optimal.

  • Choice of Palladium Precursor and Base:

    • Palladium: While Pd₂(dba)₃ is common, pre-formed palladium-ligand complexes (G3 or G4 Palladacycles ) are often superior. They are more stable and provide a more consistent source of active Pd(0) catalyst.

    • Base: The base must be strong enough to deprotonate the amine but not so harsh that it degrades the substrate or ligand. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations. If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃ .

  • Solvent and Temperature Optimization:

    • Solvents: Anhydrous Toluene or Dioxane are standard. They have good solubility for the catalyst system and are relatively inert.

    • Temperature: Reactions are typically run between 80-110 °C. If you see decomposition (e.g., the reaction turning black), lower the temperature. A well-chosen ligand should allow for efficient coupling at lower temperatures.

Systematic Optimization Table

ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Condition C (For Difficult Couplings)
Pd Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)[Pd(allyl)Cl]₂ (2 mol%)
Ligand XPhos (2-4 mol%)(Internal to G3 precatalyst)SPhos or RuPhos (4-5 mol%)
Base NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)LiHMDS (1.5 eq)
Solvent TolueneDioxaneToluene
Temperature 100 °C80 °C110 °C

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary classes of byproducts in reactions with this compound?

The most common byproducts fall into three categories:

  • Products of Nucleophilic Attack on the C-F Bond: This includes hydrolysis (forming 6-hydroxypyrazin-2-amine) and dimerization, where another molecule of the starting material acts as the nucleophile.

  • Products from Catalyst Inefficiency (Cross-Coupling): In reactions like Buchwald-Hartwig, this can lead to hydrodefluorination (replacement of -F with -H) or homocoupling of the reaction partner.

  • Degradation Products: Under excessively harsh conditions (high temperature, very strong acid/base), the pyrazine ring itself can degrade, leading to a complex mixture of unidentifiable byproducts.

FAQ 2: How does the choice of base impact byproduct formation?

The base is one of the most critical variables.

  • In SNAr: A strong, nucleophilic base (like NaOH) will directly compete with your desired nucleophile, leading to hydrolysis. A weak base may not deprotonate your nucleophile effectively, leading to a slow or incomplete reaction. The ideal base is strong enough to deprotonate the nucleophile but is non-nucleophilic and has low water content (e.g., Cs₂CO₃, NaH).

  • In Buchwald-Hartwig Amination: The base's role is to deprotonate the amine after it coordinates to the palladium center. A base that is too weak will stall the catalytic cycle. A base that is too strong can degrade sensitive functional groups on the substrate or the ligand. NaOtBu is often the "goldilocks" choice, balancing reactivity and stability.[8][10]

FAQ 3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A multi-pronged approach is most effective:

  • Thin-Layer Chromatography (TLC): The first and quickest step. It helps you visualize the number of components in your reaction mixture and track the consumption of starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for byproduct identification. It separates the components of the mixture and provides the mass of each, allowing you to quickly propose structures for byproducts (e.g., a mass of +16 amu relative to the starting material suggests hydrolysis, M+1 suggests hydrodefluorination, 2M-20 suggests dimerization).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly powerful for this substrate, as the disappearance of the starting material's fluorine signal and the appearance of new fluorine-containing signals (or their absence) provides clear evidence of reaction pathways. Proton NMR of the crude mixture can also be used to determine the relative ratio of product to byproducts.

Validated Experimental Protocols

Protocol 1: General Procedure for a Clean Nucleophilic Aromatic Substitution (SNAr) with an Alcohol Nucleophile

This protocol is optimized to minimize hydrolysis and dimerization.

Reagents & Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Anhydrous solvents (e.g., Tetrahydrofuran - THF)

  • This compound (1.0 eq)

  • Alcohol nucleophile (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous THF

Procedure:

  • To the oven-dried flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq) and anhydrous THF (to achieve a final concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve the this compound (1.0 eq) in a small amount of anhydrous THF.

  • Add the solution of this compound dropwise to the stirring alkoxide solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol uses a modern palladacycle precatalyst to ensure high efficiency and reproducibility.

Reagents & Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Glovebox or Schlenk line)

  • Anhydrous Toluene

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

Procedure:

  • Inside a glovebox (or under a strong flow of inert gas), add the aryl bromide (1.0 eq), this compound (1.2 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.4 eq) to the reaction vessel.

  • Add anhydrous Toluene to achieve a concentration of ~0.1 M.

  • Seal the vessel tightly.

  • Remove the vessel from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-24 hours. Monitor progress by LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional Ethyl Acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing 6-Fluoropyrazin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoropyrazin-2-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges in a direct question-and-answer format, providing not just protocols but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is extremely slow or not proceeding at all. What are the most likely causes?

A1: Slow or stalled reactions with this compound are common and typically stem from the electronic properties of the substrate and suboptimal reaction conditions. This compound is an electron-deficient heteroaromatic amine, which can present unique challenges.

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.

  • Insufficient Base Strength: The N-H bond of this compound is more acidic than that of many aliphatic amines, but a sufficiently strong, non-nucleophilic base is still crucial to facilitate the deprotonation step, which is often part of the rate-determining step.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[2] For electron-deficient amines, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.[1][3]

  • Poor Solubility: The starting materials or catalytic species may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

Q2: What is the best starting point for catalyst and ligand selection for coupling this compound?

A2: For challenging couplings involving electron-deficient heteroaromatic amines, it is advisable to start with a pre-catalyst for better reproducibility.[4] G3 or G4 palladium pre-catalysts are often a good choice.

In terms of ligands, bulky, electron-rich biaryl phosphine ligands have shown great success. Consider starting with ligands from the following classes:

  • Buchwald-type ligands: XPhos, SPhos, and RuPhos are excellent starting points due to their steric bulk and electron-donating properties, which can accelerate the reductive elimination step.[1][2][3]

  • Ferrocene-based ligands: DPPF can also be effective, particularly with aryl iodides and triflates.[5]

A preliminary screen of a few different ligands is highly recommended to identify the optimal choice for your specific substrate combination.

Q3: Which base and solvent combination should I use for my this compound coupling?

A3: The choice of base and solvent is critical and interdependent.

  • Bases: Strong, non-nucleophilic bases are generally preferred.

    • Sodium tert-butoxide (NaOtBu): Often the base of choice for its high reactivity. However, it can be sensitive to moisture and may not be suitable for substrates with base-sensitive functional groups.[6]

    • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Milder bases that can be effective, especially when dealing with sensitive functional groups.[7] These may require higher reaction temperatures.

  • Solvents: Anhydrous and degassed solvents are essential.

    • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig reactions and are good starting points.[4]

    • THF: Can also be used, but its lower boiling point may limit the achievable reaction temperature.[4]

The solubility of all components at the reaction temperature is crucial. If you observe a heterogeneous mixture, consider a different solvent or a solvent mixture.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

If you are observing a low yield of your coupled product, consider the following troubleshooting steps, presented in a logical flow:

Low_Yield_Troubleshooting start Low Yield check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents optimize_catalyst Screen Different Ligands and/or Pre-catalysts check_reagents->optimize_catalyst Reagents OK optimize_base Evaluate Alternative Bases (e.g., NaOtBu, Cs2CO3, K3PO4) optimize_catalyst->optimize_base optimize_temp Incrementally Increase Reaction Temperature optimize_base->optimize_temp check_side_reactions Analyze Crude Reaction Mixture for Side Products (e.g., Hydrodehalogenation) optimize_temp->check_side_reactions increase_equivalents Increase Equivalents of Coupling Partner or Amine check_side_reactions->increase_equivalents Side reactions minimal end Improved Yield increase_equivalents->end

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality: Ensure that your this compound, aryl halide, catalyst, ligand, and base are pure and dry. Anhydrous and degassed solvents are critical for reproducible results.[7]

  • Catalyst and Ligand Optimization: If your initial choice is not performing well, screen a panel of ligands. The optimal ligand is highly substrate-dependent.[3][8] A switch from a Pd(OAc)₂/ligand system to a pre-catalyst can sometimes improve results.[4]

  • Base Evaluation: The strength and nature of the base can significantly impact the reaction. If a milder base like Cs₂CO₃ is giving low yields, a stronger base like NaOtBu may be required, provided your substrate is stable under these conditions.

  • Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments.[9] For some challenging couplings, temperatures up to 120 °C may be necessary. Microwave heating can also be a valuable tool for rapid optimization.[10]

  • Identify Side Reactions: Analyze your crude reaction mixture by LC-MS or GC-MS to identify potential side products. A common side reaction is the hydrodehalogenation of your aryl halide. If this is observed, it may indicate a problem with the catalyst system or the presence of moisture.[5]

  • Adjust Stoichiometry: A slight excess of either the amine or the aryl halide can sometimes drive the reaction to completion.

Issue 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce your overall yield. Here’s how to address common side reactions:

Table 1: Common Side Reactions and Mitigation Strategies

Side ProductPotential CauseRecommended Action
Hydrodehalogenation of Aryl Halide - Catalyst system promotes β-hydride elimination. - Presence of water or other protic sources.- Ensure strictly anhydrous conditions. - Use a bulkier ligand to disfavor β-hydride elimination.[1]
Homocoupling of Aryl Halide (Biphenyl Formation) - Catalyst degradation. - Suboptimal ligand-to-metal ratio.- Use a pre-catalyst for better control of the active species. - Screen different ligands.
Decomposition of Starting Material - Reaction temperature is too high. - Base is too strong for the substrate.- Lower the reaction temperature. - Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).[7]

Experimental Protocols

Protocol 1: High-Throughput Screening of Reaction Conditions

For efficient optimization, a high-throughput screening (HTE) approach is recommended. This allows for the parallel testing of multiple conditions on a small scale.[11][12]

Materials:

  • 96-well plate with glass vial inserts

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere glovebox or Schlenk line

  • LC-MS or GC-MS for analysis

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of your this compound, aryl halide, a panel of ligands (e.g., XPhos, SPhos, RuPhos), a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), and bases (e.g., NaOtBu, Cs₂CO₃) in your chosen anhydrous, degassed solvent (e.g., toluene).

  • Reaction Array Setup: Dispense the stock solutions into the vials in the 96-well plate according to a pre-designed experimental array, varying one or two parameters (e.g., ligand, base) per well.

  • Reaction Execution: Seal the 96-well plate and heat it to the desired temperature for a set period (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling, quench each reaction with a small amount of water or methanol. Dilute the samples and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Data Evaluation: Analyze the results to identify the optimal conditions for your specific coupling.

HTE_Workflow prep Prepare Stock Solutions in Glovebox setup Set up 96-Well Plate Reaction Array prep->setup react Heat Reaction Plate under Inert Atmosphere setup->react analyze Quench and Analyze by LC-MS/GC-MS react->analyze evaluate Evaluate Data to Identify Optimal Conditions analyze->evaluate

Caption: High-Throughput Experimentation (HTE) workflow.

Protocol 2: General Procedure for a Preparative Scale Reaction

Once optimal conditions have been identified, you can scale up the reaction. The following is a general protocol that should be adapted based on your HTE results.

Materials:

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Anhydrous, degassed solvent

  • Optimized catalyst, ligand, and base from HTE

Procedure:

  • Flask Setup: To the oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

  • Addition of Reactants: Add the this compound and the aryl halide to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature and stir for the required time, monitoring the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with water or saturated aqueous ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanistic Considerations

Understanding the catalytic cycle can aid in troubleshooting. The Buchwald-Hartwig amination generally proceeds through the following steps:

Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L-Pd(II)(Ar)(NHR') OA_complex->Amine_complex Amine Coordination & Deprotonation (Base, R'NH2) Amine_complex->Pd0 Reductive Elimination Product Ar-NHR' Amine_complex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

For electron-deficient amines like this compound, the reductive elimination step (Amine_complex -> Pd0) can be slow. Bulky, electron-rich ligands are crucial as they can facilitate this step, leading to faster reaction times and higher yields.[1][2]

References

Technical Support Center: Troubleshooting Low Reactivity of 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoropyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the reactivity of this electron-deficient heteroaromatic amine. In the following sections, we will address common issues in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) about this compound

Q1: Why is this compound often described as "unreactive" or "sluggish"?

A1: The perceived low reactivity of this compound stems from its electronic properties. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a highly electronegative fluorine atom further withdraws electron density from the ring system.[1] This has two primary consequences:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the fluoropyrazine ring significantly decreases the electron density on the exocyclic amino group. This makes the lone pair of electrons on the nitrogen less available to attack an electrophile, thus reducing its nucleophilicity in reactions like amide bond formation.[2]

  • Altered Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aromatic ring can make the oxidative addition step more challenging compared to electron-rich systems.[3]

Q2: How does the fluorine atom specifically influence the reactivity compared to other halopyrazines?

A2: The influence of the halogen atom depends on the type of reaction.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The reactivity trend typically follows the carbon-halogen bond strength: I > Br > Cl > F. The C-F bond is the strongest, making the oxidative addition of a palladium catalyst the most difficult step. Therefore, fluorinated pyrazines are generally the least reactive in these transformations.[4]

  • For Nucleophilic Aromatic Substitution (SNAr): The trend is often reversed: F > Cl > Br > I. The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, accelerating the substitution process.

Q3: Can the pyrazine nitrogen atoms interfere with my reaction?

A3: Yes. The lone pair of electrons on the pyrazine ring nitrogens can coordinate to metal catalysts, particularly palladium. This can lead to catalyst inhibition or deactivation, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle.[5] This is a critical consideration when designing cross-coupling reactions.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Scenario 1: Low Yield in a Suzuki-Miyaura Coupling

Q4: I am attempting a Suzuki-Miyaura coupling with this compound (as the halide partner) and an arylboronic acid, but I am seeing low conversion and low yield. What are the likely causes and how can I optimize the reaction?

A4: Low yields in Suzuki couplings with electron-deficient heteroaryl halides like this compound are common and can often be overcome by careful optimization of the catalyst system, base, and reaction conditions.

Root Cause Analysis and Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Detailed Optimization Strategies:

  • The Catalyst System is Paramount: The oxidative addition of palladium to the C-F bond is the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] You need a more active catalyst system.

    • Ligand Choice: Use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is more capable of breaking the strong C-F bond.[6]

    • Palladium Pre-catalyst: Modern, well-defined palladium(II) pre-catalysts that readily form the active Pd(0) species in situ can be highly effective.

  • Base and Solvent Selection: The base activates the boronic acid, facilitating the crucial transmetalation step.[3]

    • Base: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃).

    • Solvent: Aprotic polar solvents are generally preferred. Mixtures like 1,4-dioxane/water or toluene/water are common. The water is necessary to solubilize the base and facilitate the activation of the boronic acid.

  • Mitigating Side Reactions:

    • Protodeboronation: This side reaction, where the boronic acid is converted back to the corresponding arene, can be a major issue, especially at high temperatures.[5] Using fresh, high-purity boronic acid or switching to a more stable boronic ester (e.g., a pinacol ester) can minimize this.

    • Dehalogenation: The replacement of the fluorine with a hydrogen atom can occur. Screening different bases and solvents can help reduce this side reaction.[5]

    • Catalyst Deactivation: Ensure your reaction is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3]

Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization

ParameterRecommendationRationale
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition.[6][7]
Pd:Ligand Ratio 1:2 to 1:4Ensures complete ligand association and catalyst stability.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases are often required for less reactive halides.[3]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Common and effective solvent systems for Suzuki couplings.
Temperature 80 - 110 °CHigher temperatures are often necessary for C-F bond activation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[3]
Scenario 2: Failed Buchwald-Hartwig Amination

Q5: I am trying to perform a Buchwald-Hartwig amination using this compound as the nucleophile to couple with an aryl bromide, but I am only recovering starting materials. Why is this failing?

A5: This is a classic case of a challenging Buchwald-Hartwig amination. The low nucleophilicity of this compound makes it a poor coupling partner under standard conditions. The reaction mechanism involves the coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[8] The low basicity and nucleophilicity of your amine make these steps highly unfavorable.

Key Optimization Points:

  • Ligand Selection is Crucial: As with the Suzuki reaction, the choice of ligand is critical. You need a ligand that facilitates both the oxidative addition and the final C-N reductive elimination.

    • Recommended Ligands: Highly electron-rich and sterically hindered biaryl phosphine ligands are the state-of-the-art for these challenging couplings. Ligands like BrettPhos and RuPhos have demonstrated broad scope and high activity.[7] XantPhos is also a robust and often effective choice.[9]

  • The Right Base and Conditions: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the coordinated amine.

    • Bases: Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Solvents: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or THF are typically employed.

  • Consider Catalyst Inhibition: The pyrazine nitrogens can coordinate to the palladium center. Using a higher catalyst loading (2-5 mol %) or ligands that form very stable and active complexes can help overcome this inhibition.[10]

Proposed Experimental Protocol for Buchwald-Hartwig Amination:

Buchwald_Protocol

Caption: Step-by-step workflow for a Buchwald-Hartwig amination experiment.

Part 3: Troubleshooting Amide Bond Formation

Q6: I am struggling to form an amide bond between this compound and a carboxylic acid using standard coupling reagents like HATU or HOBt/EDC. The reaction is very slow and gives a low yield. What should I do?

A6: This is a direct consequence of the low nucleophilicity of this compound. Standard peptide coupling reagents form an activated ester (e.g., an HOBt ester), which is not electrophilic enough to be readily attacked by the weakly nucleophilic amine.[11]

Strategies for Effective Amide Coupling:

  • Generate a Highly Reactive Electrophile: The key is to convert the carboxylic acid into a much more reactive species.

    • Acyl Fluorides: One of the most effective methods for coupling electron-deficient amines is to convert the carboxylic acid to an acyl fluoride in situ. Reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) can be used, followed by the addition of the amine.[12][13]

    • Mixed Anhydrides: Formation of a mixed anhydride, for example using isobutyl chloroformate, can also provide a sufficiently reactive electrophile.

  • Enhance the Activation of Standard Coupling Reagents:

    • Addition of DMAP: When using EDC (a carbodiimide), the addition of a stoichiometric amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the weak amine nucleophile.[11][14] A protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[11]

  • Alternative Activation Method:

    • Methanesulfonyl Chloride/N-Methylimidazole: A reported method for coupling aminopyrazines involves activating the carboxylic acid with methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI). This system was found to be effective where other standard coupling agents failed.[15]

Table 2: Comparison of Amide Coupling Strategies

MethodActivating Agent(s)Key IntermediateAdvantagesDisadvantages
Standard EDC/HOBt EDC, HOBtHOBt Active EsterMild, commonIneffective for electron-deficient amines.[11]
EDC/DMAP/HOBt EDC, DMAP, cat. HOBtN-Acylpyridinium IonIncreased reactivity, good yields.[11]DMAP is toxic.
Acyl Fluoride Cyanuric Fluoride or DASTAcyl FluorideHighly effective for hindered and electron-deficient amines.[12]Reagents can be harsh.
MsCl/NMI MsCl, NMIAcyl-imidazolium/SulfonateEffective for aminopyrazines.[15]Requires careful control of stoichiometry.

Recommended Protocol: Amide Coupling via EDC/DMAP/HOBt Activation

  • Dissolve the carboxylic acid (1.0 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).

  • Add EDC (1.0 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by LC-MS until completion.

  • Perform an aqueous workup to remove water-soluble byproducts.

By understanding the electronic nature of this compound and systematically applying these troubleshooting principles, you can successfully incorporate this valuable building block into your synthetic routes.

References

Technical Support Center: Navigating the Scale-Up of 6-Fluoropyrazin-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Fluoropyrazin-2-amine. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the production of this important fluorinated heterocyclic intermediate. By leveraging established principles of organic synthesis and drawing parallels from structurally similar compounds, this document provides in-depth troubleshooting advice and practical, field-proven protocols.

Introduction to the Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a difluorinated pyrazine precursor, such as 2,6-difluoropyrazine, and a nitrogen source, most commonly ammonia. The high electronegativity of the fluorine atoms activates the pyrazine ring towards nucleophilic attack.[1] While this reaction is generally efficient on a lab scale, its transition to pilot and production scales introduces a host of challenges that can impact yield, purity, and safety.

This guide will systematically address these challenges in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Reaction and Synthesis

Q1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I mitigate them?

A1: Low yields during scale-up can often be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and concentration gradients. This can result in the formation of byproducts. Ensure your reactor's mixing is sufficient to maintain a homogenous reaction mixture.

  • Mass Transfer Limitations: The dissolution of gaseous ammonia into the reaction solvent can become a rate-limiting step in large volumes. Consider using a sparging tube to introduce ammonia gas below the solvent surface to maximize gas-liquid contact.

  • Exothermic Reaction Control: The amination of fluorinated heterocycles is often exothermic. Poor heat dissipation in a large reactor can lead to an uncontrolled temperature increase, promoting side reactions. A well-calibrated and responsive cooling system is crucial.

  • Side Reactions: At elevated temperatures, the potential for di-substitution to form 2,6-diaminopyrazine increases.

Troubleshooting Workflow for Low Yield:

start Low Yield Observed check_mixing Verify Agitation Efficiency start->check_mixing check_temp Analyze Temperature Profile check_mixing->check_temp Mixing Adequate optimize Optimize Reaction Conditions check_mixing->optimize Improve Agitation check_reagent Evaluate Ammonia Addition check_temp->check_reagent Temperature Controlled check_temp->optimize Enhance Cooling check_reagent->optimize Reagent Addition Uniform check_reagent->optimize Modify Ammonia Delivery result Improved Yield optimize->result

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: I am observing the formation of a significant amount of 2,6-diaminopyrazine as a byproduct. How can I improve the selectivity of the reaction?

A2: The formation of the di-substituted byproduct is a common challenge. To enhance the selectivity for the mono-aminated product:

  • Stoichiometry Control: Carefully control the stoichiometry of ammonia. Using a large excess of ammonia can drive the reaction towards di-substitution. A controlled feed of ammonia gas or the use of a limiting amount of aqueous ammonia can improve selectivity.

  • Temperature Management: As previously mentioned, lower reaction temperatures will favor the mono-substitution product. The activation energy for the second substitution is generally higher.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-MS or LC-MS). Stopping the reaction once the starting material is consumed, but before significant di-substitution occurs, is key.

Q3: Are there alternative amination reagents I can use instead of ammonia?

A3: While ammonia is the most common reagent, other nitrogen nucleophiles can be employed, though they may introduce additional complexities and costs. For instance, the use of lithium amides can facilitate amination under milder conditions.[2] However, the handling of organolithium reagents on a large scale requires specialized equipment and safety protocols. For most applications, optimizing the reaction with ammonia is the more practical and cost-effective approach.

Section 2: Purification and Isolation

Q1: I am having difficulty removing unreacted 2,6-difluoropyrazine from my final product. What purification strategies are most effective?

A1: The similar polarities of 2,6-difluoropyrazine and this compound can make their separation by standard silica gel chromatography challenging.

  • Acid-Base Extraction: This is a highly effective method for separating the basic product from the neutral starting material. The amino group of this compound can be protonated with an acid, rendering it water-soluble, while the unreacted 2,6-difluoropyrazine remains in the organic phase.

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer.

  • Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to precipitate the purified product.

  • Extract the purified product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography with Modifiers: If chromatography is necessary, adding a small amount of a basic modifier to the eluent can improve separation.

Q2: My product is showing significant tailing during column chromatography on silica gel. How can I resolve this?

A2: Tailing is a common issue when purifying basic compounds like aminopyrazines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[3] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peak shapes.

Q3: What are the recommended recrystallization solvents for this compound?

A3: A good starting point for recrystallization is to screen a range of solvents with varying polarities. A mixed solvent system is often effective. For example, dissolving the crude product in a "good" solvent (e.g., hot ethanol or isopropanol) and then slowly adding a "poor" solvent (e.g., water or heptane) until turbidity is observed, followed by slow cooling, can yield high-purity crystals.

Data Summary for Purification Solvent Systems:

Purification MethodSolvent/Eluent SystemRationale
Acid-Base Extraction Dichloromethane / 1M HClSeparates basic product from neutral impurities.
Column Chromatography Hexanes:Ethyl Acetate with 1% TriethylamineReduces tailing of the basic amine on silica gel.[3]
Recrystallization Isopropanol/WaterGood solubility at high temperatures, poor at low temperatures.
Section 3: Safety and Handling

Q1: What are the primary safety concerns when working with fluorinated pyrazines and their precursors?

A1: Fluorinated organic compounds require careful handling.

  • Toxicity: Many fluorinated intermediates can be toxic and may cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

  • Reaction Hazards: The amination reaction can be exothermic, and if not properly controlled, can lead to a runaway reaction. The use of a steel bomb or a high-pressure reactor is common for reactions with ammonia at elevated temperatures.[5][6]

  • Hydrogen Fluoride (HF) Formation: Under certain conditions, decomposition of fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride gas. Ensure adequate ventilation and have an appropriate HF response plan in place.

Q2: What personal protective equipment (PPE) is recommended for handling this compound and its precursors?

A2: Standard PPE for handling hazardous chemicals should be worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work in a well-ventilated fume hood.

For large-scale operations, additional PPE, such as a face shield and respiratory protection, may be necessary.

Experimental Protocols

Protocol 2: Lab-Scale Synthesis of this compound
  • Reaction Setup: In a sealed pressure vessel, dissolve 2,6-difluoropyrazine (1 equivalent) in a suitable solvent (e.g., dioxane or ethanol).

  • Ammonia Addition: Add a solution of aqueous ammonia (2-3 equivalents).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by acid-base extraction or column chromatography as described in the previous section.

Synthesis and Purification Workflow:

start 2,6-Difluoropyrazine reaction Amination with NH3 start->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemical principles and proactive troubleshooting of potential challenges. By carefully controlling reaction parameters, implementing effective purification strategies, and adhering to strict safety protocols, researchers and production chemists can achieve high yields of this valuable compound. This guide serves as a starting point for navigating the complexities of this process, and it is recommended to always perform small-scale optimization studies before proceeding to a large-scale campaign.

References

stability issues of 6-Fluoropyrazin-2-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Fluoropyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with in-depth, field-tested insights into the stability of this reagent, helping you troubleshoot common issues and optimize your reaction outcomes.

The electron-deficient nature of the pyrazine ring, amplified by the inductive effect of the fluorine atom, makes this compound a valuable synthon, but also one that requires careful handling to prevent degradation and side reactions. This guide is structured in a question-and-answer format to directly address the practical challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing carbon.[1][2] The pyrazine ring is inherently electron-poor, and the fluorine atom further activates the C6 position for nucleophilic attack. This can be exacerbated by strong bases, high temperatures, and certain nucleophilic solvents or reagents present in the reaction mixture. A secondary concern is potential decomposition of the heterocyclic ring under harsh acidic or oxidative conditions, though this is less common under typical synthetic protocols.

Q2: How does the fluorine substituent affect the reactivity of the pyrazine ring compared to a chlorine or bromine analog?

A2: In the context of SNAr, fluorine is often a surprisingly good leaving group, sometimes even better than chlorine or bromine. This is because the rate-limiting step in SNAr is typically the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[2][3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to attack.[4] For transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the mechanism involves oxidative addition, the reactivity order is typically I > Br > Cl >> F, due to the very strong C-F bond.[5]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere (argon or nitrogen). Refrigeration (2-8 °C) is recommended to minimize any potential degradation over time.

Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this substrate. However, its unique electronic properties can lead to specific challenges.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

You're attempting to couple this compound with a boronic acid, but the yield is poor, and you observe starting material decomposition or formation of side products.

Root Cause Analysis & Troubleshooting Workflow

This workflow helps diagnose the likely cause of low yield and provides a systematic approach to optimization.

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Explanation & Protocol
  • The Role of the Base: A critical step in the Suzuki mechanism is the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] However, strong bases like NaOtBu or LHMDS can deprotonate the amine group or directly attack the electron-deficient pyrazine ring, leading to decomposition.

    • Recommendation: Start with milder inorganic bases. Potassium carbonate (K₂CO₃) or phosphate (K₃PO₄) are often effective.[4] For particularly sensitive substrates, cesium fluoride (CsF) can be an excellent choice.

  • Temperature Control: High temperatures (>100-110 °C) can accelerate the decomposition of the this compound starting material or the product. The strong C-F bond generally requires elevated temperatures for oxidative addition, creating a narrow window for optimal reactivity.[5][7]

    • Recommendation: Run a temperature screen from 80 °C to 100 °C. Monitor the reaction progress and the formation of impurities by LC-MS at early time points.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for facilitating the oxidative addition to the strong C-F bond while minimizing side reactions.[8]

    • Recommendation: Use modern, electron-rich, and sterically hindered biarylphosphine ligands like SPhos or XPhos. These ligands promote the difficult oxidative addition step and stabilize the palladium center.[9] Using a preformed palladium(II) pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.

ParameterRecommendation 1 (Standard)Recommendation 2 (Sensitive Substrates)Rationale
Base K₂CO₃ (2-3 eq.)K₃PO₄ (2-3 eq.) or CsF (3 eq.)Milder bases prevent substrate decomposition.[4]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1)Toluene/H₂O or 2-MeTHF/H₂OAprotic solvents can sometimes suppress side reactions.
Temperature 80-100 °C70-90 °CLower temperatures enhance stability.[10]
Catalyst System Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%)XPhos Pd G3 (5 mol%)Pre-catalysts provide more reliable initiation.[11]
Issue 2: Competing SNAr in Buchwald-Hartwig Amination

You are attempting a Pd-catalyzed amination to couple a primary or secondary amine at the C6 position, but you are observing significant formation of a byproduct where the incoming amine has displaced the fluorine atom via SNAr.

Root Cause Analysis

The Buchwald-Hartwig amination requires a base to deprotonate the amine nucleophile.[12][13] This deprotonated amine is a potent nucleophile that can directly displace the fluorine via an SNAr pathway, competing with the desired Pd-catalyzed cycle. This is especially problematic with strong bases and high temperatures.

Mitigation Strategies
  • Lower the Temperature: The SNAr reaction often has a higher activation energy than the Pd-catalyzed cycle. Running the reaction at the lowest possible temperature that still allows for catalytic turnover can significantly favor the Buchwald-Hartwig pathway.

  • Choose the Right Base: A very strong, non-nucleophilic base is required. While NaOtBu is common, its use can sometimes promote SNAr. Lithium bis(trimethylsilyl)amide (LiHMDS) can be a better choice as it is highly basic but sterically hindered, reducing its propensity to act as a nucleophile itself.

  • Optimize Catalyst Loading and Ligand: A highly active catalyst system can accelerate the Buchwald-Hartwig reaction, allowing it to outcompete the slower, uncatalyzed SNAr pathway.

    • Recommendation: Use a highly active ligand such as a Josiphos-type ligand or a bulky biarylphosphine.[9] Increasing the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) might be beneficial.

Step-by-Step Protocol to Minimize SNAr
  • Setup: To a dry, argon-flushed flask, add this compound (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), the chosen phosphine ligand (e.g., CyPF-tBu, 4 mol%), and the palladium source (e.g., Pd(OAc)₂, 2 mol%).

  • Solvent: Add a dry, aprotic solvent such as toluene or 1,4-dioxane.

  • Base Addition: Add the base (e.g., LiHMDS, 1.3 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 70-90 °C) and monitor carefully by LC-MS.

  • Analysis: Compare the ratio of the desired product to the SNAr byproduct. If SNAr is still significant, consider lowering the temperature further or screening other non-nucleophilic bases.

References

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 6-Fluoropyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with catalyst deactivation when using this specific substrate. My aim is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry, but its structure presents a unique set of challenges in metal-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms in the pyrazine ring, coupled with an exocyclic amine, creates a high propensity for the substrate to act as a ligand, leading to catalyst poisoning and deactivation. This guide will walk you through common failure modes and provide actionable, evidence-based strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura reaction with this compound is stalling or showing low conversion. What are the likely causes of catalyst deactivation?

Answer:

Low conversion or reaction stalling with this compound in Suzuki-Miyaura couplings is a frequent issue, primarily stemming from the substrate's ability to poison the palladium catalyst. There are two main deactivation pathways at play:

  • Ligand Poisoning by Substrate/Product: The pyrazine nitrogens and the exocyclic amine of your starting material (or coupled product) can act as strong ligands, coordinating to the palladium center. This coordination can displace the phosphine ligands necessary for the catalytic cycle or form stable, off-cycle complexes that are catalytically inactive. This is a well-documented issue with nitrogen-containing heterocycles.

  • Formation of Inactive Catalyst Species: Under basic conditions, especially with stronger bases, palladium can precipitate as palladium black, an inactive form of the catalyst. Additionally, the formation of inactive dimeric or trimeric palladium species can occur, particularly at higher catalyst concentrations or temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low conversion.

Question 2: I'm observing significant amounts of byproduct formation, particularly debromination or defluorination. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation in these reactions is often linked to catalyst deactivation pathways that open up alternative reaction manifolds.

  • Debromination/Dechlorination (Proto-dehalogenation): This occurs when the oxidative addition product, instead of undergoing transmetalation, reacts with a proton source (often residual water or the amine itself) in a side reaction. This is often competitive with the desired cross-coupling, especially if the transmetalation step is slow.

  • Defluorination: While less common, direct C-F activation can occur under harsh reaction conditions or with highly active, coordinatively unsaturated catalysts.

Strategies for Improving Selectivity:

StrategyRationaleRecommended Action
Enhance Transmetalation Rate A faster transmetalation step will outcompete the proto-dehalogenation pathway.Use a boronic acid derivative that is more reactive (e.g., MIDA boronates, trifluoroborates). Ensure your base is adequately activating the boronic acid.
Ligand Choice Electron-rich and sterically hindered ligands can promote reductive elimination and stabilize the catalyst against side reactions.Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent candidates. Their bulk can sterically disfavor the approach of proton sources to the metal center.
Control of Reaction Conditions Minimize sources of protons and avoid overly harsh conditions.Use rigorously dried solvents and reagents. If possible, run the reaction under an inert atmosphere (Argon or Nitrogen). Avoid excessive temperatures that can promote C-F activation.

Experimental Protocol: Screening for Optimal Ligand

  • Setup: Prepare a series of parallel reaction vials under an inert atmosphere.

  • Reagents: To each vial, add this compound (1.0 equiv), your coupling partner (e.g., a boronic acid, 1.2 equiv), a palladium source (e.g., Pd2(dba)3, 2 mol%), and a different phosphine ligand (4 mol%) for each vial (e.g., SPhos, XPhos, RuPhos).

  • Reaction: Add the base (e.g., K3PO4, 2.0 equiv) and degassed solvent (e.g., 1,4-dioxane/water).

  • Analysis: Run the reactions at a set temperature (e.g., 80-100 °C) and monitor by LC-MS or GC-MS at regular intervals to determine the ratio of desired product to byproducts.

Question 3: My reaction works at a small scale, but fails upon scale-up. What factors should I consider?

Answer:

Scale-up issues are common and often relate to mass and heat transfer limitations that exacerbate underlying catalyst deactivation problems.

  • Mixing and Heterogeneity: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration of base or reagents, promoting catalyst decomposition (e.g., palladium black formation).

  • Heat Transfer: Exothermic events during the reaction can be difficult to dissipate in large vessels, leading to temperature spikes that accelerate catalyst deactivation.

  • Purity of Reagents: The impact of impurities in starting materials, solvents, or bases is magnified on a larger scale.

Scale-Up Troubleshooting Diagram:

G Scale-up Failure Scale-up Failure Mass Transfer Issues Mass Transfer Issues Scale-up Failure->Mass Transfer Issues Heat Transfer Issues Heat Transfer Issues Scale-up Failure->Heat Transfer Issues Reagent Purity Reagent Purity Scale-up Failure->Reagent Purity Inefficient Mixing Inefficient Mixing Mass Transfer Issues->Inefficient Mixing Localized Hotspots & Conc. Gradients Localized Hotspots & Conc. Gradients Inefficient Mixing->Localized Hotspots & Conc. Gradients Catalyst Decomposition (Pd Black) Catalyst Decomposition (Pd Black) Localized Hotspots & Conc. Gradients->Catalyst Decomposition (Pd Black) Solution: Improve Agitation Solution: Improve Agitation Catalyst Decomposition (Pd Black)->Solution: Improve Agitation Poor Temperature Control Poor Temperature Control Heat Transfer Issues->Poor Temperature Control Reaction Exotherms Reaction Exotherms Poor Temperature Control->Reaction Exotherms Accelerated Deactivation Accelerated Deactivation Reaction Exotherms->Accelerated Deactivation Solution: Controlled Reagent Addition Solution: Controlled Reagent Addition Accelerated Deactivation->Solution: Controlled Reagent Addition Impurities Magnified Impurities Magnified Reagent Purity->Impurities Magnified Catalyst Poisoning Catalyst Poisoning Impurities Magnified->Catalyst Poisoning Solution: Re-purify Reagents Solution: Re-purify Reagents Catalyst Poisoning->Solution: Re-purify Reagents

Caption: Key factors in scale-up failure.

Recommendations for Successful Scale-Up:

  • Controlled Addition: Instead of adding all reagents at once, consider the controlled addition of the base or the limiting reagent to manage any exotherms.

  • Mechanical Stirring: Ensure your reactor is equipped with appropriate mechanical stirring to maintain a homogeneous reaction mixture.

  • Reagent Qualification: Perform quality control on all reagents before use on a large scale. An impurity that is negligible at the 50 mg scale can be a major problem at the 50 g scale.

Validation & Comparative

A Senior Application Scientist’s Guide to Purity Assessment of 6-Fluoropyrazin-2-amine: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, heterocyclic amines serve as indispensable structural motifs.[1][2][3] 6-Fluoropyrazin-2-amine, a fluorinated pyrazine derivative, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] The fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound highly valuable.[2][4] However, the efficacy and safety of the final drug product are inextricably linked to the purity of its starting materials. Even minute impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the API.

Therefore, the rigorous analytical characterization of this compound is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and patient safety.[5][6] This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind methodological choices, present validated experimental protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity and Impurity Profiling

Expertise & Experience: Why HPLC is the Go-To Method

For non-volatile, thermally stable organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the undisputed workhorse for purity assessment.[7][8][9] The technique separates the primary compound from its potential process-related impurities and degradation products based on differences in their polarity. A non-polar stationary phase (typically a C18 alkyl chain bonded to silica) retains compounds, which are then eluted by a polar mobile phase. Less polar impurities will be retained longer on the column than the more polar this compound, allowing for effective separation and quantification. UV detection is ideal, as the pyrazine ring contains a strong chromophore, providing excellent sensitivity.

Trustworthiness: A Self-Validating System

An HPLC method's reliability is established through a rigorous validation process, typically following International Council for Harmonisation (ICH) guidelines.[5][10] This process ensures the method is suitable for its intended purpose.[6][11] Before any sample analysis, a system suitability test is performed. This involves injecting a standard solution to verify that the chromatographic system (pump, injector, column, detector) is functioning correctly. Parameters like peak symmetry (tailing factor), column efficiency (theoretical plates), and precision of replicate injections must meet pre-defined acceptance criteria, thereby validating the system's performance for that specific run.

Detailed Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of this compound and quantify related substances by area percent normalization.

Instrumentation & Conditions:

  • HPLC System: A quaternary pump system with an autosampler and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

Sample Preparation:

  • Analyte Solution: Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a nominal concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity is calculated using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity by Area % Integrate->Calculate

Caption: Standard workflow for HPLC purity analysis.

Data Presentation: Typical HPLC Validation Parameters
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities.Peak purity analysis (using DAD), resolution > 2.0 between adjacent peaks.
Linearity To verify a proportional response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery of spiked analyte.
Precision To assess the method's reproducibility.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with precision.Signal-to-Noise ratio ≥ 10.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

Expertise & Experience: When to Choose GC-MS

While HPLC excels with non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities.[12][13] These could include residual solvents from the synthesis, unreacted starting materials, or volatile by-products that HPLC might not effectively resolve or detect. This compound itself is amenable to GC analysis due to its relatively low molecular weight (113.09 g/mol ) and likely thermal stability.[14] The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector, providing structural information that allows for the positive identification of unknown impurities by comparing their fragmentation patterns to established spectral libraries like the NIST database.[15][16]

Trustworthiness: The Power of Definitive Identification

The self-validating nature of GC-MS comes from its dual-check system. First, a compound is characterized by its retention time in the GC column. Second, and more importantly, its mass spectrum provides a molecular fingerprint.[17] An impurity is only confirmed if both its retention time and mass spectrum match those of a known standard or a library entry. This high degree of specificity makes GC-MS an invaluable tool for root cause investigations during process development and for ensuring no unexpected volatile impurities are present in the final material.

Detailed Experimental Protocol: GC-MS for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation & Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 35-400 amu.

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

Data Analysis:

  • Purity Assessment: Purity is estimated by the area percentage of the main peak in the Total Ion Chromatogram (TIC).

  • Impurity Identification: The mass spectrum of each impurity peak is compared against the NIST spectral library for tentative identification. Confirmation requires analysis of a certified reference standard of the suspected impurity.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate GC Column Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze TIC Generate TIC Analyze->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Library Search (NIST) Spectra->Identify

Caption: Workflow for GC-MS impurity identification.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Expertise & Experience: The "Gold Standard" for Quantification

Unlike chromatographic techniques that provide a relative purity based on detector response, quantitative NMR (qNMR) is a primary ratio method capable of determining the absolute purity (or mass fraction) of a substance.[18] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By co-dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a certified, stable internal standard (e.g., maleic acid), the purity of the analyte can be calculated directly. This method is non-destructive and does not require a reference standard of the analyte itself, making it invaluable for certifying in-house primary standards.[18]

Trustworthiness: A Fundamentally Traceable Method

The integrity of a qNMR measurement is exceptionally high. It is a self-validating system because its accuracy is directly traceable to the purity of the certified internal standard and the precision of the weighings. The key to a trustworthy result lies in the experimental setup: selecting unique, well-resolved signals for both the analyte and the standard, and ensuring complete spin-lattice relaxation by using a sufficiently long relaxation delay (D1, typically 5 times the longest T1 relaxation time). These careful experimental choices eliminate systematic errors and provide a highly accurate and precise purity value.

Detailed Experimental Protocol: ¹H-qNMR for Absolute Purity

Objective: To determine the absolute mass fraction purity of this compound using an internal standard.

Instrumentation & Reagents:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated tuning and matching.

  • Internal Standard: Certified Maleic Acid (purity > 99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Balance: A 5-decimal place analytical balance.

Sample Preparation:

  • Accurately weigh ~15 mg of the this compound sample into a clean vial. Record the weight precisely.

  • Accurately weigh ~10 mg of the certified Maleic Acid internal standard into the same vial. Record the weight precisely.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial and vortex until both components are fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

  • Pulse Angle: 30 degrees.

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16 to 64 (for adequate signal-to-noise).

  • Spectral Width: ~20 ppm.

Data Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, unique signal for this compound (e.g., one of the aromatic protons).

  • Integrate the unique signal for the Maleic Acid internal standard (the two vinyl protons appear as a singlet at ~6.3 ppm).

  • Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight (Analyte: 113.09 g/mol ; Standard: 116.07 g/mol )

  • m = Mass

  • P_std = Purity of the internal standard

Visualization: The qNMR Principle

qNMR_Principle cluster_prep Precise Preparation cluster_analysis NMR Analysis & Calculation Analyte Analyte (m_analyte) Mix Co-dissolve in NMR Solvent Analyte->Mix Standard Standard (m_std, P_std) Standard->Mix Acquire Acquire Spectrum (Long D1) Mix->Acquire Integrate Integrate Signals (I_analyte, I_std) Acquire->Integrate Formula Calculate Purity via Proportionality Formula Integrate->Formula Result Absolute Purity Value Formula->Result

Caption: The principle of absolute purity determination by qNMR.

Comparative Summary and Strategic Recommendations

The choice of analytical method is dictated by the specific objective, from routine quality control to the certification of a primary reference material.

FeatureHPLC-UVGC-MSqNMR
Primary Use Case Routine purity testing, stability studies, related substances.Identification/quantification of volatile/semi-volatile impurities.Absolute purity determination, reference standard certification.
Principle Chromatographic separation by polarity.Chromatographic separation by boiling point/volatility.Direct proportionality of signal integral to molar concentration.
Quantification Relative (Area %).Relative (Area %), or quantitative with standards.Absolute (Mass Fraction %).
Impurity ID Tentative (by retention time).Confident (by mass spectrum library match).Structural elucidation of major components.
Pros Robust, high-throughput, excellent for non-volatiles.[20][21]High specificity for impurity ID, excellent for solvents.[3][12]Primary method, no analyte standard needed, high precision.[18]
Cons Requires analyte reference standard, less specific for ID.Not suitable for non-volatile or thermally labile compounds.Lower throughput, requires high-field NMR, less sensitive.
Typical Purity Range 98.0% - 100.0%98.0% - 100.0%98.5% - 99.9+%
Strategic Recommendations for Researchers:
  • For Routine Quality Control and Batch Release: Employ a validated HPLC-UV method. Its robustness, precision, and high throughput make it the most efficient choice for day-to-day analysis.

  • During Process Development and for Impurity Investigations: Utilize GC-MS to screen for and identify potential volatile impurities originating from starting materials, reagents, or solvents. This provides crucial information for process optimization.

  • For Reference Standard Certification: Use ¹H-qNMR to assign a precise, absolute purity value to a designated batch of this compound. This in-house primary standard can then be used to accurately prepare standards for calibrating other methods like HPLC.

By strategically deploying these complementary analytical techniques, researchers and drug development professionals can build a comprehensive and robust data package, ensuring the quality, safety, and consistency of this compound for its critical role in pharmaceutical synthesis.

References

A Head-to-Head Battle of Reactivity: 6-Fluoropyrazin-2-amine vs. 2-Aminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives are indispensable building blocks. Their unique electronic properties and ability to participate in a diverse array of chemical transformations make them privileged scaffolds in the design of novel functional molecules. Within this class of compounds, the introduction of a fluorine atom can dramatically alter the reactivity profile, opening up new avenues for molecular design while also presenting unique synthetic challenges. This guide provides a comprehensive, data-supported comparison of the chemical reactivity of 6-Fluoropyrazin-2-amine and its non-fluorinated counterpart, 2-aminopyrazine. We will delve into the key reaction classes that are central to the functionalization of these molecules: nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and electrophilic substitution. By understanding the underlying electronic effects and examining relevant experimental data, researchers can make more informed decisions in the strategic design and execution of their synthetic routes.

The Electronic Influence of Fluorine: A Tale of Two Pyrazines

The fundamental difference in the reactivity of this compound and 2-aminopyrazine stems from the potent electronic effects of the fluorine atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyrazine ring. This effect significantly lowers the electron density of the aromatic system, making it more susceptible to nucleophilic attack. Conversely, this electron deficiency deactivates the ring towards electrophilic substitution.

The amino group (-NH2), on the other hand, is a strong electron-donating group through resonance (+M effect), which increases the electron density of the pyrazine ring, particularly at the ortho and para positions. This activating effect generally enhances the ring's reactivity towards electrophiles and can modulate the reactivity in nucleophilic substitution and cross-coupling reactions. The interplay of these opposing electronic forces dictates the distinct reactivity profiles of our two molecules of interest.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic systems like pyrazines. In this reaction, the fluorine atom in this compound plays a pivotal role, rendering it significantly more reactive than 2-aminopyrazine, where a hydrogen atom would need to be displaced as a hydride—a much less favorable leaving group.

The accepted mechanism for SNAr reactions on activated haloarenes proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex. The high electronegativity of the fluorine atom in this compound stabilizes this intermediate through its strong inductive effect, thereby lowering the activation energy of the rate-determining nucleophilic addition step. This leads to a dramatic increase in reaction rate compared to other halogens. It has been documented that in SNAr reactions, the reactivity of halopyridines follows the trend F > Cl > Br > I, a reversal of the trend seen in many other substitution reactions.[1]

Experimental Protocol: A Representative SNAr Amination of a Fluorinated Heterocycle

The following protocol for the amination of a fluorinated pyridine serves as a general guideline for the SNAr of this compound.

To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL) is added the desired amine (1.2 mmol) and a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 mmol). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext];

} caption [label="Generalized SNAr Mechanism for this compound."];

Metal-Catalyzed Cross-Coupling Reactions: A Shift in Reactivity Trends

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2] In stark contrast to SNAr reactions, the reactivity of aryl halides in these transformations is primarily governed by the strength of the carbon-halogen bond. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

The C-F bond is the strongest carbon-halogen bond, making it the most difficult to break. Consequently, in palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazines generally follows the order: I > Br > Cl > F. This means that this compound would be expected to be significantly less reactive than its chloro-, bromo-, or iodo-analogs in reactions like Suzuki and Buchwald-Hartwig couplings. While 2-aminopyrazine itself does not have a leaving group for standard cross-coupling, its halogenated derivatives are commonly used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organic halide. While challenging, the coupling of fluoroarenes is achievable with the appropriate choice of catalyst, ligand, and reaction conditions. For a less reactive substrate like this compound, a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), would be required.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Chloro-Aminopyridazine (Analogous System)

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good[4]

It is important to note that these conditions for a chloro-derivative would likely need to be more forcing (higher temperature, more active catalyst) for the corresponding fluoro-derivative.

dot graph "Suzuki_Coupling_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} caption [label="General Workflow for a Suzuki-Miyaura Coupling Reaction."];

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is dependent on the C-X bond strength. Therefore, this compound would be a challenging substrate for this reaction.

Experimental Protocol: General Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.4-2.0 mmol). Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Electrophilic Substitution: The Challenge of the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it significantly less reactive towards electrophilic substitution than benzene or even pyridine.[5] The presence of the strongly activating amino group in both this compound and 2-aminopyrazine somewhat mitigates this deactivation and directs electrophiles to the positions ortho and para to the amino group (positions 3 and 5).

However, the fluorine atom in this compound exerts a strong deactivating inductive effect, making the ring even less susceptible to electrophilic attack compared to 2-aminopyrazine. Therefore, it is expected that 2-aminopyrazine will be more reactive in electrophilic substitution reactions.

Bromination

Direct halogenation of 2-aminopyrazine has been reported to yield mono- or di-substituted products depending on the reaction conditions. For example, bromination with N-bromosuccinimide (NBS) can provide 2-amino-5-bromopyrazine.[6]

Nitration

The nitration of 2-aminopyridine, a related heterocycle, typically yields a mixture of 3-nitro and 5-nitro isomers.[7] The nitration of 2-aminopyrazine would be expected to be more challenging due to the more electron-deficient nature of the pyrazine ring.

dot graph "Reactivity_Comparison" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Summary of Comparative Reactivity."];

Conclusion: A Dichotomy of Reactivity Dictated by Fluorine

The presence of a fluorine atom at the 6-position of 2-aminopyrazine creates a fascinating dichotomy in its chemical reactivity compared to the non-fluorinated parent compound.

  • For Nucleophilic Aromatic Substitution (SNAr) , this compound is the clear winner in terms of reactivity. The strong electron-withdrawing nature of fluorine activates the pyrazine ring for nucleophilic attack and stabilizes the key reaction intermediate, making it an excellent substrate for the introduction of a wide range of nucleophiles at the 6-position.

  • For Metal-Catalyzed Cross-Coupling Reactions , the tables are turned. The formidable strength of the C-F bond makes this compound a challenging substrate. While not impossible, these reactions require more specialized and highly active catalyst systems compared to the chloro- or bromo-analogs of 2-aminopyrazine.

  • For Electrophilic Substitution , 2-aminopyrazine holds the advantage. The electron-donating amino group activates the ring, while the absence of the deactivating fluorine atom makes it more susceptible to attack by electrophiles.

This comparative guide underscores the profound impact that a single fluorine atom can have on the chemical behavior of a molecule. By understanding these fundamental principles and leveraging the available experimental data, researchers can strategically choose the appropriate starting material and reaction conditions to efficiently synthesize their target molecules, thereby accelerating the pace of discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Fluoropyrazin-2-amine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Within the landscape of heterocyclic chemistry, 6-Fluoropyrazin-2-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique properties conferred by the pyrazine core and the fluorine substituent. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural elucidation of these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The Analytical Challenge: Understanding the this compound Scaffold

The this compound core presents a unique set of analytical challenges and opportunities. The pyrazine ring is an electron-deficient aromatic system, which influences the chemical shifts of its protons in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The presence of a fluorine atom introduces characteristic isotopic patterns and fragmentation behaviors in Mass Spectrometry (MS) and allows for the use of ¹⁹F NMR, a powerful and highly sensitive technique.[2] Furthermore, the amine group provides a site for potential hydrogen bonding, which can be critical for understanding intermolecular interactions in the solid state through X-ray Crystallography.

A logical workflow for the complete structural elucidation of a novel this compound derivative is essential. The following diagram outlines a typical decision-making process:

Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Definitive Structure & Stereochemistry Synthesis & Purification Synthesis & Purification LC-MS LC-MS Synthesis & Purification->LC-MS Purity & MW check ¹H & ¹⁹F NMR ¹H & ¹⁹F NMR LC-MS->¹H & ¹⁹F NMR Initial structural insights ¹³C NMR & 2D NMR ¹³C NMR & 2D NMR ¹H & ¹⁹F NMR->¹³C NMR & 2D NMR Detailed connectivity HRMS HRMS ¹³C NMR & 2D NMR->HRMS Elemental Composition FTIR FTIR HRMS->FTIR Functional Groups X-ray Crystallography X-ray Crystallography FTIR->X-ray Crystallography Absolute Confirmation (if crystal)

Caption: Workflow for the structural elucidation of this compound derivatives.

Comparative Analysis of Key Analytical Techniques

The definitive structural assignment of a this compound derivative relies on the synergistic use of several spectroscopic and analytical techniques. Below, we compare the utility of the most critical methods, supported by experimental insights and data.

Technique Information Provided Strengths Limitations Experimental Considerations
¹H NMR Proton environment, connectivity (J-coupling)Readily available, provides detailed information on proton skeleton.Can have overlapping signals in complex molecules.Deuterated solvent selection is crucial; residual solvent peaks must be identified.
¹⁹F NMR Fluorine environment, coupling to ¹H and ¹³CHigh sensitivity, large chemical shift range, low background.[2]Requires a fluorine-capable NMR probe.Chemical shifts are sensitive to solvent and temperature.
¹³C NMR Carbon skeletonUnambiguous carbon count (proton-decoupled).Low natural abundance of ¹³C requires longer acquisition times.DEPT experiments are useful for distinguishing CH, CH₂, and CH₃ groups.
2D NMR (COSY, HSQC, HMBC) ¹H-¹H, ¹H-¹³C, and long-range ¹H-¹³C correlationsEssential for unambiguous assignment of complex structures.Requires more instrument time and expertise in data interpretation.Optimization of acquisition parameters is key for good resolution.
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, provides molecular formula with HRMS.Isomers may not be distinguishable; fragmentation can be complex.Choice of ionization technique (EI, ESI) is critical.
X-ray Crystallography Absolute 3D structure, stereochemistry, packingUnambiguous structural determination.[3]Requires a single, high-quality crystal, which can be difficult to obtain.Crystal quality is paramount for high-resolution data.
FTIR Spectroscopy Presence of functional groupsQuick and easy method to identify key functional groups (e.g., N-H, C=N).Provides limited information on the overall molecular structure.Sample preparation (KBr pellet, thin film) can affect the spectrum.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the elucidation of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D experiments, provides a comprehensive picture of the molecular structure.

Rationale for Experimental Choices: The choice of deuterated solvent is critical; DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of compounds and its high boiling point. For ¹⁹F NMR, the absence of background signals makes it a highly specific probe for the fluorinated position.[4] 2D NMR experiments like HSQC and HMBC are indispensable for correlating the proton signals with their directly attached carbons and for identifying long-range connectivities, which is crucial for assigning the substitution pattern on the pyrazine ring.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be a 30° pulse, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is often done with proton decoupling to simplify the spectrum. No internal standard is typically needed, but an external reference can be used.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary. DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants (J-values), and correlations from all spectra to assemble the final structure.

Mass Spectrometry (MS)

MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the molecule. The fragmentation pattern can also offer valuable structural clues.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, typically yielding the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can provide more extensive fragmentation, which can be useful for structural elucidation but may not always show a molecular ion peak.[5] The presence of fluorine does not have a significant isotopic contribution like chlorine or bromine, so the molecular ion cluster will be simpler.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC) for sample introduction.

  • LC Method:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺). Use the instrument's software to calculate the elemental composition based on the accurate mass. This will provide a list of possible molecular formulas, which can be narrowed down based on the synthetic starting materials and other spectroscopic data.

X-ray Crystallography

For an unambiguous and definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the solid state.[7]

Rationale for Experimental Choices: The greatest challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality.[8] The choice of solvent for crystallization is critical and often requires screening multiple solvents and solvent systems (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Alternatively, use slow evaporation from a saturated solution at room temperature or vapor diffusion by placing a solution of the compound in a small vial inside a larger vial containing a more volatile solvent in which the compound is less soluble.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer. A stream of cold nitrogen is typically used to cool the crystal, which reduces thermal motion and improves data quality. The diffractometer will rotate the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial model is then refined to improve the fit between the observed and calculated diffraction data.

  • Data Interpretation: The final refined structure provides the precise coordinates of all atoms, from which bond lengths, bond angles, and intermolecular interactions can be determined. This provides absolute confirmation of the connectivity and stereochemistry.

Decision Matrix for Technique Selection

The selection of analytical techniques should be guided by the specific questions being asked at each stage of the research.

Technique Selection Matrix cluster_0 Research Question cluster_1 Primary Technique cluster_2 Confirmatory Technique Purity & MW Purity & MW LC-MS LC-MS Purity & MW->LC-MS Connectivity Connectivity NMR (1D & 2D) NMR (1D & 2D) Connectivity->NMR (1D & 2D) Elemental Formula Elemental Formula HRMS HRMS Elemental Formula->HRMS 3D Structure 3D Structure X-ray X-ray 3D Structure->X-ray ¹H NMR ¹H NMR LC-MS->¹H NMR MS MS NMR (1D & 2D)->MS Elemental Analysis Elemental Analysis HRMS->Elemental Analysis NMR NMR X-ray->NMR

Caption: Decision matrix for selecting analytical techniques.

Conclusion

The structural elucidation of this compound derivatives requires a multi-faceted analytical approach. While techniques like FTIR provide initial clues about functional groups, a combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments is essential for determining the molecular formula and connectivity. For absolute proof of structure, particularly when stereochemistry is a factor, single-crystal X-ray crystallography is unparalleled. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize these important heterocyclic compounds, paving the way for their further development in medicinal chemistry and other scientific disciplines.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, a cornerstone for the development of a multitude of biologically active compounds.[1][2][3][4][5][6] These nitrogen-containing heterocycles are integral to numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][5][7] A key strategy in the optimization of these molecules is the introduction of fluorine atoms.[8][9][10][11][12] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated pyrazine derivatives, supported by experimental data and mechanistic insights, to aid researchers in the rational design of next-generation therapeutics.

The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[8][10][13][14][15] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to these improvements by influencing factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[8][11][12][14]

Comparative Biological Efficacy: A Tale of Two Scaffolds

While direct head-to-head comparisons of fluorinated and non-fluorinated pyrazine analogs within a single study are not always readily available, a survey of the literature provides compelling evidence of the positive impact of fluorination. The following tables collate data from various studies to offer a comparative overview of their anticancer and antimicrobial activities.

Anticancer Activity: Enhancing Potency

The pyrazine core is a frequent feature in the design of kinase inhibitors and other anticancer agents.[16][17][18][19] Fluorination has been shown to be a valuable tool in augmenting the cytotoxic effects of these compounds against various cancer cell lines.

Table 1: Comparison of Anticancer Activity of Pyrazine Derivatives

Compound/DerivativeStructureCancer Cell LineAssayIC50 (µM)Reference
Non-Fluorinated Pyrazines
Chalcone-Pyrazine Hybrid (Compound 46)Structure not available in sourceBPH-1 (Benign Prostatic Hyperplasia), MCF-7 (Breast)Not Specified10.4, 9.1[3]
Chalcone-Pyrazine Hybrid (Compound 48)Structure not available in sourceBEL-7402 (Liver)Not Specified10.74[3]
Pyrazine-Pyridine Biheteroaryl (Compound 39)Structure not available in sourceHUVEC (Endothelial)VEGF-stimulated proliferationPotent (specific IC50 not provided)[16]
Imidazo[1,2-a]pyrazine (Compound 12b)Structure not available in sourceHep-2, HepG2, MCF-7, A375Not Specified11, 13, 11, 11[20]
Fluorinated Pyrazines
2-Fluoro-5-phenylpyrazine DerivativeStructure not available in sourceKinase InhibitionNot SpecifiedSignificantly enhanced potency (qualitative)[21]
Fluorinated Pyrazole Derivative (Compound 13)Structure not available in sourceiNOS (Enzyme)NOS Inhibition~20-fold more potent than non-fluorinated analogs[22]

Disclaimer: The data in this table is compiled from multiple sources and does not represent a direct head-to-head comparison within a single study. It is intended to provide a general overview of the potential impact of fluorination.

Antimicrobial Activity: Broadening the Spectrum

Pyrazine derivatives have also been extensively investigated for their antimicrobial properties.[23][24] The introduction of fluorine can enhance their efficacy against a range of pathogenic bacteria and fungi.

Table 2: Comparison of Antimicrobial Activity of Pyrazine Derivatives

Compound/DerivativeStructureMicroorganismAssayActivity (MIC in µg/mL)Reference
Non-Fluorinated Pyrazines
Pyrazine Carboxamide (P1)Structure not available in sourceMycobacterium tuberculosis H37RvLowenstein-Jensen mediumComparable to Pyrazinamide[23]
Pyrazine Carboxamide (P2)Structure not available in sourceCandida albicansDisc DiffusionComparable to Fluconazole[23]
Triazolo[4,3-a]pyrazine (Compound 2e)Structure not available in sourceS. aureus, E. coliMicrobroth Dilution32, 16[25]
Fluorinated Pyrazines
Fluorinated Pyrazole AldehydeStructure not available in sourceE. coli, P. aeruginosa, B. subtilis, S. aureusNot SpecifiedModerate to good activity[26]
Fluorinated Quinolones (e.g., Ciprofloxacin)Structure not available in sourceVarious BacteriaNot SpecifiedBroad-spectrum, potent[8]

Disclaimer: The data in this table is compiled from multiple sources and does not represent a direct head-to-head comparison within a single study. It is intended to provide a general overview of the potential impact of fluorination.

The Mechanistic Underpinnings of the Fluorine Effect

The enhanced biological activity observed in fluorinated pyrazines can be attributed to several key factors:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[8][11][14] By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic stability of the drug is increased, leading to a longer half-life and improved bioavailability.[8][13][15]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the target protein's active site.[12][27] It can also act as a hydrogen bond acceptor, further strengthening the drug-receptor interaction.[12]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which in turn affects its membrane permeability and distribution within the body.[8][11][15] The introduction of fluorine can also influence the pKa of nearby functional groups, impacting the molecule's ionization state and solubility.[10][11]

  • Conformational Control: The steric bulk of fluorine, although small, can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.[8][10]

References

A Comparative Validation Guide for Novel Kinase Inhibitors Derived from 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel compounds synthesized from the 6-Fluoropyrazin-2-amine scaffold, a privileged structure in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-tiered validation workflow. We will objectively compare the performance of a novel, representative compound, herein designated FP-K1 , against a well-characterized, existing alternative, Reference Kinase Inhibitor X , providing supporting experimental data and protocols.

The Rationale: Why this compound?

The pyrazine ring is a cornerstone of numerous FDA-approved drugs, particularly in oncology.[1][2] Its nitrogen atoms act as key hydrogen bond acceptors, enabling potent interactions with the hinge region of many protein kinases.[3] The this compound scaffold offers a strategic starting point for synthesizing novel kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a versatile handle for synthetic elaboration to explore different regions of the kinase active site. The primary goal in developing derivatives like FP-K1 is to achieve superior potency, enhanced selectivity against off-target kinases, or improved drug-like properties over existing therapies like Reference Kinase Inhibitor X .

The Validation Funnel: A Multi-Pillar Approach

A robust validation process follows a logical funnel, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular and mechanistic studies. This ensures that resources are focused on compounds with the highest potential for success. Each stage is designed to answer a critical question about the compound's behavior and viability as a drug candidate.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic & Preclinical b_assay In Vitro Kinase Assay (Potency - IC50) k_profile Kinome Selectivity Profiling (Selectivity) b_assay->k_profile Is it selective? c_engage Cellular Target Engagement (On-Target Binding) k_profile->c_engage Does it hit the target in cells? c_prolif Anti-Proliferation Assay (Cellular Potency - EC50) c_engage->c_prolif Does it inhibit cell growth? m_pathway Pathway Modulation (Western Blot) c_prolif->m_pathway Is the mechanism correct? p_pk Pharmacokinetic Studies (ADME Properties) m_pathway->p_pk Does it have drug-like properties? start Novel Compound (FP-K1) Synthesis & Characterization start->b_assay Is it potent? Signaling_Pathway cluster_pathway Target Kinase A Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKA Target Kinase A (TKA) Receptor->TKA activates Substrate Downstream Substrate TKA->Substrate phosphorylates pSubstrate Phospho-Substrate (Active) TKA->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation promotes FPK1 FP-K1 FPK1->TKA inhibits

References

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Fluoropyrazin-2-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 6-Fluoropyrazin-2-amine derivatives, a class of compounds of significant interest in medicinal chemistry. We will explore the nuances of this powerful technique and objectively compare its performance with alternative analytical methods, supported by experimental data and protocols.

The Indispensable Role of Structural Analysis for Pyrazine Derivatives

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a fluorine atom, as in this compound, can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. Consequently, unambiguous determination of the molecular geometry, conformation, and intermolecular interactions of these fluorinated derivatives is critical for understanding their biological activity.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline solid.[1][2] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[3]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystal used for data collection.[4]

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Purification Compound Purification Solvent Selection Solvent Selection Compound Purification->Solvent Selection Crystallization Method Crystallization Method Solvent Selection->Crystallization Method Crystal Harvesting Crystal Harvesting Crystallization Method->Crystal Harvesting Crystal Mounting Crystal Mounting Crystal Harvesting->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup X-ray Exposure X-ray Exposure Diffractometer Setup->X-ray Exposure Data Acquisition Data Acquisition X-ray Exposure->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structure Solution (Direct Methods) Structure Solution (Direct Methods) Data Processing->Structure Solution (Direct Methods) Structure Refinement Structure Refinement Structure Solution (Direct Methods)->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Growing Diffraction-Quality Crystals

The critical, and often most challenging, step in X-ray crystallography is obtaining suitable single crystals.[5][6] For small organic molecules like this compound derivatives, several methods can be employed.

Step-by-Step Methodology for Crystal Growth (Slow Evaporation):

  • Compound Purity: Ensure the compound is of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[5] Highly soluble compounds tend to precipitate quickly, forming small or poorly ordered crystals. Test a range of solvents with varying polarities.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound by dissolving it in the chosen solvent. Gentle heating can be used to increase solubility, but ensure the compound does not decompose.

  • Filtration: Filter the solution while warm through a syringe filter (0.2 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Avoid disturbing the vial during crystal growth.

  • Monitoring: Observe the vial periodically over several days to weeks. Ideal crystals will be well-formed with sharp edges and be of a suitable size for diffraction (typically 0.1-0.3 mm in each dimension).[2]

Data Presentation: A Comparative Look at Fluorinated Heterocycles

While specific crystallographic data for this compound derivatives are not widely available in the public domain, we can draw valuable comparisons from structurally related fluorinated heterocycles. The following table summarizes key crystallographic parameters for a representative fluorinated pyrimidine derivative, 5-Fluorouracil, which is a critical anti-cancer drug.[7]

Parameter5-Fluorouracil in complex with Dihydropyrimidinase[8]
Chemical Formula C4H3FN2O2
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 59.3 Å, b = 78.4 Å, c = 92.1 Å
Resolution 1.76 Å
R-factor 0.18
Key Interactions Hydrogen bonding with Tyr155 and Cys318 in the enzyme active site.

This data is for 5-Fluorouracil bound to a protein, which influences its crystal packing. However, it illustrates the level of detail obtainable from X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information and can be more suitable in certain scenarios.

cluster_0 Analytical Techniques cluster_1 Information Provided XRD X-ray Crystallography Structure 3D Structure XRD->Structure Definitive NMR NMR Spectroscopy NMR->Structure Conformational (in solution) Connectivity Connectivity NMR->Connectivity Detailed MS Mass Spectrometry MW Molecular Weight MS->MW Precise

Caption: Logical relationship between analytical techniques and the structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[9][10]

  • Expertise & Experience: The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals from different fluorine environments, even in complex mixtures.[9] This can be invaluable for monitoring reactions and assessing purity. Furthermore, through-bond (J-coupling) and through-space (NOE) correlations between ¹⁹F and ¹H or ¹³C can provide crucial information about molecular connectivity and conformation in solution.[10]

Mass Spectrometry (MS)

Mass spectrometry provides highly accurate molecular weight information and can reveal structural details through fragmentation analysis.[11]

  • Expertise & Experience: For pyrazine derivatives, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns, such as benzylic cleavage of alkyl side chains.[11] High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized compound.

Comparison Table: X-ray Crystallography vs. NMR and MS
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Single CrystalSolution or SolidGas Phase (after ionization)
Information Absolute 3D structure, bond lengths/angles, packingConnectivity, solution conformation, dynamicsMolecular weight, elemental composition, fragmentation
Strengths Unambiguous structure determination.[12]Non-destructive, provides dynamic information.High sensitivity, requires minimal sample.
Limitations Requires high-quality single crystals, which can be difficult to obtain.[1]Provides an average structure in solution, can have signal overlap.Does not provide 3D structural information directly.
Best For Definitive proof of structure, understanding solid-state properties.Determining connectivity, studying solution behavior.Confirming molecular formula, identifying known compounds.

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of this compound derivatives, a multi-faceted approach is most effective. While X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, NMR and mass spectrometry are essential, complementary techniques. NMR provides invaluable information on the molecule's behavior in solution, which is often more biologically relevant, while mass spectrometry offers rapid and sensitive confirmation of molecular identity. By leveraging the strengths of each of these techniques, researchers can build a complete and robust understanding of their target molecules, accelerating the drug discovery and development process.

References

A Comparative Guide to Assessing the Metabolic Stability of 6-Fluoropyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, and at its core lies metabolic stability.[1] A drug's susceptibility to biotransformation by metabolic enzymes dictates its half-life, bioavailability, and potential for generating toxic metabolites.[][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and cause adverse effects.[1] Therefore, early and accurate assessment of metabolic stability is paramount to guide medicinal chemistry efforts and select candidates with the highest probability of success.[][4]

This guide focuses on a specific and increasingly relevant chemical scaffold: 6-Fluoropyrazin-2-amine . Pyrazine rings are prevalent in numerous clinically approved drugs, valued for their role in creating molecules with diverse pharmacological activities.[5][6] The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8][9][10] The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, often leading to improved pharmacokinetic properties.[9][11] This guide provides a comparative framework for researchers, offering detailed protocols and rationale for the two cornerstone in vitro assays used to evaluate the metabolic fate of these promising compounds.

The Metabolic Landscape: Key Assays for Stability Profiling

The liver is the primary site of drug metabolism, and our in vitro tools are designed to model its complex enzymatic machinery. The two most widely adopted systems are liver microsomes and hepatocytes .[12][13] While both aim to predict in vivo clearance, they offer different levels of complexity and answer slightly different questions.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are a rich source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[12][14] Microsomal stability assays are cost-effective, high-throughput, and excellent for initial screening of large numbers of compounds to assess CYP-mediated metabolism.[15]

  • Hepatocytes: These are intact, primary liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors and transporters.[15] Hepatocyte assays provide a more holistic and physiologically relevant picture of overall hepatic clearance, though they are more resource-intensive.[15][16]

Choosing the right system depends on the stage of drug development and the specific questions being asked.[15] Early-stage discovery often relies on the speed of microsomal assays, while later-stage optimization benefits from the comprehensive data provided by hepatocytes.

Comparative Analysis: Liver Microsomes vs. Hepatocytes

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Biological System Subcellular fraction (endoplasmic reticulum)Intact, whole liver cells[12][15]
Enzymes Present Primarily Phase I (CYPs, FMOs) and some Phase II (UGTs)[14][17]Full complement of Phase I and Phase II enzymes, transporters[15][16]
Cofactors Must be added externally (e.g., NADPH)[18]Endogenously present at physiological levels[12]
Primary Use Case High-throughput screening for CYP-mediated metabolism[15]Comprehensive clearance prediction, evaluating all metabolic pathways[15][17]
Throughput HighMedium to Low
Cost & Complexity Lower cost, simpler protocolHigher cost, more complex, requires viable cells[15]
Physiological Relevance Moderate; excellent for oxidative metabolismHigh; considered the "gold standard" in vitro model

Experimental Protocol 1: Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes and a necessary enzymatic cofactor.

Causality Behind Experimental Choices:
  • NADPH: The Cytochrome P450 enzyme system requires NADPH as a cofactor to facilitate oxidative metabolism. Running a parallel incubation without NADPH is a critical control to assess non-CYP-mediated degradation or chemical instability.[18]

  • Protein Concentration: A low microsomal protein concentration (<0.5 mg/mL) is recommended to minimize non-specific protein binding, ensuring the compound is available to the enzymes.[19]

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This simultaneously precipitates the microsomal proteins and prepares the sample for analysis.

Step-by-Step Methodology:
  • Prepare Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution in DMSO.

    • Phosphate Buffer: 0.1 M, pH 7.4.

    • Pooled Liver Microsomes (e.g., human, rat): Thaw on ice and dilute to 0.5 mg/mL in phosphate buffer.

    • NADPH Regenerating System (or NADPH stock): Prepare according to the manufacturer's instructions to ensure a sustained concentration of the cofactor.

    • Quenching Solution: Cold acetonitrile with an analytical internal standard (e.g., Tolbutamide, a stable compound not metabolized by most CYPs).

  • Incubation Setup (96-well plate format):

    • Add phosphate buffer to all wells.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution to the appropriate wells. For the "-NADPH" control wells, add buffer instead.

    • The final incubation volume is typically 200 µL.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The 0-minute time point is taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal and centrifuge the sample plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

Data Analysis:
  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • The slope of the line from this plot represents the elimination rate constant (k).

  • Calculate the half-life (T½) using the formula: T½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) / (mg/mL microsomal protein)

Experimental Protocol 2: Hepatocyte Stability Assay

This assay uses cryopreserved or fresh hepatocytes to provide a more complete metabolic profile.

Causality Behind Experimental Choices:
  • Hepatocytes: Using intact cells provides a complete metabolic system, including both Phase I and Phase II enzymes and their endogenous cofactors, offering a more physiologically relevant model.[12][16]

  • Cell Viability: Ensuring high hepatocyte viability is crucial for the assay's success. A viability check (e.g., Trypan Blue exclusion) must be performed before starting.

  • Incubation Medium: A specialized cell culture medium is used to maintain the health and metabolic activity of the hepatocytes throughout the experiment.

Step-by-Step Methodology:
  • Prepare Reagents:

    • Cryopreserved Hepatocytes: Thaw rapidly in a 37°C water bath according to the supplier's protocol.

    • Hepatocyte Culture Medium: Use a recommended medium (e.g., Williams' Medium E).

    • Test Compound Stock: Prepare a 1 mM stock solution in DMSO.

    • Quenching Solution: Cold acetonitrile with an analytical internal standard.

  • Hepatocyte Preparation:

    • Gently mix the thawed cells into pre-warmed culture medium.

    • Perform a cell count and viability assessment. Viability should be >80%.

    • Centrifuge the cell suspension to pellet the hepatocytes and resuspend in fresh medium to a final density of 1 million viable cells/mL.

  • Incubation Setup (Suspension format):

    • Add the hepatocyte suspension to wells of a 24- or 48-well plate.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Place the plate on an orbital shaker in an incubator (37°C, 5% CO₂) to keep the cells in suspension.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a tube or plate containing the cold quenching solution.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated protein.

    • Transfer the supernatant for analysis by LC-MS/MS, as described in the microsomal assay protocol.

Data Analysis:

The data analysis follows the same principles as the microsomal assay to determine the elimination rate constant (k), half-life (T½), and intrinsic clearance (CLint).

  • CLint (µL/min/10⁶ cells) = (0.693 / T½) / (millions of cells/mL) [20]

Visualization of Workflows and Pathways

Caption: Workflow for a typical in vitro metabolic stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound Derivative M1 Ring Hydroxylation Parent->M1 Oxidation M2 Oxidative Deamination (Amine to Carbonyl) Parent->M2 Oxidation M3 N-Oxidation Parent->M3 Oxidation M5 Sulfation (on Amine or Hydroxyl) Parent->M5 SULT M4 Glucuronidation (on Hydroxyl Group) M1->M4 UGT M1->M5 SULT

Caption: Potential metabolic pathways for this compound derivatives.

Comparative Data & Interpretation

To illustrate the output of these assays, consider the following hypothetical data for three this compound derivatives compared against Verapamil, a well-characterized control compound known to be a CYP3A4 substrate.

CompoundSystemT½ (min)CLintMetabolic Stability Classification
Derivative A HLM8.5163.1 µL/min/mgHigh Clearance / Low Stability
Hepatocytes15.291.2 µL/min/10⁶ cellsHigh Clearance / Low Stability
Derivative B HLM55.125.1 µL/min/mgModerate Clearance / Moderate Stability
Hepatocytes98.614.1 µL/min/10⁶ cellsLow-Moderate Clearance / Good Stability
Derivative C HLM> 120< 11.5 µL/min/mgLow Clearance / High Stability
Hepatocytes> 240< 5.8 µL/min/10⁶ cellsVery Low Clearance / Very High Stability
Verapamil HLM12.3112.7 µL/min/mgHigh Clearance / Low Stability
Hepatocytes22.461.9 µL/min/10⁶ cellsHigh Clearance / Low Stability

(HLM = Human Liver Microsomes; CLint = Intrinsic Clearance)

Interpretation:

  • Derivative A is rapidly metabolized in both systems, similar to the control. This suggests a significant metabolic liability, likely due to CYP-mediated oxidation. Further investigation would be needed to identify the exact metabolic "soft spot."

  • Derivative B shows improved stability. The clearance in hepatocytes is notably lower than in microsomes, which could indicate that while it is a substrate for CYPs, it may not be readily processed by Phase II enzymes or that transport into the cell is a rate-limiting step. This compound represents a more promising candidate.

  • Derivative C is highly stable in both systems. This could be an ideal profile, but it also raises a flag for potential bioaccumulation.[1] Further in vivo studies would be essential to ensure it is cleared effectively by other means (e.g., renal excretion) to avoid potential toxicity.

Conclusion

Assessing the metabolic stability of novel drug candidates, such as derivatives of this compound, is a foundational step in modern drug discovery. The strategic use of in vitro models, from high-throughput microsomal assays to the more physiologically complete hepatocyte systems, provides critical data for decision-making.[4][21] By quantitatively comparing the intrinsic clearance of different derivatives, medicinal chemists can establish structure-activity relationships and rationally design molecules with optimized pharmacokinetic profiles. This iterative process of design, synthesis, and testing is crucial for advancing compounds that are not only potent but also possess the metabolic resilience required to become safe and effective medicines.

References

A Comparative Guide to the Synthetic Routes of 6-Fluoropyrazin-2-amine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is paramount. 6-Fluoropyrazin-2-amine, a vital intermediate in the synthesis of numerous pharmaceutical agents, presents a compelling case for a detailed examination of its synthetic pathways. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound is a privileged scaffold in medicinal chemistry, notably as a key component in the synthesis of antiviral drugs such as Favipiravir. The presence of the fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. Consequently, the development of robust and efficient synthetic routes to this intermediate is of critical importance. This guide will dissect and compare the primary methodologies for its synthesis, focusing on practicality, yield, and scalability.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly approached via nucleophilic aromatic substitution (SNAr) on a di-substituted pyrazine ring. The choice of starting material and reaction conditions significantly impacts the overall efficiency and cost-effectiveness of the synthesis. We will explore two primary pathways:

  • Route A: Direct amination of 2,6-difluoropyrazine.

  • Route B: Amination of 2,6-dichloropyrazine followed by halogen exchange or direct amination of a mixed halo-species.

Route A: Nucleophilic Aromatic Substitution on 2,6-Difluoropyrazine

This route is arguably the most direct approach, leveraging the high reactivity of fluorine as a leaving group in SNAr reactions on electron-deficient heteroaromatic systems.

Workflow of Route A

A 2,6-Difluoropyrazine C Reaction Vessel (High Pressure) A->C B Ammonia Source (e.g., aq. NH₃, NH₄OH) B->C D This compound C->D Heat (e.g., 105 °C)

Caption: Synthetic workflow for Route A.

Mechanistic Insight: The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms. The strongly electronegative fluorine atoms further withdraw electron density, making the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack by ammonia. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyrazine ring is temporarily disrupted. The high electronegativity and moderate bond strength of the C-F bond make fluoride an excellent leaving group in this context, driving the reaction forward.

Experimental Protocol (Analogous Procedure):

A well-documented analogous procedure for the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine provides a robust template for this route[1].

  • Charging the Reactor: A solution of 2,6-difluoropyrazine in an aqueous ammonia solution (e.g., 28-30%) is charged into a high-pressure steel reaction vessel.

  • Reaction: The sealed vessel is heated to approximately 105 °C for 15 hours.

  • Work-up and Isolation: After cooling the reaction mixture in an ice bath, the precipitated product is collected by filtration.

  • Purification: The collected solid is washed with cold water and dried to yield this compound.

Performance Data (Based on Analogous Pyridine Synthesis):

ParameterValueReference
Starting Material2,6-Difluoropyridine[1]
ReagentAqueous Ammonia (28-30%)[1]
Temperature105 °C[1]
Time15 hours[1]
Yield94%[1]

Advantages:

  • High Yield: This method has the potential for excellent yields, as demonstrated by analogous syntheses[1].

  • Directness: It is a one-step conversion from a commercially available starting material.

  • Atom Economy: The primary byproduct is ammonium fluoride, which is relatively benign.

Disadvantages:

  • Harsh Conditions: The use of high temperatures and pressures requires specialized equipment (a steel bomb reactor)[1].

  • Starting Material Cost: 2,6-Difluoropyrazine can be more expensive than its chlorinated counterpart.

Route B: Synthesis from 2,6-Dichloropyrazine

This route offers an alternative starting from the more readily available and often cheaper 2,6-dichloropyrazine. This pathway can be approached in two ways: direct amination or a two-step process involving an initial amination followed by fluorination.

Workflow of Route B (Direct Amination)

A 2,6-Dichloropyrazine D Reaction Vessel (Autoclave) A->D B Ammonia Source (e.g., Anhydrous NH₃) B->D C Solvent (e.g., Ethanol) C->D E 2-Amino-6-chloropyrazine D->E Heat (e.g., 150-200 °C) G Halogen Exchange Reaction E->G F Fluorinating Agent (e.g., KF, TBAF) F->G H This compound G->H

Caption: Synthetic workflow for Route B.

Mechanistic Insight:

  • Step 1: Monoamination of 2,6-Dichloropyrazine: Similar to Route A, this step proceeds via an SNAr mechanism. Although chlorine is a less effective leaving group than fluorine in SNAr reactions, the electron-deficient pyrazine ring allows for the displacement of a chloride ion by ammonia under elevated temperatures. The introduction of the first amino group, an electron-donating group, deactivates the ring towards further nucleophilic substitution, making the selective monoamination feasible[2].

  • Step 2: Halogen Exchange (Halex) Reaction: The subsequent conversion of the remaining chlorine atom to fluorine is typically achieved using a fluoride salt like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). This reaction is often facilitated by a phase-transfer catalyst or conducted in a high-boiling point polar aprotic solvent to enhance the solubility and nucleophilicity of the fluoride ion.

Experimental Protocol (Derived from Analogous Procedures):

Step 1: Synthesis of 2-Amino-6-chloropyrazine (based on a patented method for 2-aminopyrazine)[3]

  • Reactor Setup: A mixture of 2,6-dichloropyrazine, anhydrous ammonia, and an inert solvent like absolute ethanol is prepared in an autoclave.

  • Reaction: The autoclave is heated to a temperature in the range of 150-200 °C for several hours.

  • Isolation: After cooling, the excess ammonia and solvent are removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., hot benzene), filtered to remove any insoluble byproducts, and cooled to crystallize the 2-amino-6-chloropyrazine.

Step 2: Fluorination of 2-Amino-6-chloropyrazine

  • Reaction Mixture: 2-Amino-6-chloropyrazine is dissolved in a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Fluorinating Agent: An excess of a spray-dried potassium fluoride is added, often in the presence of a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt).

  • Heating: The mixture is heated to a high temperature (typically >150 °C) to facilitate the halogen exchange.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Performance Data (Estimated from similar transformations):

ParameterStep 1: AminationStep 2: Fluorination
Starting Material2,6-Dichloropyrazine2-Amino-6-chloropyrazine
Key ReagentsAnhydrous AmmoniaPotassium Fluoride
Temperature150-200 °C>150 °C
YieldModerate to Good (e.g., 82% for a similar substrate)[2]Variable, often moderate

Advantages:

  • Cost-Effective Starting Material: 2,6-Dichloropyrazine is generally more economical than 2,6-difluoropyrazine.

  • Established Chemistry: The SNAr of chloro-heterocycles is a well-understood and widely used transformation.

Disadvantages:

  • Multi-step Process: This route involves at least two distinct chemical transformations, which can lower the overall yield and increase production time.

  • Harsh Conditions: Both the amination and fluorination steps typically require high temperatures.

  • Potential for Side Reactions: The high temperatures in the fluorination step can lead to decomposition or the formation of impurities.

Comparative Summary

FeatureRoute A: From 2,6-DifluoropyrazineRoute B: From 2,6-Dichloropyrazine
Number of Steps 12
Overall Yield Potentially higher (e.g., >90%)Generally lower due to multiple steps
Reaction Conditions High pressure, moderate temperatureHigh temperature, atmospheric or high pressure
Starting Material Cost HigherLower
Key Challenges Requires specialized high-pressure equipmentHalogen exchange can be low-yielding and require harsh conditions
Scalability Potentially more straightforward for large-scale production if the necessary equipment is availableMay be more complex to scale up due to the two-step nature and harsh fluorination conditions

Conclusion and Recommendation

For laboratory-scale synthesis where yield and purity are the primary drivers and access to high-pressure equipment is not a limiting factor, Route A (from 2,6-difluoropyrazine) is the superior choice. Its directness and potential for high yields make it an attractive and efficient method.

For larger-scale industrial production where cost of raw materials is a significant consideration, Route B (from 2,6-dichloropyrazine) may be more economically viable, provided that the two-step process can be optimized to achieve acceptable overall yields and purity. The challenges associated with the high-temperature fluorination step, however, must be carefully managed.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production team, including available equipment, budget, and desired scale of synthesis. This guide provides the foundational data and mechanistic understanding to make an informed decision.

References

Navigating the Cytotoxic Landscape: A Comparative Guide to Fluorinated Pyrazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, the structural motif of pyrazine, a nitrogen-containing heterocyclic ring, has emerged as a promising scaffold for drug design.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth comparative analysis of the in vitro cytotoxic potential of fluorinated pyrazine derivatives and related nitrogen-containing heterocyclic compounds. While direct and extensive cytotoxic data for derivatives of 6-Fluoropyrazin-2-amine remains an area of active investigation, this guide leverages available data from analogous structures to provide valuable insights into structure-activity relationships (SAR) and to underscore the potential of this compound class in oncology drug discovery.

The Strategic Advantage of Fluorination in Pyrazine Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In the context of pyrazine derivatives, the presence of a fluorine atom can significantly influence their electronic properties and their interactions with biological targets, potentially leading to enhanced cytotoxic effects against cancer cells.[3] this compound presents a versatile starting material for the synthesis of a diverse library of derivatives, where substitutions at the amino group can be systematically varied to explore the chemical space and optimize for anticancer activity.

Comparative Cytotoxicity of Fluorinated Heterocyclic Compounds

To contextualize the potential of this compound derivatives, this section presents a comparative overview of the cytotoxic activity of structurally related fluorinated and non-fluorinated nitrogen-containing heterocyclic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological or biochemical function, is used as the primary metric for comparison.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Aminophenylhydrazines Compound 6 (containing 5 fluorine atoms)A549 (Lung)0.64[3]
N-Phenyl-3-aminopyrazine-2-carboxamides Compound 20 (R' = 4-CF₃)HepG2 (Liver)41.4[4]
Compound 17 (R' = 2,4-diOCH₃)HepG2 (Liver)> 50[4]
Compound 16 (R' = 4-Cl)HepG2 (Liver)> 250[4]
Pyrazoline-Based Compounds Compound 6eMCF-7 (Breast)7.21[5]
Compound 6kMCF-7 (Breast)8.02[5]
Lapatinib (Reference Drug)MCF-7 (Breast)7.45[5]
Arylpiperazine Derivatives Compound 9LNCaP (Prostate)< 5[6]
Compound 15LNCaP (Prostate)< 5[6]
Compound 8DU145 (Prostate)8.25[6]
Indolo-pyrazole-thiazolidinone Hybrids Compound 6cSK-MEL-28 (Melanoma)3.46[7]
Sunitinib (Reference Drug)SK-MEL-28 (Melanoma)4.13[7]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table, although from different structural classes, offers valuable preliminary insights into potential SAR for cytotoxic pyrazine derivatives:

  • Impact of Fluorination: The potent activity of the highly fluorinated aminophenylhydrazine (Compound 6) suggests that the strategic placement of fluorine atoms can significantly enhance cytotoxicity.[3]

  • Role of Substituents: In the N-phenyl-3-aminopyrazine-2-carboxamide series, the presence of a trifluoromethyl group (Compound 20) resulted in greater cytotoxicity compared to methoxy and chloro substituents, highlighting the influence of electronic and steric factors.[4]

  • Scaffold Variation: The pyrazoline and indolo-pyrazole-thiazolidinone scaffolds demonstrate that the pyrazine core can be effectively integrated into more complex heterocyclic systems to achieve potent anticancer activity, in some cases comparable or superior to established drugs like Lapatinib and Sunitinib.[5][7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the generation of reliable and reproducible data, a standardized protocol for assessing in vitro cytotoxicity is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4h mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Potential Mechanisms of Action

The cytotoxic effects of pyrazine derivatives are often attributed to their ability to interfere with critical cellular processes. A primary mode of action for many pyrazine derivatives is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[10] The structural similarity of this compound derivatives to known kinase inhibitors suggests that they may also exert their anticancer effects through this mechanism.

Illustrative Signaling Pathway Potentially Targeted by Pyrazine Derivatives:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation inhibitor Pyrazine Derivative (Potential Inhibitor) inhibitor->raf inhibitor->mek

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

While the direct cytotoxic evaluation of a broad range of this compound derivatives is a burgeoning area of research, the comparative analysis of analogous fluorinated heterocyclic compounds provides a strong rationale for their investigation as potential anticancer agents. The insights into structure-activity relationships gleaned from existing data can guide the rational design of novel derivatives with enhanced potency and selectivity. The standardized in vitro cytotoxicity assays, such as the MTT assay, offer a robust platform for the initial screening and characterization of these compounds. Future studies should focus on synthesizing and evaluating a focused library of this compound derivatives to elucidate their specific SAR, identify lead compounds, and explore their mechanisms of action in greater detail.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory and Chemical Handling Professionals

Foundational Knowledge: Understanding 6-Fluoropyrazin-2-amine

This compound is a fluorinated nitrogen-containing heterocyclic compound.[1][2] Such molecules are of significant interest in medicinal chemistry and drug development.[2] However, its chemical structure—an aromatic amine—necessitates a rigorous approach to handling and disposal due to the potential hazards associated with this class of compounds.[3][4] Aromatic amines can be toxic and may pose environmental risks if not managed correctly.[3][4]

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC4H4FN3[1]
Molecular Weight113.04 g/mol [1]
AppearanceCrystalline solid
Melting Point54-58 °C (129-136 °F)
Boiling Point204-210 °C (399-410 °F)

Hazard Assessment: The "Why" Behind the Precautions

According to the Globally Harmonized System (GHS), this compound is classified with several hazard statements, underscoring the need for cautious handling.[5]

Table 2: GHS Hazard Classifications for this compound

Hazard StatementClassificationSignificance & Rationale
H301 + H311Toxic if swallowed or in contact with skinThis compound can cause significant adverse health effects upon ingestion or dermal absorption. The aromatic amine structure can lead to systemic toxicity.
H314Causes severe skin burns and eye damageThe chemical is corrosive and can cause irreversible damage to skin and eyes upon contact. Immediate and thorough rinsing is critical in case of exposure.
H412Harmful to aquatic life with long lasting effectsImproper disposal can lead to environmental contamination, posing a threat to aquatic ecosystems. This necessitates containment and treatment as hazardous waste.

These classifications are the cornerstone of our disposal strategy. The toxicity and corrosivity dictate the need for stringent personal protective equipment (PPE) and containment measures, while the environmental hazard classification prohibits disposal down the drain.[6][7][8]

Personnel Protection: Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory.

  • Hand Protection : Wear chemically resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional protocols.[9]

  • Eye and Face Protection : Use tightly fitting safety goggles and a face shield (minimum 8 inches).[9] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Skin and Body Protection : A flame-retardant, antistatic protective lab coat is essential. Ensure complete skin coverage.

  • Respiratory Protection : All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[6]

Spill Management: Immediate Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.[6]

  • Ventilate : Ensure the chemical fume hood is operational if the spill occurs within it. For spills outside a hood, ensure the area is well-ventilated.

  • Containment : Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.

  • Collection : Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[6]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

The Core Protocol: Disposal of this compound

The disposal of this compound is governed by its classification as a hazardous waste. The following step-by-step procedure ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[11][12][13]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Halogenated Waste Stream : this compound is a halogenated organic compound. It must be collected in a dedicated waste container for halogenated organic waste.[14][15]

  • Avoid Mixing : Never mix halogenated waste with non-halogenated waste.[16] Mixing waste streams can complicate disposal procedures and increase costs. Also, do not mix this waste with incompatible materials such as strong oxidizing agents.[10]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Compatibility : Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Do not use abbreviations.[12]

    • The specific hazard warnings: "Toxic," "Corrosive".[12]

    • The date when waste was first added to the container (accumulation start date).[12]

Step 3: Waste Accumulation
  • Point of Generation : Accumulate waste at or near the point of generation, under the control of laboratory personnel.[12]

  • Secure Closure : Keep the waste container securely closed at all times, except when adding waste.[17] This prevents the release of vapors and protects against spills.

  • Secondary Containment : Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Disposal
  • Authorized Disposal Service : The disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12]

  • Documentation : Complete all necessary waste pickup request forms as required by your institution.[17]

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Disposal workflow for this compound.

Decontamination Procedures

All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Initial Rinse : Rinse the contaminated items with a suitable organic solvent (e.g., acetone) inside a chemical fume hood.

  • Collect Rinsate : This initial rinsate must be collected and disposed of as halogenated hazardous waste.[15]

  • Subsequent Cleaning : After the initial rinse, the glassware can be washed with detergent and water.[18]

Regulatory Framework

In the United States, the management of hazardous waste in laboratories is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[12] Academic laboratories may have the option to operate under 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste.[11] It is imperative to consult your institution's specific policies, which are designed to comply with all relevant local, state, and federal regulations.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's hazards and adhering to the detailed protocols outlined in this guide, you contribute to the protection of yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling 6-Fluoropyrazin-2-amine. The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with regulatory standards for chemical waste management. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.

Understanding the Hazard: A Proactive Risk Assessment

This compound, like many halogenated aromatic amines, must be handled as a hazardous substance.[1] While a specific, comprehensive toxicological profile may be limited, data from structurally similar compounds, such as 2-amino-6-fluoropyridine, allows for a presumptive hazard assessment. The primary risks include skin irritation, serious eye damage, and potential toxicity if swallowed or inhaled.[2][3][4][5]

A thorough risk assessment is the foundation of laboratory safety. Before beginning any work, review the Safety Data Sheet (SDS) and understand the potential routes of exposure.[6]

Table 1: Presumptive Hazard Profile for this compound

Hazard Classification GHS Hazard Statement Rationale and Implication
Skin Corrosion/Irritation H315: Causes skin irritation.[2][3] Direct contact can cause inflammation, redness, or dermatitis. This mandates the use of appropriate gloves and protective clothing.
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[2][3][4] The chemical can cause significant, potentially irreversible, damage upon contact with eyes. Sealed goggles are essential.
Acute Toxicity (Oral, Dermal) H302/H312: Harmful if swallowed or in contact with skin.[3][4] Ingestion or skin absorption can lead to systemic toxic effects. This underscores the need for stringent PPE and hygiene practices.

| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Inhalation of the powdered form can irritate the respiratory tract. Handling should occur in ventilated spaces, with respiratory protection as needed. |

Core Directive: The Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against chemical exposure and must be used diligently.[7] The selection of PPE depends on the specific task being performed.

Eye and Face Protection

  • Mandatory : Chemical splash goggles that form a complete seal around the eyes are required for all handling activities. Standard safety glasses do not offer adequate protection from splashes, dust, or vapors.[7]

  • Recommended for High-Risk Tasks : A full-face shield must be worn over safety goggles when handling large quantities, working with heated solutions, or when there is a significant risk of splashing.[7]

Skin and Body Protection

  • Gloves :

    • Material : Use compatible, chemical-resistant gloves. Nitrile gloves are a suitable first choice for incidental contact.[6] Always consult a glove compatibility chart for the specific solvents being used.

    • Technique : Double-gloving is strongly recommended.[8] This allows for the removal of the contaminated outer glove without exposing the skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[8]

  • Protective Clothing :

    • A buttoned-up, long-sleeved lab coat is the minimum requirement.

    • For tasks with a higher risk of spills, a chemical-resistant apron or a disposable suit made of coated materials like polyethylene should be used.[9]

    • Ensure clothing provides full coverage. Do not leave any skin exposed between the glove and the lab coat cuff.

Respiratory Protection

  • Required When : A government-approved respirator (e.g., NIOSH-approved N95 or higher) is necessary when handling the solid powder outside of a certified chemical fume hood, or if the ventilation in the work area is inadequate.[2][10]

  • Rationale : Fine powders can easily become airborne, creating a significant inhalation hazard. Engineering controls like fume hoods are the primary method of protection, with respirators serving as an essential secondary measure.

Table 2: Recommended PPE for Specific Laboratory Tasks

Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing Solid Powder Chemical Splash Goggles & Face Shield Double Nitrile Gloves, Lab Coat, Chemical-Resistant Apron Required (e.g., N95 respirator) if not in a fume hood or ventilated enclosure.
Preparing Solutions Chemical Splash Goggles Double Nitrile Gloves, Lab Coat Recommended if not in a fume hood.
Running Reactions/Transfers Chemical Splash Goggles Double Nitrile Gloves, Lab Coat Not required if performed in a functional chemical fume hood.

| Handling Waste | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Not required if containers are sealed. |

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Preparation and Handling

  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood.[11]

  • Verify Engineering Controls : Before starting, ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials : Gather all necessary equipment, chemicals, and waste containers before introducing the this compound to the workspace.

  • Don PPE : Put on all required PPE following the correct sequence to ensure a proper fit and seal.

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Peel off) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (Roll inside out) doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Sequential process for correctly putting on and removing PPE.


Emergency and Disposal Plan

Accidents can happen. A clear, pre-defined plan for emergencies and waste disposal is non-negotiable.

Spill Management

  • Alert and Evacuate : Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space.[1]

  • Don PPE : Before cleanup, don the appropriate PPE, including respiratory protection, a chemical-resistant apron, and double gloves.

  • Contain : Prevent the spill from spreading. For solid spills, avoid creating dust.[10] For liquid spills, use an inert absorbent material like vermiculite or sand.[1]

  • Clean-Up : Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[11][10]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[1][10]

  • Report : Report the incident to the laboratory supervisor and the Environmental Health & Safety (EHS) office.[1]

First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][11]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove all contaminated clothing.[2][11]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][11]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[2][11]

Waste Disposal Protocol All materials contaminated with this compound must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of in standard trash or down the drain.[1]

  • Segregation : This compound is a halogenated organic chemical. Its waste must be segregated into a clearly labeled "Halogenated Organic Waste" container.[1] Mixing with non-halogenated waste can cause complications and increase the cost of disposal.

  • Containerization : Use designated, sealed, and properly labeled waste containers.

  • Rinsate : The initial solvent rinse of any contaminated glassware must be collected as halogenated liquid waste.[1]

  • Pickup : When the waste container is full, contact your institution's EHS department for proper disposal by a licensed facility.

Diagram: Waste Disposal Workflow

Waste_Disposal start Waste Generated (Solid or Liquid) q_type Is the waste solid or liquid? start->q_type solid_waste Collect in 'Halogenated Solid Waste' container. q_type->solid_waste Solid liquid_waste Collect in 'Halogenated Liquid Waste' carboy. q_type->liquid_waste Liquid storage Store sealed container in Satellite Accumulation Area. solid_waste->storage liquid_waste->storage q_full Is container full? storage->q_full q_full->storage No contact_ehs Contact EHS for hazardous waste pickup. q_full->contact_ehs Yes end End: Waste disposed by licensed facility. contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.


Your safety, and the safety of your colleagues, is paramount. By integrating these protocols into your daily laboratory operations, you build a resilient and responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.